Esculentin-2L

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Esculentin-2L

Product Name

Esculentin-2L

Esculentin-2L amino acid sequence

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Sequences and Properties

The table below details the amino acid sequences and key physicochemical properties of Esculentin-2CHa and its analogues, which are central to understanding their structure-activity relationships [1] [2].

Peptide Name Amino Acid Sequence Net Charge (pH 7) Isoelectric Point
Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC +5 10.82
[L21K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDKAKLGVDLVACKISKQC +6 10.91
[L24K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKKGVDLVACKISKQC +6 10.91
[L28K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQC +6 10.91
[C31K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVAKKISKQC +6 10.65
[C31S,C37S]Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVASKISKQS +5 10.82
[D20K, D27K]Esculentin-2CHa GFSSIFRGVAKFASKGLGKKLAKLGVKLVACKISKQC +9 11.97
Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA Information not specified in results Information not specified in results

In Vitro Insulin-Releasing Efficacy

This table summarizes the quantitative effects of Esculentin-2CHa and its most effective analogue on insulin secretion in clonal BRIN-BD11 pancreatic β-cells [1] [2].

Peptide / Analogue Minimum Effective Concentration Key Findings in BRIN-BD11 Cells
Esculentin-2CHa > 0.3 nM Stimulated insulin secretion at concentrations >0.3 nM without cytotoxicity.
[L28K]Esculentin-2CHa More potent than native peptide Produced a significantly greater maximum insulin response (P < 0.001).

In Vivo Antidiabetic Effects

The following table outlines the experimental parameters and key outcomes from a 28-day chronic administration study in high-fat-fed (HFF) mice, a model of obesity and insulin resistance [1] [2].

Parameter Experimental Detail Observed Outcome
Animal Model Male NIH Swiss mice, HFF diet (45% fat) for 120 days Model with obesity, glucose intolerance, and insulin resistance.
Treatment [L28K]esculentin-2CHa (75 nmol/kg body weight), twice-daily i.p. for 28 days
Glucose Metabolism --- ↓ Non-fasting plasma glucose (P<0.05); ↑ non-fasting plasma insulin (P<0.05); improved glucose tolerance and insulin secretion (P<0.01).
Islet Function Islets isolated after treatment Restored impaired response to insulin secretagogues.
Hormones & Lipids --- ↓ Plasma & pancreatic glucagon; ↓ circulating triglycerides; α-cell mass normalized.
Safety --- No significant change in body weight, food intake, or body composition; no noted toxicity.

Detailed Experimental Protocols

For reproducibility, here are the core methodologies used in the cited research.

  • In Vitro Insulin Secretion (BRIN-BD11 cells): BRIN-BD11 clonal pancreatic β-cells were incubated with peptides in a concentration range of 1 pM to 3 μM in Krebs-Ringer bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 5.6 mM) for 20 minutes at 37°C. Subsequently, the buffer was retrieved for insulin measurement by radioimmunoassay [1] [2].
  • In Vitro Insulin Secretion (Mouse Islets): Islets were isolated from NIH Swiss mice by collagenase digestion. They were then incubated with peptides (0.1 nM to 1 μM) in KRB buffer with varying glucose levels (1.4, 5.6, or 16.7 mM) for 1 hour. Insulin in the buffer was measured via radioimmunoassay [1] [2].
  • Cytotoxicity Assay: The integrity of the plasma membrane of BRIN-BD11 cells after peptide exposure was assessed by measuring the release of lactate dehydrogenase (LDH) using a commercial cytotoxicity assay kit [1] [2].
  • Mechanism Studies (Membrane Potential & Calcium): The effects of peptides on membrane potential and intracellular calcium ([Ca²⁺]i) in BRIN-BD11 cells were determined over 5 minutes using FLIPR membrane or calcium assay kits on a FlexStation 3 microplate reader [1] [2].
  • In Vivo Efficacy Study: High-fat-fed male NIH Swiss mice received twice-daily intraperitoneal injections of [L28K]esculentin-2CHa at a dose of 75 nmol/kg body weight for 28 days. Glucose tolerance, insulin secretion, plasma lipids, and other metabolic parameters were assessed during and at the end of the treatment period [1] [2].

Signaling Pathway and Experimental Workflow

Based on the described mechanisms, the proposed signaling pathway for the insulinotropic activity of Esculentin-2CHa peptides is visualized below.

G cluster_mod Experimental Attenuation Peptide Esculentin-2CHa Peptide KATP Inhibition of KATP Channel Peptide->KATP Depolarization Membrane Depolarization KATP->Depolarization VDCC Activation of Voltage-Dependent Ca²⁺ Channels Depolarization->VDCC CalciumInflux Influx of Extracellular Ca²⁺ VDCC->CalciumInflux InsulinSecretion Stimulated Insulin Secretion CalciumInflux->InsulinSecretion KATP_Open KATP Openers (Diazoxide) KATP_Open->KATP VDCC_Block VDCC Blockers VDCC_Block->VDCC Ca_Chelation Extracellular Ca²⁺ Chelation Ca_Chelation->CalciumInflux

Diagram 1: The insulin secretion pathway is attenuated by KATP openers, VDCC blockers, and Ca²⁺ chelation [1] [2].

The workflow for the key in vivo experiment is outlined in the diagram below.

G Start Start: Male NIH Swiss Mice HFD High-Fat Diet (45% fat) Start->HFD Model Obese, Diabetic Model HFD->Model Admin Twice-daily i.p. injection [L28K]esculentin-2CHa (75 nmol/kg BW) Model->Admin Duration Duration: 28 days Admin->Duration Analysis Metabolic Analysis Duration->Analysis GLU Plasma Glucose Analysis->GLU INS Plasma Insulin Analysis->INS GTT Glucose Tolerance Test Analysis->GTT IST Insulin Secretion Test Analysis->IST LIP Plasma Triglycerides Analysis->LIP ISL Islet Morphometry & Gene Expression Analysis->ISL

Diagram 2: In vivo workflow for evaluating metabolic effects in high-fat-fed mice [1] [2].

Key Conclusions for Drug Development

  • Promising Efficacy: Esculentin-2CHa and its analogues, particularly [L28K]esculentin-2CHa, demonstrate potent glucose-lowering and insulin-secreting effects in a pre-clinical model of type 2 diabetes, with effects sustained over 28 days [1] [2].
  • Favorable Safety Profile: Chronic administration did not significantly affect body weight, food intake, or show signs of toxicity in markers of liver function, indicating a promising therapeutic window [1] [3].
  • Multi-Faceted Action: The peptides not only stimulate insulin secretion but also improve insulin sensitivity, normalize alpha-cell mass, reduce glucagon, and lower triglycerides, addressing several pathophysiological aspects of type 2 diabetes [1] [3].
  • Structure-Activity Relationship (SAR): Increasing the cationicity of the peptide through specific amino acid substitutions (e.g., Leu to Lys, Asp to Lys) can enhance insulin-releasing potency and efficacy, providing a rational strategy for further optimization [1].

References

Esculentin-2CHa: Sequence & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key characteristics of Esculentin-2CHa, a closely related peptide that is frequently studied [1] [2] [3].

Property Value / Description
Amino Acid Sequence GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC [1]
Length 37 amino acids [1]
Molecular Mass 3841.1044 Da [1]
Isoelectric Point (pI) 10.44 to 10.82 (varies by source) [1]
Net Charge at pH 7 +5 [1]
Reported Secondary Structure Predicted to form an alpha-helix in the central to C-terminal region (residues 17-33) [1].

Experimental Approaches for Structural Analysis

While direct methods for Esculentin-2L are unavailable, the following established techniques have been used to determine the structure of related antimicrobial peptides and are applicable for investigating this compound.

Technique Application & Workflow

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Sample Preparation: Dissolve the peptide in a membrane-mimetic solvent (e.g., TFE/water mixture or dodecylphosphocholine micelles) to induce folding [4].

  • Data Collection: Acquire multi-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) in solution to obtain structural constraints like inter-proton distances [4].
  • Structure Calculation: Use computational software (e.g., CYANA, CNS) with NMR-derived constraints to calculate a set of three-dimensional structures that satisfy the experimental data [4]. | | Circular Dichroism (CD) Spectroscopy | - Sample Analysis: Record CD spectra of the peptide in different environments (e.g., aqueous buffer, liposomes of varying phospholipid composition) [5].
  • Structural Insight: Monitor changes in spectral shape (e.g., minima at 208 nm and 222 nm for alpha-helices) to confirm and quantify secondary structure formation and stability under different conditions like pH changes [5]. | | Structure-Function Analog Studies | - Analog Design: Create peptide analogs with single or multiple amino acid substitutions (e.g., replacing cysteine with serine to disrupt disulfide bonds, or aspartic acid with lysine to increase cationicity) [1] [2] [3].
  • Functional Assay: Compare the secondary structure (using CD) and biological activity (e.g., antimicrobial potency, insulin release) of analogs against the native peptide to identify critical structural motifs [2] [3]. |

The diagram below outlines a generalized experimental workflow for characterizing an antimicrobial peptide's structure and function, integrating the methodologies above.

cluster_1 Phase 1: Biophysical Characterization Start Peptide of Interest SP Sample Preparation Start->SP SP_Synth Synthesis/Purification (Solid-phase, HPLC) SP->SP_Synth Struct Structural Analysis Integrate Data Integration Struct->Integrate Struct_CD Circular Dichroism (CD) (Secondary Structure) Struct->Struct_CD Func Functional Assay Func->Integrate Func_MIC Antimicrobial Tests (Minimum Inhibitory Concentration) Func->Func_MIC Model Generate Structure-Function Model Integrate->Model Phase Phase 2 2 Evaluation Evaluation        color=        color= SP_Solvent Solubilization (Aqueous buffer, TFE, micelles) SP_Synth->SP_Solvent Struct_NMR NMR Spectroscopy (3D Solution Structure) Struct_CD->Struct_NMR Func_Ins Insulin Release Assay (BRIN-BD11 cells, mouse islets) Func_MIC->Func_Ins

References

Mechanism of Action: A Multi-Targeted Approach

Author: Smolecule Technical Support Team. Date: February 2026

Esculentin-2CHa-related peptides exert their effects through several interconnected mechanisms, primarily centered on modulating pancreatic islet cell function.

Direct Insulinotropic Action

The most well-characterized mechanism is the direct stimulation of insulin secretion from pancreatic β-cells.

  • Cellular Mechanisms: In rat BRIN-BD11 clonal β-cells and isolated mouse islets, Esculentin-2CHa stimulates insulin secretion at low nanomolar concentrations (≥ 0.3 nM) without cytotoxicity [1] [2]. The pathway involves:
    • Membrane Depolarization: The peptide causes depolarization of the β-cell membrane [1] [2].
    • Calcium Influx: This depolarization leads to an increase in intracellular Ca²⁺ concentration, a critical trigger for insulin exocytosis [1] [2].
    • Ion Channel Involvement: The insulinotropic activity is attenuated by the activation of KATP channels, inhibition of voltage-dependent Ca²⁺ channels, and chelation of extracellular Ca²⁺, confirming the dependence on this electrophysiological pathway [1] [2].

The diagram below illustrates this core insulin-secretion pathway:

G Peptide Esculentin-2CHa Depolarization Membrane Depolarization Peptide->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel Depolarization->VDCC CaInflux Intracellular Ca²⁺ ↑ VDCC->CaInflux Insulin Insulin Secretion CaInflux->Insulin KATP KATP Channel KATP->Depolarization

Esculentin-2CHa stimulates insulin secretion via a calcium-dependent pathway.

  • Structure-Activity Relationship (SAR): Modifying the peptide's structure significantly alters its potency and efficacy. The table below summarizes the effects of key analogues compared to the native peptide [1] [2].
Peptide Analogue Net Charge Potency vs. Native Maximal Efficacy vs. Native Key Experimental Findings
Esculentin-2CHa (Native) +5 - - Stimulates insulin secretion from BRIN-BD11 cells (EC₅₀ >0.3 nM) [1] [2].
[L28K]Esculentin-2CHa +6 Higher Significantly Greater In HFD mice: improved glucose tolerance, increased insulin secretion, decreased plasma glucagon, reduced triglycerides [1] [2].
[C31K]Esculentin-2CHa +6 Higher Significantly Greater -
[L21K]Esculentin-2CHa +6 Higher Lower -
[L24K]Esculentin-2CHa +6 Higher Lower -
[D20K, D27K]Esculentin-2CHa +9 Higher Lower -
Improvement of Beta-Cell Viability and Function

Beyond acute insulin secretion, these peptides confer long-term benefits to β-cells, which is crucial for a chronic disease like type 2 diabetes.

  • Anti-Apoptotic Effects: The analogue [D-Lys14, D-Ser17]esculentin-1a(1-21).NH2 protected BRIN-BD11 cells against cytokine-induced apoptosis and augmented cell proliferation to a similar extent as GLP-1 [3].
  • Restoration of Islet Function: In islets isolated from high-fat-fed mice, treatment with [L28K]esculentin-2CHa restored the impaired insulin secretory response to various secretagogues (e.g., glucose, alanine, GLP-1) [1] [4] [2].
  • Gene Expression Modulation: Peptide treatments had beneficial effects on the expression of key islet genes (Ins1, Slc2a2, Pdx1) involved in insulin synthesis, glucose sensing, and β-cell identity [4].
Glucagon Suppression and Alpha-Cell Modulation

Esculentin-2CHa peptides exhibit a complementary action on pancreatic α-cells.

  • Reduced Glucagon: Treatment with [L28K]esculentin-2CHa was accompanied by significantly lower plasma and pancreatic glucagon levels and a normalization of α-cell mass in high-fat-fed mice [1] [2]. The truncated version, Esculentin-2CHa(1-30), also reduced high-fat-diet-induced increases in plasma glucagon [4].
Systemic Metabolic and Organ-Protective Effects

The peptides' actions extend to improving whole-body metabolism and protecting non-pancreatic organs.

  • Improved Insulin Sensitivity: Esculentin-2CHa(1-30) and its stable analogues improved insulin sensitivity in high-fat-fed mice and positively influenced the expression of genes involved in insulin action (Slc2a4, Pdk1, Irs1, Akt1) in skeletal muscle [4].
  • Non-Alcoholic Fatty Liver Disease (NAFLD) Mitigation: A long-acting fusion protein of Esculentin-2CHa(1-30) coated onto gold nanoparticles (ESC-ABD-AuNPs) demonstrated therapeutic potential for NAFLD. In HFD-fed mice, it significantly reduced blood glucose, improved glucose tolerance, and mitigated liver fat accumulation [5].
  • Neuroprotective & Antioxidant Effects: Esculentin-2CHa(GA30), a truncated peptide, mitigated copper-induced oxidative stress and neurobehavioral deficits in Drosophila melanogaster. It reduced oxidative stress markers, improved antioxidant enzyme activity, and enhanced locomotor performance [6].

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies used in the literature.

In Vitro Insulin Secretion Assay [1] [2]
  • Cell Model: BRIN-BD11 rat clonal pancreatic β-cells or isolated mouse islets.
  • Incubation Buffer: Krebs-Ringer bicarbonate (KRB) buffer.
  • Glucose Conditions: Typically supplemented with 1.4 mM (low), 5.6 mM (fasting), and 16.7 mM (high) glucose concentrations to assess glucose-dependence.
  • Procedure:
    • Cells or islets are incubated with a range of peptide concentrations (e.g., 1 pM–3 μM for cells; 0.1 nM–1 μM for islets).
    • Incubations are carried out for a defined period (20 min for BRIN-BD11 cells, 1 hour for islets) at 37°C.
    • After incubation, buffer aliquots are collected and stored at -20°C.
    • Insulin concentration is measured using a specific radioimmunoassay.
  • Cytotoxicity Control: The release of lactate dehydrogenase (LDH) is measured in parallel using a commercial cytotoxicity assay kit to ensure plasma membrane integrity.
Membrane Potential and Intracellular Ca²⁺ Measurement [1] [2]
  • Cell Model: BRIN-BD11 cells.
  • Dyes/Kits: FLIPR membrane potential assay kit or FLIPR calcium assay kit.
  • Instrumentation: FlexStation 3 microplate reader with an automatic fluid transfer unit.
  • Procedure:
    • Cells are loaded with the appropriate dye according to the kit protocol.
    • The peptide (e.g., 1 μM) is automatically injected, and fluorescence changes are monitored in real-time over 5 minutes.
    • Membrane depolarization is indicated by a change in fluorescence of the membrane-potential-sensitive dye.
    • An increase in fluorescence of the calcium-sensitive dye indicates a rise in intracellular Ca²⁺ concentration ([Ca²⁺]i).
In Vivo Efficacy Study in High-Fat-Fed Mice [1] [4] [2]
  • Animal Model: Male NIH Swiss mice maintained on a high-fat diet (45% fat) for 120 days to induce obesity, glucose intolerance, and insulin resistance.
  • Peptide Administration:
    • Acute Study: A single dose of peptide (e.g., 75 nmol/kg body weight of [L28K]esculentin-2CHa) is administered intraperitoneally (i.p.) concurrently with a glucose load (18 mmol/kg).
    • Chronic Study: Peptides (e.g., 75 nmol/kg body weight) or a control (e.g., exendin-4 at 25 nmol/kg) are administered i.p. twice daily for 28 days.
  • Key Outcome Measures:
    • Glucose Tolerance Test (GTT): Plasma glucose and insulin levels are measured at regular intervals after a glucose challenge (oral or intraperitoneal).
    • Metabolic Parameters: Non-fasting plasma glucose, insulin, glucagon, triglyceride, and cholesterol levels are monitored.
    • Islet Morphometry: After sacrifice, pancreatic islets are analyzed for size and β-cell/α-cell area.
    • Gene Expression: RNA from tissues like islets or skeletal muscle is analyzed by RT-qPCR for relevant genes.

Future Research and Development

The research highlights several promising directions for translating Esculentin-2CHa peptides into therapeutics.

  • Half-Life Extension Strategies: The short plasma half-life of the native peptide, necessitating twice-daily injections, is a key limitation [4]. Recent innovations, such as fusion to an albumin-binding domain (ABD) and coating onto gold nanoparticles (ESC-ABD-AuNPs), have successfully extended the plasma half-life to 28.3 hours, demonstrating superior efficacy in NAFLD models and opening the door for less frequent dosing [5].
  • Exploration of New Indications: The demonstrated neuroprotective and antioxidant effects in a Drosophila model suggest potential applications in neurodegenerative diseases linked to oxidative stress, such as Alzheimer's disease [6].
  • Combination Therapies: The ESC-ABD-AuNPs platform has been shown to effectively load small molecule drugs like obeticholic acid (OCA), an FXR agonist, indicating strong potential for developing combination therapies for complex conditions like NASH [5].

References

Esculentin-2L discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Origin and Core Properties

Table 1: Core Characteristics of Esculentin-2CHa and Related Peptides

Feature Description
Primary Source Skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis) and other Ranidae frogs [1] [2].
Typical Isolation Method Collection of skin secretions (often via norepinephrine stimulation), followed by cDNA library construction from skin tissue, purification via reversed-phase HPLC, and mass spectrometry confirmation [1] [3].
Full-Length Sequence GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC (37 amino acids) [1] [2].

| Key Active Fragments | Esculentin-2CHa(1-30) (C-terminal 7 amino acids removed) [4] [5]. Esculentin-1b(1-18) (N-terminal 18 amino acids of Esculentin-1b) [6]. |

Experimental Protocols for Key Studies

In Vitro Insulin Release Assay

This protocol is used to evaluate the insulinotropic activity of peptides.

  • Cell Line/Islets: BRIN-BD11 rat clonal pancreatic β-cells or isolated mouse islets [1].
  • Incubation Buffer: Krebs-Ringer bicarbonate (KRB) buffer [1].
  • Procedure:
    • Cells or islets are incubated with a range of peptide concentrations (e.g., 1 pM–3 μM for cells, 0.1 nM–1 μM for islets) [1].
    • Incubations are performed at 37°C for 20 minutes (cells) or 1 hour (islets) in buffer containing different glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) to assess glucose-dependent effects [1].
    • Aliquots of buffer are retrieved and stored at -20°C [1].
    • Insulin concentration is measured by radioimmunoassay [1].
  • Cytotoxicity Assessment: In parallel, the release of lactate dehydrogenase (LDH) is measured using a cytotoxicity assay kit to ensure plasma membrane integrity [1].
Mechanisms of Insulin Secretion

The following diagram illustrates the mechanism by which Esculentin-2CHa stimulates insulin secretion from pancreatic β-cells.

G Peptide Esculentin-2CHa Depolarization Membrane Depolarization Peptide->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel Depolarization->VDCC CaInflux Ca²⁺ Influx VDCC->CaInflux InsulinRelease Insulin Secretion CaInflux->InsulinRelease KATP KATP Channel KATP->Depolarization Inhibition Attenuates Effect Chelator Extracellular Ca²⁺ Chelator Chelator->CaInflux Prevents

Mechanism of Esculentin-2CHa-induced insulin secretion in β-cells [1]

In Vivo Efficacy Study in Mouse Model

This protocol assesses the anti-diabetic effects in a whole organism.

  • Animal Model: High-fat diet (HFD)-fed NIH Swiss mice (a model of obesity, glucose intolerance, and insulin resistance) [1] [4].
  • Peptide Administration:
    • Acute Study: A single dose (e.g., 75 nmol/kg body weight) is administered, followed by glucose tolerance tests and insulin measurement [1].
    • Chronic Study: Peptides (e.g., [L28K]Esculentin-2CHa or Esculentin-2CHa(1-30) analogues) are administered twice daily via intraperitoneal injection for 28 days [1] [4].
  • Key Readouts:
    • Glucose Metabolism: Plasma glucose and insulin levels (fasting and non-fasting), oral/intraperitoneal glucose tolerance, insulin sensitivity, HbA1c [1] [4].
    • Systemic Effects: Body weight, food intake, body composition, plasma lipid profiles (triglycerides, cholesterol), and toxicity markers (liver enzymes) [1] [4].
    • Islet Analysis: Post-study, islets are isolated to assess secretory function and for morphometric analysis of β-cell and α-cell mass [1] [4].

Summary of Key Biological Activities

Table 2: Documentated Therapeutic Potentials of Esculentin Peptides

Application Key Findings & Peptide Variants Proposed Mechanism of Action

| Anti-Diabetic Effects | - Esculentin-2CHa: Stimulates insulin secretion from BRIN-BD11 cells at >0.3 nM [1].

  • [L28K] analogue: More potent; enhances glucose tolerance and insulin secretion in HFD mice [1].
  • Esculentin-2CHa(1-30) & analogues: Twice-daily admin for 28 days improves glucose tolerance, insulin sensitivity, and lipid profiles in HFD mice [4]. | Membrane depolarization, increased intracellular Ca²⁺, KATP-independent pathway [1]. | | Anti-Microbial Activity | - Esculentin-1PN: Effective against Gram- and Gram+ bacteria (e.g., E. coli, V. anguillarum) [3].
  • Esculentin-1b(1-18): Rapidly kills E. coli by disrupting outer and inner membranes [6].
  • C-terminally amidated Esculentin-2 HYba: 10-fold lower MIC against fish pathogens, faster killing [7]. | Disruption of bacterial cell membrane integrity; hydrolysis of genomic DNA [3] [6]. | | Immunomodulation | - Esculentin-1PN: Enhances respiratory burst and upregulates pro-inflammatory cytokines (TNF-α, IL-1β) in RAW264.7 macrophage cells [3].
  • Esculentin-2CHa: Stimulates production of anti-inflammatory cytokine IL-10 in mouse lymphoid cells [1] [2]. | Modulation of immune cell activity and cytokine production [1] [3]. | | Neuroprotection | - Esculentin-2CHa(GA30): Mitigates copper-induced oxidative stress and locomotor deficits in Drosophila melanogaster [5]. | Reduces oxidative stress markers; inhibits acetylcholinesterase and monoamine oxidase activities [5]. | | Anti-NAFLD & Drug Delivery | - ESC-ABD-AuNPs: Fusion protein-coated gold nanoparticles show extended half-life (28.3 h); reduce blood glucose and liver fat accumulation in NAFLD mouse model [8]. | Improved pharmacokinetics and targeted delivery to the liver [8]. |

Critical Considerations for Research and Development

  • Cationicity and Stability: Analogues with increased positive charge (e.g., [L28K], [D20K, D27K]) often show enhanced potency and efficacy [1]. C-terminal amidation can also improve antimicrobial activity and kinetics [7].
  • Truncated Analogues: Shorter, stable fragments like Esculentin-2CHa(1-30) and Esculentin-1b(1-18) retain significant biological activity while offering a more feasible platform for drug development and modification [4] [6].
  • Delivery Platforms: The native peptide has a short half-life, requiring frequent administration. Advanced delivery systems, such as albumin-binding fusion proteins and gold nanoparticles, are being explored to overcome this limitation for chronic disease treatment [8].

References

Biosynthesis and Prepropeptide Structure

Author: Smolecule Technical Support Team. Date: February 2026

Frog skin antimicrobial peptides, including esculentins, are synthesized as larger inactive precursors known as prepropeptides [1]. The general structural model, conserved across the esculentin family, consists of three distinct domains:

  • Signal Peptide: An N-terminal sequence that directs the peptide for secretion from the dermal gland cells [1].
  • Acidic Spacer Peptide: A region of the precursor whose function is not entirely defined but is a common feature in these biosynthetic pathways [1].
  • Mature Peptide: The C-terminal segment that is proteolytically processed to yield the final, biologically active peptide [1].

The diagram below illustrates this conserved biosynthetic pathway and the resulting structure of the mature Esculentin-2CHa peptide.

esculentin_biosynthesis Start Gene Transcription Prepropeptide Signal Peptide Acidic Spacer Mature Peptide Domain Start->Prepropeptide Processing Proteolytic Cleavage Prepropeptide->Processing MaturePeptide N-terminal Hydrophobic Region Central to C-terminal Alpha-helical Domain C-terminal Cyclic Domain Processing->MaturePeptide

Diagram of Esculentin-2 prepropeptide biosynthesis and mature peptide structure.

Structure of the Mature Esculentin-2CHa Peptide

The mature and active Esculentin-2CHa peptide is 37 amino acids long (sequence: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) and has the following characteristics [2] [3]:

  • Net Charge: +5 at pH 7 [2] [3].
  • Isoelectric Point (pI): 10.82 [2].
  • Secondary Structure: Adopts an amphipathic α-helical conformation in its central to C-terminal region (approximately residues 17-33), which is critical for interacting with target cell membranes [3].

Biological Functions & Quantitative Data

Esculentin-2 peptides are multifunctional host-defense agents. The table below summarizes key quantitative findings from studies on Esculentin-2CHa and its analogs.

Biological Activity Experimental Model Key Findings & Potency Proposed Mechanism of Action
Antidiabetic Action [2] [4] In vitro (BRIN-BD11 β-cells), in vivo (high-fat fed mice) Stimulated insulin secretion at >0.3 nM; 75 nmol/kg twice daily for 28 days improved glucose tolerance and insulin sensitivity. Membrane depolarization, increased intracellular Ca²⁺; KATP channel-independent pathway [2].
Antimicrobial Activity [3] In vitro against reference bacterial strains Potent growth-inhibition of Gram-negative bacteria (e.g., E. coli) and multi-drug resistant strains (e.g., Acinetobacter baumannii). Disruption of microbial cell membrane integrity [1].
Neuroprotective Action [5] In vivo (Drosophila melanogaster with copper-induced toxicity) 5.0-7.5 µM/kg diet mitigated oxidative stress markers and improved locomotor deficits. Reduction of oxidative stress; inhibition of acetylcholinesterase [5].
Immunomodulatory & Anticancer [3] In vitro (mouse lymphoid cells, human tumor cells) Stimulated anti-inflammatory IL-10; high cytotoxicity against human non-small cell lung adenocarcinoma A549 cells. Immunomodulation; direct cytotoxicity on cancer cells [3].

Detailed Experimental Protocol: Insulin Release Assay

The following is a standard methodology used to evaluate the insulinotropic activity of esculentin peptides, as detailed in the research [2] [4]:

1. Cell and Islet Preparation:

  • Cell Line: Use BRIN-BD11 rat clonal pancreatic β-cells.
  • Mouse Islets: Isolate islets from NIH Swiss mice by collagenase digestion.
  • Culture: Maintain cells and islets in standard culture conditions.

2. Peptide Incubation:

  • Prepare a range of peptide concentrations (e.g., 1 pM to 3 μM for cells, 0.1 nM to 1 μM for islets) in Krebs-Ringer bicarbonate (KRB) buffer.
  • Supplement the KRB buffer with different glucose concentrations to test glucose-dependence (e.g., 1.4 mM, 5.6 mM, and 16.7 mM).
  • Incubate cells for 20 minutes and islets for 60 minutes at 37°C.

3. Sample Collection and Analysis:

  • After incubation, retrieve aliquots of the buffer.
  • Store samples at -20°C until insulin measurement.
  • Measure insulin concentration using a validated radioimmunoassay.

4. Cytotoxicity Assessment (Parallel Assay):

  • Use the CytoTox 96 non-radioactive cytotoxicity assay kit to measure lactate dehydrogenase (LDH) release from BRIN-BD11 cells after peptide exposure.
  • This serves as an indicator of plasma membrane integrity and cell viability.

5. Mechanism Studies:

  • Membrane Potential & Calcium Influx: Use FLIPR membrane potential or calcium assay kits in BRIN-BD11 cells to detect peptide-induced membrane depolarization and changes in intracellular Ca²⁺.
  • Pathway Inhibition: Employ specific inhibitors to dissect the mechanism, including:
    • KATP channel activators (e.g., diazoxide).
    • Voltage-dependent Ca²⁺ channel blockers.
    • Extracellular Ca²⁺ chelators (e.g., EGTA).

Research Implications and Future Directions

The multifunctionality of Esculentin-2CHa makes it a compelling candidate for therapeutic development. Research efforts are focused on optimizing its properties through several strategies:

  • Analog Design: Creating analogs with increased cationicity (e.g., [L28K]esculentin-2CHa) enhances insulinotropic potency and efficacy [2] [4].
  • Stability Enhancement: Using stable D-amino acids or acylating the peptide (e.g., [Lys15-octanoate]-esculentin-2CHa(1–30)) improves its in vivo stability and antidiabetic profile [6].
  • Nanoparticle Conjugation: Conjugating related esculentin peptides to gold nanoparticles is being explored to improve delivery and therapeutic efficacy [7].

References

Esculentin-2L amphipathic alpha-helix

Author: Smolecule Technical Support Team. Date: February 2026

Structural Characteristics

The biological function of Esculentin peptides is intrinsically linked to their ability to form an amphipathic alpha-helix.

  • Primary Structure & Modifications: The table below compares key peptides from the Esculentin family.
  • Secondary Structure: A central feature is the propensity to form an amphipathic alpha-helix, particularly in the central to C-terminal region, when interacting with bacterial membranes or in membrane-mimetic environments like trifluoroethanol/water [1] [2] [3]. This helix is crucial for penetrating and disrupting target cell membranes [1] [4].
  • Structure-Function Relationship: The amphipathic design, with a hydrophobic face and a cationic hydrophilic face, allows the peptide to interact with negatively charged microbial membranes through electrostatic attraction, followed by membrane integration and disruption [4].
Peptide Name Length (aa) Amino Acid Sequence Net Charge (pH 7) Key Structural Features
Esculentin-2CHa [2] 37 GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC +5 C-terminal disulfide-bridged cyclic domain [5].
Esculentin-2CHa(1-30) ("ESC") [6] [7] 30 GFSSIFRGVAKFASKGLGKDLAKLGVDLVA +4 Truncated, linear analogue with enhanced stability and retained activity [6] [8].
Esculentin-1a(1-21)NH₂ [4] 21 GIFSKLAGKKIKNLLISGLKG-NH₂ +6 Linear peptide, C-terminal amidation to enhance stability and activity [4].

Mechanisms of Action

Esculentin-2CHa and its analogues exhibit multifaceted mechanisms of action, which vary depending on the target cell type.

Antibacterial Action

The primary mechanism against microbes is based on the disruption of the bacterial membrane. The cationic peptide is attracted to the negatively charged surfaces of bacterial membranes. Upon binding, its amphipathic alpha-helix can insert into the lipid bilayer, leading to permeabilization, formation of pores or local cracks, and eventual cell death [4] [3]. Some analogues, like linearized Esculentin-2EM, show pH-dependent activity, with efficacy increasing under alkaline conditions [3].

Insulinotropic and Antidiabetic Action

A significant and promising area of research is the potent antidiabetic effect of Esculentin-2CHa(1-30). The pathway below illustrates its mechanism for stimulating insulin secretion from pancreatic beta cells.

G Start Esculentin-2CHa(1-30) P1 1. Peptide Incorporation into Beta Cell Membrane Start->P1 P2 2. K_ATP Channel- Independent Membrane Depolarization P1->P2 P3 3. Opening of Voltage- Dependent Ca²⁺ Channels P2->P3 P4 4. Influx of Extracellular Ca²⁺ P3->P4 P5 5. Rise in Intracellular Ca²⁺ Concentration P4->P5 End Insulin Secretion (Exocytosis) P5->End

Mechanism of insulin secretion stimulated by Esculentin-2CHa(1-30) in pancreatic beta-cells. [7] [5]

In vivo studies in high-fat-fed mice have shown that twice-daily administration of Esculentin-2CHa(1-30) (75 nmol/kg) for 28 days significantly improves glucose tolerance, insulin sensitivity, and plasma insulin levels, while also reducing body weight and fat mass [7].

Other Biological Actions

Research has uncovered additional therapeutic potentials:

  • Neuroprotective Effects: Esculentin-2CHa(1-30) showed efficacy in mitigating copper-induced oxidative stress and associated locomotor deficits in a Drosophila melanogaster model, suggesting potential in treating neurodegenerative conditions [8].
  • Immunomodulatory Properties: The peptide can stimulate the release of anti-inflammatory cytokines like IL-10 [5] [2].

Key Experimental Data & Protocols

For researcher reference, here are quantitative findings and key methodologies from recent studies.

Biological Activity Experimental Model Key Quantitative Results Citation
Anti-diabetic High-fat fed mice 75 nmol/kg, twice daily (i.p.): ↓ blood glucose by 6-12 mmol/L, improved glucose tolerance & insulin sensitivity. [7]
Antibacterial Reference bacterial strains Potent growth-inhibitory activity against multi-drug resistant S. aureus, A. baumannii, and E. coli. [2]
Insulin Release (in vitro) BRIN-BD11 clonal β-cells Significant stimulation of insulin secretion at concentrations > 0.3 nM. [5]
Neuroprotective Drosophila melanogaster 5-7.5 µM/kg diet: mitigated Cu²⁺-induced oxidative stress (↓ TBARS by 37-55%) and improved locomotor activity. [8]
Hepatic Therapy NAFLD mouse model ESC-ABD-AuNPs (nanoparticle): plasma half-life of 28.3 h, significantly reduced liver fat accumulation and blood glucose. [6]

Optimization Strategies and Delivery Systems

To overcome limitations like poor in vivo stability and potential cytotoxicity, several advanced strategies have been employed:

  • Amino Acid Substitution:

    • D-Amino Acids: Incorporation of D-amino acids (e.g., [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-Esculentin-2CHa) enhances resistance to proteolytic degradation [7].
    • Cationicity Enhancement: Substituting acidic residues with lysine (e.g., [D20K, D27K]-Esculentin-2CHa, net charge +9) increases interaction with anionic microbial membranes, boosting antimicrobial potency [5].
    • Lipidation: Conjugation with fatty acids (e.g., [Lys¹⁵-octanoate]) improves membrane association and prolongs in vivo half-life [7].
  • Nanoparticle Conjugation: A cutting-edge approach involves conjugating peptides to gold nanoparticles (AuNPs). For example, an Esculentin-2CHa fusion protein coated onto AuNPs resulted in a formulation with an extended plasma half-life of 28.3 hours and high accumulation in the liver, demonstrating significant efficacy in treating non-alcoholic fatty liver disease (NAFLD) in mice [6]. The workflow below outlines the synthesis process.

G Start Recombinant Production of ESC-ABD Fusion Protein P1 Mix: ESC-ABD + HAuCl₄ + NaBH₄ (Reducing Agent) Start->P1 P2 1-Step Reduction & Coating (20 min, Room Temp) P1->P2 P3 Purification via Ultra-centrifugal Filtration P2->P3 End ESC-ABD-AuNPs (Avg. Size: 120 nm) P3->End

Synthesis workflow for Esculentin-2CHa fusion protein-coated gold nanoparticles (ESC-ABD-AuNPs). [6]

References

recombinant Esculentin-2L production E. coli

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Esculetin

Esculetin (6,7-dihydroxycoumarin) is a natural compound found in various plants like Cortex Fraxini and is known for its diverse pharmacological activities [1]. The following table summarizes its key mechanisms and potential therapeutic applications based on current research.

  • Anti-inflammatory Activity: Esculetin significantly suppresses the production of key inflammatory mediators. In macrophages stimulated by LPS (a bacterial toxin), it inhibits the release of nitric oxide (NO) and prostaglandin E2 (PGE2) [2]. This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β [2] [1]. The primary mechanism involves the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitory protein, IκB-α, thereby blocking NF-κB's translocation to the nucleus [2] [3].
  • Anticancer Activity: Esculetin demonstrates promising antitumor effects across various cancer types, including pancreatic cancer [4], liver cancer [5], and others. Its mechanisms are multi-faceted. In pancreatic cancer cells, esculetin induces cell cycle arrest in the G1 phase and triggers mitochondrial-dependent apoptosis [4]. A novel mechanism identified in liver cancer involves the induction of ferroptosis, an iron-dependent form of cell death. Esculetin triggers this by activating the NCOA4 pathway, which mediates ferritinophagy (the selective autophagy of ferritin), leading to iron overload and lethal lipid peroxidation [5].
  • Antioxidant & Nrf2 Activation: Esculetin exhibits strong antioxidant properties. It can directly scavenge free radicals, such as DPPH radicals [3]. Furthermore, it activates the cellular antioxidant response pathway by binding directly to KEAP1, the negative regulator of the transcription factor Nrf2 [4]. This binding disrupts the KEAP1-Nrf2 interaction, allowing Nrf2 to accumulate in the nucleus and activate the expression of antioxidant genes [4] [3].
  • Antithrombotic Activity: Research shows that esculetin inhibits platelet aggregation induced by collagen and arachidonic acid. It suppresses key signaling pathways in human platelets, including PLCγ2-PKC-AKT, and reduces hydroxyl radical formation, thereby preventing thrombosis in experimental models without prolonging bleeding time [6].

Quantitative Data Summary

The tables below consolidate key quantitative findings from esculetin studies.

Table 1: Anti-inflammatory and Antioxidant Effects of Esculetin in Cell Models

Cell Line/Model Inducer Esculetin Concentration Key Effects Citation
RAW 264.7 macrophages LPS 10 - 80 µM Inhibited NO production, iNOS/COX-2 expression, TNF-α, IL-1β; Reduced ROS; Blocked NF-κB translocation [2]
RAW 264.7 macrophages LTA 10 - 20 µM Inhibited NO production & iNOS expression; Activated Nrf2; Suppressed NF-κB p65 translocation [3]
PANC-1 pancreatic cells - 100 µM Induced G1-phase cell cycle arrest; Activated caspases 3, 8, 9; Decreased intracellular ROS & NF-κB [4]

Table 2: Anticancer Efficacy of Esculetin in Vitro and In Vivo

Cancer Type / Model Esculetin Concentration/Dose Key Findings & Proposed Mechanism Citation
Liver cancer (HUH7, HCCLM3 cells) 20 - 60 µM (in vitro) Suppressed proliferation, migration; Induced ferroptosis via NCOA4-mediated ferritinophagy; Increased ROS & lipid peroxidation [5]
Liver cancer (mouse xenograft) Not specified Decreased tumor volume; Increased LC3 & NCOA4 expression; Promoted iron deposition in tumor tissue [5]
Pancreatic cancer (PANC-1 cells) 100 µM Bound to KEAP1; Disrupted Nrf2-KEAP1 interaction; Promoted Nrf2 nuclear accumulation [4]

Experimental Protocols

While a specific protocol for recombinant Esculentin-2L is unavailable, here is a detailed and generalizable protocol for the preparation of electrocompetent E. coli, a critical first step in many recombinant protein expression workflows, adapted from a peer-reviewed method [7].

Protocol: Rapid Preparation and Transformation of Electrocompetent E. coli

Day 1 (Afternoon)

  • Inoculation: Inoculate 1-5 mL of sterile LB broth in a test tube with a small aliquot of the desired E. coli strain.
  • Overnight Culture: Incubate the tube in a roller drum at 37°C overnight.

Day 2 (Morning) 3. Plate Culture: Deliver 100 µL of the overnight culture onto an LB agar plate (without antibiotic). 4. Spreading: Use a sterile glass spreader to evenly distribute the culture, ensuring not to break the agar surface. 5. Lawn Growth: Incubate the plate at 37°C for 4-6 hours, until a thin lawn of bacterial growth is visible.

Day 2 (Afternoon) - Preparation of Electrocompetent Cells 6. Harvesting: Scrape a 2 mm diameter bacterial mass from the plate using a sterile inoculating loop. 7. Initial Resuspension: Resuspend the bacterial mass in 1 mL of ice-cold, sterile ddH₂O. Mix thoroughly until no clumps remain. Keep on ice. 8. Washes: Centrifuge the suspension at 5,000 x g for 5 minutes at 4°C. Carefully discard the supernatant. * Resuspend the pellet in 1 mL of ice-cold sterile ddH₂O and repeat the centrifugation step. * Perform this wash step a total of three times. 9. Final Resuspension: After the final wash, remove the supernatant and resuspend the pellet thoroughly in 40 µL of ice-cold sterile ddH₂O. Keep on ice. The cells are now electrocompetent.

Transformation 10. DNA Addition: Add up to 1 µg of plasmid DNA (in a volume of ≤ 1 µL) to the 40 µL cell suspension. Mix gently and transfer to a pre-chilled 0.2 cm electroporation cuvette. 11. Electroporation: Apply an electrical pulse at 1.8 kV, 25 µF. A time constant of approximately 5.0 msec should be achieved. 12. Recovery: Immediately add 1 mL of LB broth to the cuvette to resuspend the cells. Transfer to a sterile tube. 13. Outgrowth: Incubate the cells for 30 minutes at 37°C in a roller drum to allow for recovery and expression of the antibiotic resistance gene. 14. Plating: Plate the transformed bacteria onto LB agar plates containing the appropriate selective antibiotic and incubate overnight at 37°C.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular mechanisms of esculetin action described in the search results.

G cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS/LTA Stimulus IKB_degrad IκB-α Degradation LPS->IKB_degrad NFkB_Inactive NF-κB (Cytosol) (p65/p50 · IκB-α) NFkB_Active NF-κB (Nucleus) (p65/p50) NFkB_Inactive->NFkB_Active Translocates Target_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_Active->Target_Genes Transcribes IKB_degrad->NFkB_Inactive Releases Esculetin Esculetin Esculetin->IKB_degrad Inhibits

Diagram 1: Esculetin Inhibits the NF-κB Pathway. This diagram illustrates how esculetin blocks the inflammatory response by preventing the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of pro-inflammatory genes [2] [3].

G cluster_cytosol Cytosol cluster_nucleus Nucleus Esculetin Esculetin KEAP1 KEAP1 Esculetin->KEAP1 Binds to Nrf2_Cyto Nrf2 (Cytosol) Esculetin->Nrf2_Cyto Stabilizes KEAP1->Nrf2_Cyto Normally Degrades Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes Activates

Diagram 2: Esculetin Activates the Nrf2 Antioxidant Pathway. This diagram shows how esculetin directly binds to KEAP1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of cytoprotective antioxidant genes [4] [3].

G Esculetin Esculetin NCOA4 NCOA4 Esculetin->NCOA4 Triggers Ferritin Ferritin NCOA4->Ferritin Binds Autophagosome Autophagosome Ferritin->Autophagosome Sequesters Lysosome Lysosome Autophagosome->Lysosome Fuses with Fe2 Labile Fe²⁺ Lysosome->Fe2 Degrades Ferritin Releases LipidPerox Lipid Peroxidation Fe2->LipidPerox Fenton Reaction Catalyzes Ferroptosis Ferroptosis (Cell Death) LipidPerox->Ferroptosis Leads to

Diagram 3: Esculetin Induces Ferroptosis via Ferritinophagy. This diagram outlines the mechanism by which esculetin triggers a specific type of cell death in cancer cells by promoting NCOA4-mediated ferritinophagy, leading to iron-dependent lipid peroxidation [5].

Key Takeaways for Recombinant Production

Although direct information on this compound is unavailable, the general workflow for recombinant production in E. coli involves key steps you can adapt:

  • Gene Synthesis & Cloning: Design and synthesize the gene encoding this compound with codons optimized for E. coli. Clone it into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7/lac).
  • Strain Selection: Choose an appropriate E. coli host strain (e.g., BL21(DE3)) for protein expression.
  • Transformation: Use a protocol like the one provided above to introduce the expression plasmid into your chosen E. coli strain.
  • Expression & Purification: Induce protein expression, then lyse the cells and purify the recombinant protein using chromatography.

How to Proceed

To advance your project on recombinant this compound, I suggest:

  • Verifying the Target: Double-check the precise name and sequence of "this compound." It may be helpful to search literature on related antimicrobial peptides or frog skin secretions, as the name suggests it might be a beta-defensin or similar peptide.
  • Exploring Patent Databases: Technical details for novel recombinant proteins are sometimes disclosed in patent applications before appearing in journal articles.
  • Designing from First Principles: In the absence of a direct protocol, you can build a production strategy using the general workflow outlined and the detailed E. coli transformation protocol provided.

References

Comprehensive Application Notes and Protocols for Esculentin-2L Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esculentin-2L and Solid-Phase Synthesis Principles

Therapeutic Potential of this compound

This compound and its analogues represent a class of antimicrobial peptides (AMPs) derived from frog skin that have demonstrated exceptional potency against clinically relevant pathogens, particularly Pseudomonas aeruginosa. This Gram-negative bacterium is notorious for its intrinsic antibiotic resistance and ability to form resilient biofilms, making it a particularly challenging pathogen in cystic fibrosis (CF) patients and immunocompromised individuals [1]. Research has demonstrated that this compound analogues not only exhibit direct bactericidal activity but also possess the remarkable ability to promote wound healing by stimulating migration of bronchial epithelial cells—even in the presence of bacterial lipopolysaccharide (LPS) that typically inhibits cellular migration [1]. This multifunctional therapeutic profile positions this compound as a promising candidate for development of novel anti-infective agents that address both infection control and tissue repair.

Solid-Phase Peptide Synthesis Foundation

Solid-phase peptide synthesis (SPPS), introduced by Robert Bruce Merrifield in the 1960s, revolutionized peptide chemistry by providing a streamlined, efficient approach for assembling peptides on an insoluble solid support [2]. This methodology has largely replaced labor-intensive solution-phase processes and serves as the foundation for automated peptide synthesizers used in contemporary research and commercial settings [2]. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to a solid resin matrix, allowing for rapid cycle completion and simplified purification through intermediate washing steps [2]. For complex peptides like this compound, the Fmoc/t-Bu protecting group strategy has emerged as the most widely adopted approach, offering compatibility with a broad range of structural modifications while avoiding the highly corrosive conditions associated with alternative strategies [3].

Strategic Synthesis Design and Planning

Sequence-Specific Strategic Planning

This compound presents several synthetic challenges that require careful strategic planning prior to initiation of synthesis. The peptide's length and complex sequence necessitate optimization to prevent common issues such as aggregation, incomplete couplings, and side reactions. Research on Esculentin-1a analogues has demonstrated that strategic incorporation of D-amino acids at specific positions (particularly residues 14 and 17, replacing L-Leu and L-Ser with their D-counterparts) significantly enhances protease resistance without compromising biological activity [1]. This diastereomer approach has shown remarkable stability against both bacterial and human elastase, which is particularly advantageous for therapeutic applications in the protease-rich environment of CF lungs [1]. Additionally, the amphipathic character of this compound must be considered throughout synthesis planning, as sequences prone to β-sheet formation during synthesis can lead to significant aggregation and reduced coupling efficiency in later synthesis cycles [4].

Resin and Reagent Selection

Table 1: Optimal Resin Selection for this compound Synthesis

Resin Type Loading Capacity (mmol/g) Compatible C-Terminus Advantages for this compound
Rink Amide MBHA 0.3-0.8 Amide Ideal for C-terminal amidation; excellent for long sequences
Wang Resin 0.4-1.2 Acid Suitable for C-terminal carboxylic acids; well-established chemistry
PEG-PS Resin 0.2-0.5 Both Enhanced swelling properties for "difficult sequences"
2-Chlorotrityl Chloride 0.8-1.5 Acid Mild cleavage conditions; reduces racemization risk

The selection of appropriate resins represents a critical decision point in this compound synthesis. For sequences requiring C-terminal amidation, Rink Amide MBHA resin provides optimal performance, while Wang resin remains suitable for carboxylic acid termini [4]. For particularly challenging sequences prone to aggregation, PEG-PS resins with superior swelling characteristics in various solvents may significantly improve synthesis outcomes despite their lower loading capacities [4]. Regarding coupling reagents, HATU and COMU have demonstrated superior performance for difficult couplings, while DIC/HOBt combinations remain reliable for standard couplings [4]. The Fmoc protection strategy is strongly recommended for this compound synthesis, as it avoids the repetitive acidic conditions associated with Boc chemistry that may be detrimental to the peptide's structural integrity [3].

Step-by-Step Synthesis Protocol

Resin Preparation and First Amino Acid Attachment

The synthesis protocol commences with careful resin preparation and conditioning. We recommend using Rink Amide MBHA resin (loading capacity 0.4-0.7 mmol/g) for this compound synthesis to achieve C-terminal amidation, which often enhances biological stability [4]. Begin by swelling the resin in dichloromethane (DCM) for 30 minutes, followed by DMF for an additional 30 minutes with gentle agitation. After draining the solvent, proceed with the Fmoc deprotection of the resin using 20% piperidine in DMF (2 × 5 min treatments) [2]. Thoroughly wash the resin with DMF (5 × 1 min) to ensure complete piperidine removal before the first coupling reaction. For the initial attachment, use 3 equivalents of Fmoc-protected C-terminal amino acid relative to resin loading, activated with 2.85 equivalents of HBTU and 6 equivalents of DIPEA in minimal DMF [4]. Allow the coupling to proceed for 60-90 minutes with continuous agitation, then perform a qualitative Kaiser test to confirm complete coupling before proceeding with Fmoc deprotection.

Iterative Elongation Cycles

Table 2: Standardized Synthesis Cycle Parameters for this compound

Synthesis Step Reagents & Concentrations Duration (Minutes) Temperature Repeat Cycles
Fmoc Deprotection 20% piperidine in DMF 2 × 5 Room temperature Each amino acid
Washing DMF (5×) 1 each Room temperature Each cycle
Coupling 3 eq Fmoc-AA, 2.85 eq HBTU, 6 eq DIPEA 45-60 Room temperature Standard residues
Extended Coupling 3 eq Fmoc-AA, 2.85 eq HATU, 6 eq DIPEA 90-120 Room temperature Problematic residues
Final Deprotection 20% piperidine in DMF 2 × 5 Room temperature After last residue

The iterative elongation process constitutes the core of this compound synthesis. Each cycle consists of three fundamental steps: Fmoc deprotection using 20% piperidine in DMF (2 × 5 min) followed by thorough DMF washing (5 × 1 min) [2]. The subsequent coupling reaction employs 3 equivalents of Fmoc-protected amino acid pre-activated with 2.85 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 45-60 minutes [4]. For particularly challenging sequences or aggregation-prone regions, implement extended coupling times (90-120 minutes) and consider switching to more efficient coupling reagents such as HATU or COMU [4]. After each coupling, perform a qualitative Kaiser (ninhydrin) test to monitor coupling completion before proceeding to the next cycle. For hydrophobic segments or sequences prone to β-sheet formation, incorporate binary solvent systems such as DMF with 20% trifluoroethanol (TFE) or DMSO to disrupt intermolecular hydrogen bonding and improve coupling efficiency [4].

Cleavage and Global Deprotection

Upon completion of the sequence assembly, the cleavage and global deprotection process requires meticulous execution. Prepare a cleavage cocktail comprising trifluoroacetic acid (TFA)/water/triisopropylsilane in a 95:2.5:2.5 ratio, with the optional addition of 1-2% ethanedithiol for peptides containing multiple Cys residues [4]. Pre-cool the cleavage cocktail to 0°C before adding to the peptide-resin, then allow the mixture to warm gradually to room temperature and react for 2-4 hours with gentle agitation [2]. Following cleavage, filter the mixture to remove the spent resin, and concentrate the peptide-containing filtrate by bubbling with a gentle stream of nitrogen or inert gas. Precipitate the crude peptide by adding to cold diethyl ether (10-fold excess) pre-cooled to -20°C, then collect the precipitate by centrifugation or filtration. Wash the pellet multiple times with cold ether to remove residual scavengers and TFA, then dissolve in water-acetonitrile containing 0.1% TFA for subsequent purification steps [2].

Synthesis Optimization Strategies

Machine Learning-Guided Optimization

Recent advancements in machine learning applications for peptide synthesis have revolutionized optimization approaches for challenging sequences like this compound. Researchers have demonstrated that deep learning models trained on large datasets of Fmoc-deprotection traces (35,427 individual reactions in one study) can predict synthesis outcomes with less than 6% error [5]. These models utilize extended-connectivity fingerprints (ECFP) to represent amino acid structures and analyze synthesis parameters including reactor temperature, flow rate, coupling agents, and activation temperatures [5]. For this compound synthesis, we recommend implementing real-time monitoring of Fmoc-deprotection steps when possible, as the shape characteristics (integral, height, and width) of UV-vis traces serve as excellent indicators of synthesis efficiency and can flag potential aggregation issues early in the synthesis process [5]. This data-driven approach enables proactive parameter adjustment to minimize failed syntheses and improve overall yield.

Experimental Optimization Techniques

Table 3: Troubleshooting Guide for Common this compound Synthesis Challenges

Synthesis Challenge Indicators Recommended Solutions Preventative Measures
Sequence Aggregation Reduced coupling efficiency, discolored resin Incorporate DMSO (10-25%) or TFE (20%) in DMF; double coupling Use pseudoproline dipeptides at appropriate positions
Incomplete Deprotection Positive Kaiser test after deprotection Increase piperidine concentration to 30%; add 0.1 M HOBt to deprotection solution Ensure fresh piperidine solution; extend deprotection time
Racemization Multiple closely eluting peaks in HPLC Use HOBt/Oxyma-based coupling reagents instead of HOBt/DIC Lower coupling temperature; reduce base concentration
Aspartimide Formation Deletion sequences in MS analysis Use piperazine instead of piperidine for Fmoc removal Introduce side-chain protecting groups like OtBu

Several experimental optimization techniques can significantly enhance this compound synthesis outcomes. For sequences demonstrating aggregation tendencies, implement alternative solvent systems such as DMF/DMSO (4:1) or DMF/TFE (4:1) to disrupt hydrogen bonding networks that impede coupling efficiency [4]. The incorporation of pseudoproline dipeptides at appropriate positions (particularly Ser, Thr, or Val-rich regions) can dramatically improve chain assembly by introducing temporary structural perturbations that prevent β-sheet formation [4]. For particularly problematic couplings, employ double coupling protocols with extended reaction times (90-120 minutes) and consider implementing capping steps using acetic anhydride in DMF (5:95 v/v) between couplings to terminate unreacted chains and simplify the crude mixture [4]. Additionally, microwave-assisted SPPS has demonstrated significant improvements in both coupling efficiency and deprotection kinetics for difficult sequences, potentially reducing cycle times while improving overall crude purity [3].

Purification and Analytical Characterization

Purification Methodology

The purification process for this compound represents a critical determinant of final product quality and biological performance. We recommend initial preparative reverse-phase HPLC using a C18 or C8 column (250 × 21.2 mm, 5-10 μm particle size) with a mobile phase consisting of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) [2]. Employ a linear gradient method optimized for this compound's specific hydrophobicity profile, typically starting at 10-20% B and increasing to 60-80% B over 30-60 minutes at a flow rate of 10-15 mL/min [2]. Monitor separation at 220 nm for the peptide bond and 280 nm for aromatic residues, collecting fractions at regular intervals. For peptides exhibiting persistent impurities, consider implementing two-dimensional purification using different separation mechanisms (e.g., reverse-phase followed by ion-exchange chromatography) to achieve the requisite purity standards for therapeutic applications [4]. Following purification, lyophilize the pure fractions and verify purity through analytical HPLC before proceeding to structural characterization.

Analytical Characterization Techniques

Comprehensive analytical characterization is essential to verify this compound identity, purity, and structural integrity. Employ analytical HPLC with a C18 column (250 × 4.6 mm, 3.5-5 μm particle size) using a gradient of 0.1% TFA in water and acetonitrile to assess purity, with acceptance criteria typically set at ≥95% pure by area normalization at 214 nm [2]. Confirm peptide identity through mass spectrometric analysis using either MALDI-TOF or ESI-MS, comparing experimental molecular weight to theoretical values [2]. For this compound, expected mass accuracy should be within ±0.1% of theoretical mass. Additional structural characterization through circular dichroism spectroscopy can provide valuable information about secondary structure in membrane-mimetic environments, while amino acid analysis following acid hydrolysis can provide quantitative verification of composition [3]. For advanced therapeutic applications, high-resolution mass spectrometry is strongly recommended to detect any subtle modifications or impurities that may impact biological activity.

Functional Assessment and Bioactivity Testing

Antimicrobial Activity Assessment

The functional validation of synthesized this compound must include comprehensive antimicrobial assessment against clinically relevant targets. Research on Esculentin-1a analogues has demonstrated exceptional potency against Pseudomonas aeruginosa, with the diastereomer Esc(1-21)-1c achieving approximately 90% bacterial killing at 15 μM concentration within just 1 hour [1]. Conduct standard broth microdilution assays according to CLSI guidelines to determine minimum inhibitory concentrations (MICs) against relevant bacterial strains, including both planktonic and biofilm forms [1]. For biofilm assays, utilize established methods such as the crystal violet staining assay or viability staining with resazurin to quantify anti-biofilm activity [1]. Additionally, assess bactericidal kinetics through time-kill assays conducted over 1-24 hours to confirm the rapid bactericidal action characteristic of this compound analogues. These functional assays serve as critical quality indicators, as proper folding and disulfide bridge formation (if applicable) directly influence antimicrobial potency.

Wound Healing and Cytotoxicity Evaluation

Beyond direct antimicrobial effects, comprehensive bioactivity assessment should include evaluation of wound healing properties and cellular toxicity. Research has demonstrated that Esculentin-1a analogues significantly stimulate migration of bronchial epithelial cells—including those expressing the ΔF508-CFTR mutation relevant to cystic fibrosis—and can restore cell migration even in the presence of Pseudomonas aeruginosa LPS that normally inhibits this process [1]. Employ in vitro wound healing assays (e.g., scratch assays) using relevant cell lines (such as CFBE41o- bronchial epithelial cells) to quantify migration enhancement [1]. Parallel assessment of cellular viability using MTT or similar assays should be conducted to ensure peptide preparations lack significant cytotoxicity at therapeutic concentrations [1]. For Esculentin-1a analogues, research indicates minimal cytotoxicity at concentrations effective against Pseudomonas aeruginosa, with the diastereomer Esc(1-21)-1c demonstrating particularly favorable selectivity indices [1]. These functional assessments provide critical data for therapeutic development and confirm the multifunctional biological profile of properly synthesized this compound.

Workflow Visualization and Data Management

Complete Synthesis Workflow

The following diagram illustrates the comprehensive this compound synthesis workflow, highlighting key decision points and quality control checkpoints:

EsculentinSynthesis Start Start Synthesis Planning ResinSelect Resin Selection and Preparation Start->ResinSelect FirstAA First Amino Acid Attachment ResinSelect->FirstAA SynthesisCycle Iterative Synthesis Cycle FirstAA->SynthesisCycle Deprotection Fmoc Deprotection (20% Piperidine) SynthesisCycle->Deprotection Washing Washing Steps (5× DMF) Deprotection->Washing Coupling Amino Acid Coupling (45-90 min) Washing->Coupling KaiserTest Kaiser Test Quality Control Coupling->KaiserTest KaiserTest->SynthesisCycle Continue Cycle Cleavage Cleavage & Global Deprotection KaiserTest->Cleavage Sequence Complete Purification Purification (Preparative HPLC) Cleavage->Purification Analysis Analytical Characterization Purification->Analysis Bioassay Functional Bioassays Analysis->Bioassay End Pure Characterized This compound Bioassay->End

Diagram 1: Comprehensive workflow for this compound solid-phase peptide synthesis, highlighting key synthetic steps and quality control checkpoints.

Machine Learning Optimization Cycle

For laboratories implementing advanced optimization approaches, the following diagram illustrates the machine learning-guided synthesis improvement cycle:

MLOptimization DataCollection Experimental Data Collection ModelTraining Deep Learning Model Training DataCollection->ModelTraining 35,427+ Fmoc deprotection traces Prediction Synthesis Outcome Prediction ModelTraining->Prediction <6% prediction error Optimization Parameter Optimization Prediction->Optimization Identify optimal parameters Validation Experimental Validation Optimization->Validation Improved synthesis conditions Validation->DataCollection Enhanced data for retraining

Diagram 2: Machine learning-guided optimization cycle for continuous improvement of this compound synthesis based on experimental data [5].

Conclusion

The synthesis of this compound via solid-phase methodology represents a sophisticated chemical process that demands careful attention to sequence-specific challenges and strategic optimization. Through implementation of the detailed protocols and application notes presented herein, researchers can achieve reproducible synthesis of this therapeutically promising antimicrobial peptide. The integration of machine learning approaches with established peptide chemistry principles creates a powerful framework for addressing the unique challenges presented by this compound's structural characteristics [5]. Furthermore, the multifunctional biological activity of properly synthesized and folded this compound—combining direct antimicrobial action with wound-healing promotion—justifies the investment in optimized synthesis protocols [1]. As peptide therapeutics continue to gain importance in addressing antibiotic resistance and chronic infections, the methodologies detailed here will contribute to advancing this compound through the therapeutic development pipeline.

References

Antibacterial Activity of Related Esculentin Peptides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the antibacterial activity of an esculentin-1 homolog from the dark-spotted frog (Pelophylax nigromaculatus), which may serve as a useful reference [1].

Table: Minimum Inhibitory Concentration (MIC) of Esculentin-1PN [1]

Bacterial Strain MIC (μg/mL)
Vibrio anguillarum 6.25
Escherichia coli 6.25
Staphylococcus saprophyticus 6.25
Citrobacter freundii 12.5
Vibrio harveyi 25
Vibrio alginolyticus 25
Pseudomonas aeruginosa 25
Shigella flexneri 50
Listeria monocytogenes 50
Aeromonas hydrophila >50 (Not significant)
Proteus mirabilis >50 (Not significant)
Staphylococcus warneri >50 (Not significant)

Detailed Protocol for MIC Determination

The following protocol is based on the standardized broth microdilution method, as referenced from clinical and laboratory guidelines [2] [3]. This can be applied to determine the MIC of Esculentin-2L.

Workflow: Broth Microdilution for MIC Determination

The diagram below outlines the key steps in the broth microdilution process.

MIC_Workflow Start Start MIC Determination Prep1 Prepare Stock Solution of this compound Start->Prep1 Prep2 Prepare 2x Serial Dilutions in Mueller-Hinton Broth Prep1->Prep2 Prep3 Prepare Bacterial Inoculum (approx. 5x10^5 CFU/mL) Prep2->Prep3 Incubate Inoculate Plates and Incubate 35°C for 16-20 hours Prep3->Incubate Read Read MIC Value (Lowest conc. with no visible growth) Incubate->Read End Result: MIC Reported in µg/mL Read->End

Materials and Reagents
  • Test Compound: Purified this compound peptide.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), which is the standard medium for this assay as it supports the growth of most non-fastidious pathogens and lacks antagonists to common antibiotics [2] [3].
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile tips, and a 37°C incubator.
Step-by-Step Procedure
  • Prepare the Peptide Dilution Series:

    • Create a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).
    • Perform a two-fold serial dilution of the peptide in CAMHB across the wells of the microtiter plate. A typical range might be from 100 μg/mL to 0.1 μg/mL or higher, depending on the expected potency.
    • Leave at least one column of wells as a growth control (broth + bacteria, no peptide) and one as a sterility control (broth only, no bacteria).
  • Prepare the Bacterial Inoculum:

    • Grow the test bacterial strains to the mid-logarithmic phase.
    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [3].
    • Further dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.
  • Inoculation and Incubation:

    • Add the adjusted bacterial inoculum to all test wells and the growth control well. Add sterile broth to the sterility control well.
    • Seal the plate and incubate it at 37°C for 16-20 hours [2].
  • Reading and Interpreting the MIC:

    • After incubation, examine the plate for visible turbidity. Turbidity indicates bacterial growth.
    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [2] [3].
    • The result is typically reported in μg/mL.

Key Methodological Considerations

  • Quality Control: To ensure reliability, include reference bacterial strains with known MIC values for quality control during each assay run [3].
  • Beyond MIC - MBC: For bactericidal compounds, you can determine the Minimum Bactericidal Concentration (MBC). This involves subculturing the clear wells from the MIC plate onto fresh agar plates. The MBC is the lowest peptide concentration that kills ≥99.9% of the initial inoculum [2].
  • Cytotoxicity Screening: It is crucial to evaluate the selectivity of this compound. Perform cytotoxicity assays on mammalian cells (e.g., hemolysis assays on erythrocytes) to calculate a Selectivity Index (SI), which is the ratio of the cytotoxic concentration to the MIC [2].

References

Application Notes: Antimicrobial Profile of Esculentin-2CHa

Author: Smolecule Technical Support Team. Date: February 2026

Esculentin-2CHa is a host-defense peptide isolated from the skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis). It demonstrates broad-spectrum antimicrobial activity, though much of the recent research has pivoted to exploring its significant antidiabetic actions [1].

Key Antimicrobial Characteristics:

  • Broad-Spectrum Activity: The peptide shows potent activity against a range of microorganisms, including clinical isolates of multidrug-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia [1].
  • Membrane-Targeting Mechanism: The antimicrobial action is primarily based on a membrane-perturbing mechanism. Studies on the closely related linearized esculentin-2EM (E2EM-lin) indicate that the peptide forms an amphipathic α-helical structure upon interacting with bacterial membranes. This structure has a hydrophobicity gradient, allowing it to insert into and disrupt lipid bilayers, leading to cell lysis [2].
  • Lipid Specificity: The interaction is particularly strong with membranes rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin, which are common in Gram-positive bacterial membranes. This drives its specificity and lytic activity against these pathogens [2].

Proposed Protocol for Antimicrobial Susceptibility Testing

This protocol outlines a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of Esculentin-2CHa and its analogues.

Scope

This procedure is applicable for determining the in vitro susceptibility of aerobic Gram-positive and Gram-negative bacteria to Esculentin-2CHa.

Experimental Workflow

The following diagram illustrates the complete testing process, from sample preparation to result interpretation.

G Antimicrobial Susceptibility Testing Workflow Start Start AST Procedure Prep1 Peptide Preparation - Dissolve in appropriate solvent (e.g., DMSO) - Dilute in assay broth Start->Prep1 Prep2 Inoculum Preparation - Adjust bacterial suspension to  0.5 McFarland standard (~1.5x10^8 CFU/mL) - Further dilute in broth to ~5x10^5 CFU/mL Prep1->Prep2 BMD Broth Microdilution - Prepare 2-fold serial dilutions of peptide  in 96-well microtiter plate - Add bacterial inoculum to each well - Include growth and sterility controls Prep2->BMD Incubate Incubation - Incubate plate at 35±2°C for 16-20 hours BMD->Incubate MIC MIC Determination - Read MIC visually: Lowest concentration  with no visible growth Incubate->MIC MLC MLC Determination - Subculture from clear wells onto agar plates - MLC: Lowest concentration showing ≥99.9% kill MIC->MLC End Result Interpretation and Reporting MLC->End

Materials and Reagents
  • Test Substance: Synthetic Esculentin-2CHa or its analogues (e.g., [L28K]Esculentin-2CHa), purified to >98% homogeneity [1].
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for dilution steps.
  • Controls:
    • Positive Growth Control: Medium with inoculum, but no peptide.
    • Sterility Control: Medium only, without inoculum or peptide.
    • Reference Control: A standard antibiotic of known potency.
Procedure
  • Reconstitution: Dissolve the peptide to a stock concentration (e.g., 1-10 mg/mL) following the manufacturer's instructions.
  • Serial Dilution: Perform two-fold serial dilutions of the peptide in CAMHB across the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
  • Inoculation: Add 100 µL of the prepared bacterial inoculum (~5x10^5 CFU/mL) to each well containing the peptide dilutions. This achieves the final test concentration range and a target inoculum of ~5x10^5 CFU/mL.
  • Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours under ambient atmosphere.
  • Reading Results: After incubation, examine the plates for visible growth. The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible growth.
Data Interpretation

Report MIC values in µg/mL or µM. Interpretative criteria (S/I/R) for Esculentin-2CHa are not yet established by bodies like CLSI or EUCAST. Results are typically reported as the MIC50 and MIC90 values in multi-isolate studies.

Known Activity and Mechanism of Action

The table below summarizes quantitative data on Esculentin-2CHa's activity and the proposed mechanism of its related analogue, E2EM-lin.

Table 1: Documented Antimicrobial Activity and Mechanism

Aspect Details Reference / Source
Reported Activity Potent broad-spectrum activity against clinical isolates of multidrug-resistant S. aureus, A. baumannii, and S. maltophilia. [1]
Mechanism for E2EM-lin Forms a membrane-interactive, tilted α-helical structure; high specificity for membranes rich in phosphatidylglycerol (PG); induces membrane rigidity, thermodynamic instability, and lysis. [2]
MLC for E2EM-lin Minimum Lethal Concentration (MLC) of ≤ 5.0 µM against Gram-positive bacteria. [2]

Research Context and Alternative Applications

It is crucial for researchers to note that the most robust and recent quantitative data for Esculentin-2CHa pertains to its insulin-releasing and antidiabetic effects, not its antimicrobial properties [1]. The peptide stimulates insulin secretion from pancreatic β-cells at low nanomolar concentrations via membrane depolarization and an increase in intracellular calcium [1]. Several analogues, such as [L28K]Esculentin-2CHa, have been developed that show enhanced potency and efficacy in improving glucose tolerance and insulin secretion in mouse models of diet-induced obesity and diabetes [1].

Table 2: Key Analogs of Esculentin-2CHa and Their Modifications

Peptide Analog Amino Acid Substitution(s) Net Charge (pH 7) Primary Research Focus
[L28K]Esculentin-2CHa Leucine at position 28 → Lysine +6 Antidiabetic; more potent and produced a greater maximum insulin response.
[D20K, D27K]Esculentin-2CHa Aspartic acid at positions 20 & 27 → Lysine +9 Antimicrobial; designed to increase cationicity, showed modestly increased potency.
[C31S,C37S]Esculentin-2CHa Cysteines at positions 31 & 37 → Serine +5 General structure-activity studies; removal of cyclic C-terminal domain.

Critical Considerations for Researchers

  • Lack of Standardization: There is no CLSI- or EUCAST-approved standard AST method for Esculentin-2CHa. The protocol above is a proposal based on standard microbiological practices [3].
  • Shifting Research Focus: The most promising and well-documented data for Esculentin-2CHa and its analogues currently lies in the field of metabolic disease research, particularly type 2 diabetes [1].
  • Mechanism Extrapolation: Detailed biophysical mechanisms (e.g., tilted peptide formation) are based on studies of the closely related peptide E2EM-lin [2] and should be verified for Esculentin-2CHa itself.
  • Cytotoxicity Assessment: As with any potential therapeutic peptide, cytotoxicity against mammalian cells should be evaluated. Initial studies on esculentin-2CHa reported relatively low hemolytic activity against human erythrocytes [1].

References

Application Notes: Purification of Esculentin-2CHa Fusion Protein

Author: Smolecule Technical Support Team. Date: February 2026

The Esculentin-2CHa-Albumin Binding Domain fusion protein (ESC-ABD) is a promising therapeutic candidate for treating non-alcoholic fatty liver disease (NAFLD) [1]. Efficient purification is critical for producing functional protein for subsequent nanoparticle synthesis and efficacy studies. This protocol outlines a reliable method for its recombinant expression and purification.

Key Takeaways:

  • Expression System: The protein is successfully expressed in E. coli BL21 cells using a pET28a vector with a SUMO fusion partner to enhance solubility and yield [1].
  • Purification Strategy: A single-step affinity chromatography using Talon resin (immobilized cobalt) effectively captures the histidine-tagged fusion protein, simplifying the purification process [1].
  • Final Product: The protocol yields a purified protein suitable for direct use in synthesizing ESC-ABD-coated gold nanoparticles (ESC-ABD-AuNPs), which have demonstrated significant therapeutic efficacy in mouse models of NAFLD [1].

Experimental Protocol

Here is the detailed methodology for expressing and purifying the ESC-ABD fusion protein, as derived from the research literature [1].

1. Plasmid Transformation and Culture Inoculation * Transform BL21 competent E. coli cells with the pET28a-SUMO-3×ESC-ABD plasmid. * Add a single transformed colony to 50 mL of LB medium supplemented with 80 µg/mL kanamycin. * Incubate the culture overnight at 37°C with shaking at 250 rpm.

2. Large-Scale Expression * Transfer the overnight culture into 1 L of fresh LB medium (also with 80 µg/mL kanamycin). * Incubate under the same conditions until the OD₆₀₀ reaches 0.9–1.0, indicating mid-log phase growth. * Induce protein expression by adding 0.5 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG). * Continue incubation for 4 hours post-induction to allow protein production.

3. Cell Harvesting and Lysis * Harvest the cells by centrifugation at 8,000 rpm for 10 minutes. * Resuspend the cell pellet in 20 mM phosphate-buffered saline (PBS), pH 7.4, containing 300 mM NaCl. * Lyse the cells using sonication on ice. * Clarify the lysate by centrifuging again at 8,000 rpm for 10 minutes. Collect the supernatant, which contains the soluble fusion protein.

4. Affinity Purification * Apply the supernatant directly to a column packed with Talon affinity resin (which binds the His-tag). * Wash the resin extensively with the PBS/NaCl buffer to remove non-specifically bound proteins. * Elute the bound ESC-ABD fusion protein using a buffer containing imidazole (typically 150-300 mM).

5. Final Concentration and Storage * Further purify and concentrate the eluted protein using an ultra-centrifugal filter unit with a 30 kDa molecular weight cut-off (MWCO). * Assess the protein's purity and integrity by SDS-PAGE on a 10% gel. * Determine the final protein concentration using a standard BCA assay. * Store the purified protein at 4°C for immediate use.

Characterization and Quantitative Data

The synthesized ESC-ABD-AuNPs were rigorously characterized. The table below summarizes the key physicochemical and biological properties confirmed in the study [1].

Property Characterization Method Result / Value
Hydrodynamic Size Dynamic Light Scattering (DLS) 120 ± 10 nm
Plasma Half-Life Pharmacokinetic (PK) Study 28.3 hours
Liver Accumulation Biodistribution Study High
Cytotoxicity Cell Viability Assay (B16F10, MIN6, HepG2 cells) Well tolerated
In Vivo Efficacy HFD-fed obese mouse model Significant reduction in blood glucose & liver fat
Small Molecule Loading Obeticholic Acid (OCA) Loading Study Demonstrated feasibility

Experimental Workflow Diagram

The following diagram, generated using Graphviz DOT language, visualizes the complete experimental workflow from gene expression to nanoparticle synthesis and validation.

ESC_Workflow cluster_expression Gene Expression & Protein Purification cluster_nano Nanoparticle Synthesis & Loading cluster_validation Characterization & Efficacy plasmid pET28a-SUMO-3×ESC-ABD Plasmid transform Transformation E. coli BL21 plasmid->transform culture Culture & IPTG Induction transform->culture harvest Cell Harvest & Lysis culture->harvest purify Affinity Purification (Talon Resin) harvest->purify protein Purified ESC-ABD Fusion Protein purify->protein haucl4 HAuCl₄·3H₂O (Gold Salt) mix 1-Step Reduction & Coating protein->mix haucl4->mix nabh4 NaBH₄ (Reducing Agent) nabh4->mix nps ESC-ABD-AuNPs (120 ± 10 nm) mix->nps oca Obeticholic Acid (OCA) (Optional) oca->mix char Physicochemical Characterization nps->char efficacy In Vivo Efficacy Study (HFD-fed Mouse Model) char->efficacy result Therapeutic Efficacy: • Reduced Blood Glucose • Improved Glucose Tolerance • Mitigated Liver Fat efficacy->result

  • Workflow Overview: This diagram outlines the three major stages of the process. The successful execution of each stage, confirmed by the corresponding characterization data, is essential for producing therapeutically active nanoparticles [1].

Conclusion

The outlined protocol provides a robust and reproducible framework for the recombinant production and purification of the Esculentin-2CHa fusion protein. The subsequent one-step synthesis of ESC-ABD-AuNPs results in a stable formulation with a prolonged plasma half-life and high liver accumulation, making it a highly promising platform for the treatment of NAFLD, both for the peptide itself and for potential combination therapies [1].

References

Application Notes: Challenges and Strategies for Esculentin-2CHa Stability

Author: Smolecule Technical Support Team. Date: February 2026

The frog skin-derived host-defense peptide Esculentin-2CHa (and its truncated analogue Esculentin-2CHa(1-30), referred to herein as ESC) exhibits a range of promising biological activities, including anti-diabetic, antioxidant, and neuroprotective effects [1] [2]. A primary obstacle to its therapeutic development is its inherent instability in biological environments, leading to a short plasma half-life that necessitates frequent administration [3] [4]. The following protocols and strategies are designed to assess and improve the peptide's stability for robust experimental and pre-clinical outcomes.

Protocol 1: Assessing In Vivo Pharmacokinetic (PK) Profile

This protocol is designed to evaluate the baseline stability and biodistribution of ESC, providing a benchmark for the effectiveness of subsequent stabilization strategies.

  • 1.1 Experimental Model: Utilize a relevant animal model, such as high-fat diet (HFD)-fed obese mice or another disease-model rodent [1] [3].
  • 1.2 Peptide Administration: Administer ESC intraperitoneally (i.p.) at a dose of 75 nmol/kg body weight [1]. For PK studies, intravenous (i.v.) administration is preferable for accurate half-life calculation [3].
  • 1.3 Sample Collection: Collect blood plasma samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). Euthanize animals at terminal time points to harvest major organs (e.g., liver, pancreas) for biodistribution analysis [3].
  • 1.4 Data Analysis: Quantify peptide concentration in plasma and tissue homogenates using a validated method, such as ELISA or LC-MS. Calculate key PK parameters: maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~).
Protocol 2: Synthesis of Stable ESC Analogues via Fusion Protein Technology

Genetic fusion to an albumin-binding domain (ABD) is a proven strategy to extend the plasma half-life of peptides by leveraging the long circulation time of serum albumin [3].

  • 2.1 Plasmid Construction: Clone the gene sequence for a tandem repeat of three ESC units (3×ESC) followed by an ABD into an appropriate expression vector (e.g., pET28a). Include a SUMO tag or similar fusion partner to improve solubility and expression [3].
  • 2.2 Protein Expression:
    • Transform the plasmid into an E. coli expression host like BL21.
    • Grow culture in LB medium at 37°C until OD~600~ reaches 0.9-1.0.
    • Induce protein expression by adding 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 4 hours [3].
  • 2.3 Protein Purification:
    • Harvest cells by centrifugation and lyse via sonication.
    • Purify the fusion protein (ESC-ABD) from the supernatant using affinity chromatography (e.g., TALON resins for His-tagged proteins).
    • Determine final protein concentration and purity using SDS-PAGE and a BCA assay [3].
Protocol 3: Conjugation to Gold Nanoparticles (AuNPs) for Enhanced Delivery

Nanoparticle conjugation protects the peptide from enzymatic degradation and can facilitate targeted delivery to specific tissues [3] [4].

  • 3.1 Synthesis of ESC-ABD-AuNPs:
    • In a glass vial, add 3 mg of ESC-ABD (in 1 mL PBS).
    • Add 1 mg of the reducing agent NaBH~4~ (in 1 mL DDW) and 100 μL of 30 mg/mL HAuCl~4~·3H~2~O.
    • Incubate the reaction mixture at room temperature with stirring at 1000 rpm for 20 minutes [3].
  • 3.2 Purification and Characterization:
    • Purify the synthesized nanoparticles (ESC-ABD-AuNPs) using an ultra-centrifugal filter unit (MWCO: 100 kDa) to remove unreacted precursors.
    • Characterize the NPs for:
      • Hydrodynamic size and Zeta Potential: Using Dynamic Light Scattering (DLS).
      • Morphology: Using Transmission Electron Microscopy (TEM).
      • Optical Properties: Using UV-VIS spectroscopy.
      • Stability: Monitor particle size and appearance over several days at 4°C [3].

Quantitative Data on Efficacy and Stability

The table below summarizes key quantitative findings from studies employing these strategies, demonstrating the success of stabilization approaches.

Table 1: Experimental Data on Efficacy and Stabilization of Esculentin-2CHa(1-30)

Study Model Intervention / Strategy Key Efficacy Findings Stability / PK Findings

| HFD-fed mice [1] | ESC(1-30), 75 nmol/kg, i.p., twice daily | - Reduced blood glucose by 6-12 mmol/L

  • Improved glucose tolerance & insulin sensitivity
  • Decreased HbA1c | Short half-life; required twice-daily dosing for 28 days to maintain efficacy | | HFD-fed obese mice (NAFLD model) [3] | ESC-ABD-AuNPs, single administration | - Significantly reduced blood glucose
  • Improved glucose tolerance
  • Mitigated liver fat accumulation | Extended plasma half-life of 28.3 hours; high liver accumulation | | In vitro & animal models [4] | Amino acid substitution (Aib, D-amino acids) & AuNP conjugation | - Retained or improved antimicrobial activity
  • Reduced cytotoxicity
  • Increased resistance to proteolysis | Improved biostability against enzymatic degradation |

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical workflow for evaluating Esculentin-2CHa stability and implementing stabilization strategies, from initial assessment to final validation.

esc_stability_workflow start Start: Assess Native Peptide Stability pk_study In Vivo PK Study (Protocol 1) start->pk_study problem Short Half-Life Identified pk_study->problem strat1 Stabilization Strategy 1: Create Stable Analogues (Protocol 2) problem->strat1 strat2 Stabilization Strategy 2: Conjugate to AuNPs (Protocol 3) problem->strat2 validate Validate Stability & Efficacy in Model strat1->validate strat2->validate result Stable, Efficacious Therapeutic Candidate validate->result

Critical Considerations for Researchers

  • Lack of Direct Esculentin-2L Data: This document is based on data for the closely related peptide Esculentin-2CHa. While the stabilization principles are universally applicable, specific stability metrics for this compound must be empirically determined.
  • Analytical Techniques: For accurate PK analysis, ensure your bioanalytical method (e.g., LC-MS/MS) is fully validated for ESC in the chosen biological matrix (e.g., plasma, tissue homogenate) to guarantee specificity, accuracy, and precision.
  • Control Experiments: When testing stabilized formulations (like fusion proteins or AuNPs), always include a group treated with the native peptide. This is crucial for directly quantifying the improvement in half-life and efficacy.
  • Toxicity Screening: Any modification to a native peptide, including fusion or conjugation to nanoparticles, can alter its toxicity profile. Include comprehensive cytotoxicity and histopathological assessments in your experimental design [3] [4].

I hope these structured application notes provide a solid foundation for your research. Should you require further clarification on the methodologies or wish to delve into specific mechanistic studies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Biofilm Inhibition Assays for Esculentin-2L and Other Anti-Biofilm Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Biofilm Assay Fundamentals

Biofilm-mediated resistance represents one of the most significant challenges in modern antimicrobial therapy, with biofilms demonstrating up to 1,000-fold increased tolerance to conventional antibiotics compared to their planktonic counterparts [1]. This enhanced resistance stems from multiple factors including limited antibiotic penetration through the extracellular polymeric substance (EPS), metabolic heterogeneity within the biofilm community, and the presence of persister cells with elevated tolerance mechanisms [2]. The EPS matrix is a complex mixture of exopolysaccharides, proteins, extracellular DNA (eDNA), and lipids that provides structural integrity and protection for embedded microbial communities [3]. Understanding these fundamental aspects of biofilm biology is essential for developing effective anti-biofilm strategies and accurately assessing compound efficacy.

The clinical relevance of biofilm-associated infections cannot be overstated, with approximately 80% of human bacterial infections estimated to involve biofilm formation [4]. These problematic biofilms occur on both biotic surfaces (e.g., host tissues) and abiotic surfaces (e.g., medical devices, implants), leading to challenging clinical scenarios across numerous medical specialties. Staphylococcus aureus and Pseudomonas aeruginosa are among the most prevalent biofilm-forming pathogens in clinical settings, contributing significantly to device-related infections and chronic wounds [5]. The transition from planktonic to sessile growth represents a fundamental shift in bacterial behavior, accompanied by altered gene expression and metabolic activity that ultimately confers the hallmark resistance properties of biofilms.

Table 1: Clinically Relevant Biofilm-Forming Pathogens and Associated Infections

Bacterial Species Gram Stain Clinical Relevance Common Infection Sites
Staphylococcus aureus (including MRSA) Positive Medical device infections, chronic wounds, endocarditis Implants, catheters, surgical sites
Pseudomonas aeruginosa Negative Healthcare-associated pneumonia, cystic fibrosis, burn wounds Respiratory tract, urinary catheters, burn sites
Escherichia coli Negative Urinary tract infections, catheter-associated infections Urinary tract, gastrointestinal system
Enterococcus faecalis Positive Medical device infections, endocarditis Urinary catheters, cardiac implants
Staphylococcus epidermidis Positive Prosthetic device infections, central line-associated bloodstream infections Medical implants, catheters

Microtiter Plate-Based Biofilm Inhibition Assay Protocols

The microtiter plate assay represents one of the most widely utilized methods for assessing biofilm inhibition and eradication due to its high-throughput capacity, reproducibility, and compatibility with standard laboratory equipment [1] [6]. This section provides detailed protocols for determining the Minimal Biofilm Inhibitory Concentration (MBIC) and Minimal Biofilm Eradication Concentration (MBEC) of esculentin-2L and other anti-biofilm compounds. The MBIC measures a compound's ability to prevent biofilm formation, while the MBEC assesses its efficacy against pre-established biofilms, providing complementary data on anti-biofilm activity [1].

MBIC (Minimal Biofilm Inhibitory Concentration) Assay

The MBIC assay evaluates the preventative efficacy of anti-biofilm compounds by introducing them during the initial stages of biofilm formation. Begin by preparing bacterial inocula from fresh overnight cultures, adjusting to approximately 1×10^6 CFU/mL in appropriate growth medium [1]. For Staphylococci and Enterococci, Tryptic Soy Broth supplemented with 1% glucose (TSG) has been shown to support optimal biofilm growth, though Brain Heart Infusion (BHI) or Mueller-Hinton Broth (MHB) may be used depending on the specific bacterial strain [1]. Dispense 100 µL of bacterial suspension into each well of a 96-well flat-bottom microtiter plate, followed by 100 µL of serially diluted this compound solutions to achieve the desired concentration range. Include appropriate controls: growth control (bacteria + medium), negative control (medium only), and compound control (this compound + medium).

Incubate the plates under optimal conditions for biofilm formation: 24 hours at 37°C for Staphylococci and 48 hours at 37°C for Enterococci [1]. Following incubation, carefully remove planktonic cells by inverting and gently tapping the plate on absorbent paper, then wash the biofilms once with 200 µL of phosphate-buffered saline (PBS) to remove loosely attached cells. Biofilm quantification can be performed using several methods, with crystal violet staining for total biomass and resazurin assay for metabolic activity being the most common [1] [6]. For crystal violet staining, add 125 µL of 0.1% crystal violet solution to each well and incubate for 10 minutes at room temperature. Remove excess stain, wash twice with distilled water, and air-dry the plates. Subsequently, add 200 µL of modified biofilm dissolving solution (MBDS: 10% sodium dodecyl sulfate in 80% ethanol) to solubilize the bound crystal violet, and measure the absorbance at 570-600 nm using a plate reader [6].

MBEC (Minimal Biofilm Eradication Concentration) Assay

The MBEC assay evaluates the eradication efficacy of compounds against pre-established biofilms. Begin by preparing biofilms as described in the MBIC protocol but without test compounds. After the incubation period (24-48 hours depending on the strain), carefully remove the planktonic cells and culture medium. Add 100 µL of fresh medium containing serial dilutions of this compound to the pre-formed biofilms. For comparison, include known antibiotics such as ciprofloxacin (0.625-160 µg/mL) or linezolid (0.031-8 µg/mL) as positive controls [1]. Incubate the plates for an additional 24 hours at 37°C to allow compound interaction with mature biofilms.

Following treatment, assess biofilm viability using metabolic indicators or colony counting. The resazurin-based assay provides a convenient method for assessing metabolic activity, though it has limitations in detection limit for complete eradication assessment [1]. Prepare resazurin solution in PBS at concentrations of 4 µg/mL for Staphylococci or 8 µg/mL for Enterococci, add 100 µL to each well after washing the treated biofilms with PBS, and incubate at 25°C for 20 minutes (Staphylococci) or 40 minutes (Enterococci) [1]. Measure fluorescence using a microplate reader (λEx 530 nm and λEm 590 nm). For more accurate quantification of viable cells, particularly at low biofilm densities, combine the resazurin assay with colony counting methods [1]. After treatment, wash the biofilms once with PBS, resuspend the biofilm cells in 100 µL PBS by vigorous pipetting, prepare serial dilutions, and drop-plate on appropriate agar media for CFU enumeration after 24 hours of incubation at 37°C.

Quantitative Data Presentation and Analysis

Standardized quantification of biofilm inhibition and eradication is essential for comparing the efficacy of different anti-biofilm compounds and establishing clinically relevant dosing parameters. The data generated from MBIC and MBEC assays provide quantitative metrics for assessing anti-biofilm activity, while quality control parameters ensure assay reliability and reproducibility [1]. Proper analysis and interpretation of these data facilitate the development of effective anti-biofilm strategies and support the translation of laboratory findings to potential clinical applications.

Table 2: Comparison of Anti-Biofilm Agents and Their Efficacy

Anti-Biofilm Agent Class Primary Mechanism MBIC Range MBEC Range Key Bacterial Targets
This compound Antimicrobial peptide Membrane disruption, matrix interaction Data required Data required Gram-positive and Gram-negative species
Dispersin B Glycoside hydrolase PNAG polysaccharide degradation 0.5-5 µg/mL 5-50 µg/mL S. aureus, E. coli, P. aeruginosa
Hamamelitannin Quorum sensing inhibitor QS interference, potentiates antibiotics 10-50 µM 25-100 µM S. aureus, Pseudomonas spp.
Cellulase Polysaccharide enzyme Exopolysaccharide degradation 9.4-75.2 U/mL 18.8-150.4 U/mL P. aeruginosa
Agilyte Marine alkaloid Biofilm prevention, AI-2 signaling inhibition 5-20 µM 10-40 µM Mixed species biofilms
Data Analysis and Interpretation

Calculate the percentage of biofilm inhibition or eradication using the following formula:

% Inhibition = [(Ac - At) / (Ac - Ab)] × 100

Where Ac is the absorbance/fluorescence of the growth control, At is the absorbance/fluorescence of the test compound, and Ab is the absorbance/fluorescence of the blank (medium only) [1]. The MBIC is defined as the lowest concentration that demonstrates ≥50% inhibition of biofilm formation compared to the growth control, while the MBEC is defined as the lowest concentration that results in ≥50% eradication of pre-formed biofilms [1]. For colony counting methods, a ≥3-log reduction (99.9% killing) in viable counts compared to the untreated control is typically considered indicative of biofilm eradication [5].

When evaluating combination therapies, such as this compound with conventional antibiotics, the Fractional Inhibitory Concentration (FIC) index provides a quantitative measure of synergy [5]. The FIC index is calculated as follows:

FIC index = (MBIC of drug A in combination / MBIC of drug A alone) + (MBIC of drug B in combination / MBIC of drug B alone)

An FIC index of ≤0.5 indicates synergy, >0.5 to 4.0 indicates indifference, and >4.0 indicates antagonism [5]. These quantitative assessments are crucial for developing effective combination therapies that may overcome biofilm-mediated resistance to conventional antibiotics.

Table 3: Quality Control Parameters for Biofilm Assays

| Parameter | Calculation Formula | Acceptable Value | Importance | |---------------|-------------------------|-----------------------|---------------| | Z-prime (Z') factor | 1 - [3×(σp + σn) / |μp - μn|] | >0.5 | Assesses assay quality and suitability for screening | | Signal-to-Background (S/B) | μp / μn | >2.0 | Measures assay signal strength | | Signal Window (SW) | (μp - μn) / √(σp² + σn²) | >2.0 | Evaluates separation between controls | | Coefficient of Variation (CV) | (σ / μ) × 100 | <20% | Measures assay precision and reproducibility |

Experimental Workflows and Mechanism Visualization

The following diagrams illustrate key experimental workflows and mechanisms of action for anti-biofilm compounds, created using Graphviz DOT language with specified color palette and formatting constraints.

Biofilm Inhibition Assay Workflow

BiofilmAssayWorkflow cluster_inhibition MBIC Assay Workflow cluster_eradication MBEC Assay Workflow inoculum Prepare Bacterial Inoculum (1×10⁶ CFU/mL) compound_add Add Serial Dilutions of this compound inoculum->compound_add incubate_form Incubate 24-48h at 37°C compound_add->incubate_form wash Wash with PBS Remove Planktonic Cells incubate_form->wash stain Stain with Crystal Violet or Resazurin wash->stain measure Measure Absorbance/ Fluorescence stain->measure calculate Calculate % Inhibition and MBIC measure->calculate form_biofilm Form Mature Biofilms (24-48h incubation) add_compound Add this compound to Pre-formed Biofilms form_biofilm->add_compound incubate_erad Incubate 24h at 37°C add_compound->incubate_erad quantify Quantify Viable Cells (Resazurin/CFU Counting) incubate_erad->quantify determine Determine MBEC quantify->determine

Anti-Biofilm Mechanisms of Action

AntiBiofilmMechanisms Anti-Biofilm Mechanisms of Action cluster_mechanisms Mechanism Categories cluster_targets Biofilm Targets membrane Membrane Disruption (AMPs, Peptides) bacterial_cell Bacterial Cell Membrane membrane->bacterial_cell Disrupts matrix_degrad Matrix Degradation (Enzymes: Glycosidases, Proteases, DNases) eps_matrix EPS Matrix (Polysaccharides, Proteins, eDNA) matrix_degrad->eps_matrix Degrades qs_inhibition Quorum Sensing Inhibition autoinducers Autoinducers (Signaling Molecules) qs_inhibition->autoinducers Inhibits signaling Intracellular Signaling Disruption regulatory Regulatory Pathways (NF-κB, MAPK) signaling->regulatory Modulates outcome1 Increased Membrane Permeability bacterial_cell->outcome1 outcome2 Matrix Disassembly & Biofilm Weakening eps_matrix->outcome2 outcome3 Reduced Virulence & Biofilm Formation autoinducers->outcome3 outcome4 Altered Gene Expression & Metabolic Changes regulatory->outcome4

Troubleshooting and Technical Considerations

Assay optimization is frequently required when establishing biofilm inhibition protocols for new compounds or bacterial strains. Several technical considerations can significantly impact assay performance and reproducibility. The choice of growth medium profoundly influences biofilm formation, with supplementation of 1% glucose to Tryptic Soy Broth demonstrating enhanced biofilm growth for both Staphylococci and Enterococci [1]. Similarly, incubation times must be optimized for different bacterial species, with 24 hours typically sufficient for Staphylococci but 48 hours often required for Enterococci to form robust biofilms [1]. These strain-specific requirements highlight the importance of preliminary experiments to establish optimal conditions before conducting formal anti-biofilm assessments.

Compound-specific considerations for this compound and similar antimicrobial peptides include potential interactions with culture media components that may reduce effective concentrations, stability under assay conditions, and time-dependent activity against developing versus mature biofilms. Including appropriate controls is essential for distinguishing between bactericidal effects (reduction in viable cells) and true anti-biofilm activity (specific inhibition of biofilm formation mechanisms) [1]. The use of resazurin-based viability assays requires careful optimization of dye concentration and incubation conditions to ensure accurate detection of metabolic activity without exceeding the assay's detection limits, particularly for MBEC determinations where the signal may be weak [1].

Several common issues may arise during biofilm assays. High variability between replicates often results from inconsistent washing procedures, inadequate plate sealing during incubation, or bacterial inocula prepared from stationary-phase cultures rather than mid-log phase cultures. Weak biofilm formation can be addressed by optimizing growth medium composition, verifying incubation temperature and atmosphere, or using alternative surface materials that may enhance attachment for specific strains. Inconsistent compound activity may stem from degradation during storage or incubation, binding to plate surfaces, or interactions with media components that reduce bioavailability. Addressing these technical challenges through systematic optimization and rigorous quality control ensures the generation of reliable, reproducible data for evaluating the anti-biofilm potential of this compound and similar compounds.

References

Application Notes: In Vivo Models for Esculentin Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Esculentin peptides demonstrate therapeutic potential across diverse in vivo models, from invertebrate host-pathogen systems to mammalian models of metabolic disease.

Table 1: Key In Vivo Models for Assessing Esculentin Peptide Activity

In Vivo Model Peptide Studied Induction / Disease Model Treatment Protocol & Key Findings Mechanistic Insights

| C. elegans Infection Model [1] | Esc(1-18) | Infection with C. albicans [1] | Promoted survival of infected nematodes [1] Inhibited transition from yeast to hyphal form [1] | Membrane perturbation against fungal cells [1] | | High-Fat Diet Mouse Model [2] [3] [4] | Esculentin-2CHa(1-30) & analogues (e.g., [L28K]) | Diet-induced obesity, glucose intolerance, insulin resistance [2] [3] | Dose: 75 nmol/kg body weight, i.p., twice daily for 28 days [2] [3] Improved glucose tolerance & insulin sensitivity [2] [3] Enhanced insulin secretion [2] [3] Reduced fat mass & plasma triglycerides [2] | Membrane depolarization and increased intracellular Ca²⁺ in pancreatic β-cells [3] [4] | | D. melanogaster Toxicity Model [5] | Esculentin-2CHa(GA30) | Copper-induced (1mM) oxidative stress & neurodegeneration [5] | Dose: 5.0 & 7.5 µM/kg diet, orally for 5 days [5] Mitigated oxidative stress (reduced H₂O₂, TBARS) [5] Improved locomotor activity [5] Restored eclosion rate [5] | Improved redox/antioxidant status; reduced acetylcholinesterase activity [5] | | Mammalian Immunomodulation [6] | Esculentin-1PN | In vitro using RAW264.7 murine macrophage cell line [6] | Amplified respiratory burst [6] Upregulated pro-inflammatory cytokines (TNF-α, IL-1β) [6] Did not stimulate chemotaxis [6] | Immunomodulation via cytokine expression in immune cells [6] |

Detailed Experimental Protocols

Below are standardized protocols adapted from the cited studies for key experimental workflows.

Protocol 1: C. elegans – C. albicans Infection Model

Adapted from [1]

Objective: To evaluate the in vivo anti-fungal efficacy and survival benefits of esculentin peptides using Caenorhabditis elegans.

Workflow Diagram:

G cluster_prep 1. Preparation Phase cluster_infection 2. Infection & Treatment cluster_analysis 3. Analysis & Endpoints A Synchronize C. elegans (N2 strain) D Infect synchronized nematodes with C. albicans A->D B Culture C. albicans (ATCC 10231) B->D C Prepare peptide solutions (e.g., Esc(1-18) in buffer) E Randomize into treatment groups: - Infected + Peptide - Infected + Vehicle - Uninfected control C->E D->E F Administer treatment (Montior survival daily) E->F G Primary Endpoint: Nematode Survival Curve (Log-rank test) F->G H Secondary Endpoints: Hyphal Formation Inhibition (Microscopy) F->H

Materials:

  • Nematode Strain: Wild-type C. elegans N2.
  • Fungal Strain: Candida albicans ATCC 10231.
  • Peptide: Synthetic Esc(1-18) (>95% purity).
  • Media: Nematode Growth Medium (NGM), RPMI 1640 for hyphal induction.

Procedure:

  • Synchronization: Culture and synchronize C. elegans to the young adult stage using standard methods on NGM plates with E. coli OP50 as a food source.
  • Infection: Transfer synchronized nematodes to plates where E. coli has been replaced with a lawn of C. albicans to establish infection.
  • Treatment: Randomly assign infected nematodes to treatment groups. Transfer them to NGM plates containing the test peptide (at the desired concentration) or a vehicle control.
  • Survival Assay: Daily, score nematodes as live or dead. A nematode is considered dead if it does not respond to touch. Plot survival curves and analyze using the log-rank test.
  • Hyphal Inhibition (Optional): In a separate in vitro assay, incubate C. albicans in a hyphal-inducing medium (e.g., RPMI 1640) with sub-inhibitory concentrations of the peptide. Visually assess the inhibition of hyphal formation using microscopy after 3-6 hours of incubation.
Protocol 2: Mouse Model – Diet-Induced Obesity and Diabetes

Adapted from [2] [3]

Objective: To investigate the anti-diabetic and metabolic effects of esculentin peptides in a mammalian model.

Workflow Diagram:

G cluster_model 1. Model Induction cluster_treatment 2. Treatment Phase A Acquire male NIH Swiss mice B High-Fat Diet (HFD) (45% fat) for 120 days A->B C Confirm model: Glucose intolerance & insulin resistance B->C D Randomize HFD mice into treatment groups C->D E Treat twice daily for 28 days: - Peptide (e.g., 75 nmol/kg, i.p.) - Vehicle control - Positive control (e.g., Exendin-4) D->E F Body Weight & Food Intake E->F G Fasting/Non-fasting Blood Glucose & Insulin E->G H Intraperitoneal Glucose Tolerance Test (IPGTT) E->H I Blood Collection: Lipids, HbA1c, Amylase E->I J Tissue Collection: Pancreas (Islet morphology) Liver, Muscle (Gene expression) E->J

Materials:

  • Animals: Male NIH Swiss mice.
  • Diets: High-fat diet (45% fat) and standard rodent diet (10% fat).
  • Peptide: e.g., [L28K]esculentin-2CHa, dissolved in a suitable saline buffer.

Procedure:

  • Model Induction: House mice individually and maintain them on a high-fat diet for 120 days to induce obesity, glucose intolerance, and insulin resistance.
  • Baseline Tests: Perform an intraperitoneal glucose tolerance test (IPGTT) to confirm the diabetic phenotype before starting treatment.
  • Treatment & Grouping: Randomly assign high-fat-fed mice to groups (n=6-10): Peptide-treated, vehicle-control, and positive control (e.g., Exendin-4). Administer the peptide (e.g., 75 nmol/kg body weight) or vehicle via intraperitoneal injection twice daily for 28 days.
  • In-Life Monitoring: Monitor body weight and food intake weekly. Measure non-fasting plasma glucose and insulin levels periodically (e.g., on days 6, 14, 21, 28).
  • Terminal Analyses:
    • Glucose Tolerance: Perform a final IPGTT after an overnight fast. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose load.
    • Blood Collection: Collect plasma for analysis of lipids (triglycerides, cholesterol), HbA1c, and markers of liver/kidney function (amylase, ALT, etc.).
    • Tissue Collection: Isolate the pancreas for histomorphometric analysis of islet, beta, and alpha cell areas. Collect liver and skeletal muscle for gene expression analysis (e.g., Ins1, Slc2a2, Pdx1, Slc2a4).

Mechanism of Action Visualization

The following diagram integrates the multi-functional mechanisms of esculentin peptides based on the cited research.

G cluster_0 Anti-Fungal & Anti-Bacterial cluster_1 Metabolic & Endocrine cluster_2 Cellular & Systemic Protection Peptide Esculentin Peptides Fungal Fungal Membrane Perturbation Peptide->Fungal Bcell β-Cell Insulin Secretion Peptide->Bcell Immune Immunomodulation Peptide->Immune OxStress Attenuation of Oxidative Stress Peptide->OxStress Hyphal Inhibition of Hyphal Formation Fungal->Hyphal Fungal->Hyphal    Leads to

References

computer-aided design of Esculentin-2L analogs

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis and Key Domains

Primary and Secondary Structure

The peptide sequence (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) contains distinct domains critical to its function [1]. Structural analysis reveals:

  • N-terminal domain: Hydrophobic and aromatic residues (Phe, Ile) contributing to membrane interaction
  • Central region: Cationic residues (Lys, Arg) providing positive charge for membrane binding
  • C-terminal domain: Cyclic structure through disulfide bridge (Cys31-Cys37) stabilizing the conformation

The amphipathic α-helical conformation in the central to C-terminal region (residues 17-33) is essential for biological activity, allowing the peptide to interact with cell membranes while maintaining specificity [1] [2]. This amphipathic character enables selective interaction with bacterial versus mammalian membranes, explaining its favorable toxicity profile [1].

Structure-Activity Relationship Insights

Existing SAR studies reveal key insights for analog design:

  • The N-terminal hexapeptide and C-terminal cyclic domain are essential for maintaining potent biological activity [3]
  • Increasing cationicity through substitution of acidic residues enhances antimicrobial potency [3]
  • The C-terminal amidation strategy improves activity against fish pathogens and accelerates killing kinetics [4]

Computer-Aided Design Workflow

The following diagram illustrates the comprehensive CADD workflow for designing and optimizing Esculentin-2CHa analogs:

escudentin_design Start Start: Template Selection SAR SAR Analysis Start->SAR Mod1 Cationicity Enhancement (Asp/Glu to Lys/Arg) SAR->Mod1 Mod2 C-terminal Modifications (Amidation, Acylation) SAR->Mod2 Mod3 Helicity Optimization (Ala-scan, Pro-scan) SAR->Mod3 Mod4 Truncation Analysis (N/C-terminal domains) SAR->Mod4 Sim1 Molecular Dynamics Simulations Mod1->Sim1 Mod2->Sim1 Mod3->Sim1 Mod4->Sim1 Sim2 Membrane Interaction Studies Sim1->Sim2 Pred1 Activity Prediction (MIC, IC50) Sim2->Pred1 Pred2 Toxicity Prediction (Hemolysis, Cytotoxicity) Sim2->Pred2 Priority Candidate Prioritization Pred1->Priority Pred2->Priority Synthesis Synthesis & Validation Priority->Synthesis

Template Selection and Modification Strategies

Template Selection:

  • Use native Esculentin-2CHa (37-aa) or truncated Esculentin-2CHa(1-30) as starting templates [3] [5]
  • Consider species variants (Esculentin-2 HYba) for additional diversity [4]

Key Modification Strategies:

  • Cationicity enhancement: Replace Asp/Glu residues with Lys/Arg (e.g., [D20K, D27K] analogs) to increase positive charge and membrane interaction [3]
  • C-terminal modifications: Implement amidation or acylation (e.g., [Lys15-octanoate]) to enhance stability and prolong half-life [6] [4]
  • Helicity optimization: Utilize Ala-scan or Pro-scan to identify residues critical for maintaining α-helical structure
  • Domain truncation: Systematically remove N-terminal (residues 1-6) or C-terminal (residues 31-37) domains to identify minimal functional motifs [3]
Computational Analysis and Prediction

Molecular Dynamics Simulations:

  • Simulate peptide behavior in membrane-mimetic environments (e.g., TFE/water, phospholipid bilayers) [2]
  • Analyze helix formation, stability, and membrane insertion capabilities
  • Calculate hydrophobic moments and electrostatic potentials

Property Prediction:

  • Antimicrobial activity: Use sequence-based classifiers (e.g., CAMPR3) to predict MIC values
  • Insulinotropic effects: Correlate structural features with insulin secretion potency based on established SAR [3]
  • Toxicity: Predict hemolytic activity and cytotoxicity using machine learning models
  • Physicochemical properties: Calculate charge, hydrophobicity, isoelectric point, and amphipathicity [1]

Experimental Validation Protocols

Peptide Synthesis and Characterization

Solid-Phase Peptide Synthesis:

  • Utilize Fmoc-chemistry on Rink amide resin for C-terminal amidated analogs [4]
  • Implement orthogonal protection for specific modifications (Lys-acylation, disulfide bridge formation)
  • Cleave and deprotect using standard TFA cocktails with appropriate scavengers

Purification and Quality Control:

  • Purify crude peptides by reversed-phase HPLC using C18 column [3]
  • Employ acetonitrile/water/TFA gradient system (21-56% acetonitrile over 60 minutes)
  • Confirm molecular masses using MALDI-TOF mass spectrometry
  • Verify purity (>98%) by analytical HPLC
Biological Activity Assessment

The insulin secretion pathway stimulated by Esculentin-2CHa analogs involves multiple mechanisms as shown below:

insulin_pathway Analog Esculentin-2CHa Analog MemInt Membrane Interaction Analog->MemInt Depol Membrane Depolarization MemInt->Depol VDCC Voltage-Dependent Ca2+ Channel Depol->VDCC CaInflux Ca2+ Influx VDCC->CaInflux Insulin Insulin Secretion CaInflux->Insulin KATP KATP Channel (Modulation) KATP->Depol

In Vitro Insulin Secretion Assay:

  • Cell culture: Maintain BRIN-BD11 clonal pancreatic β-cells in recommended media [3]
  • Glucose-stimulated insulin secretion: Incubate cells (1×10⁵ cells/well) with peptides (1 pM–3 μM) in Krebs-Ringer bicarbonate buffer with varying glucose concentrations (1.4, 5.6, 16.7 mM) for 20 min at 37°C [3]
  • Mechanistic studies: Employ channel modulators (KATP activators, VDCC inhibitors, Ca2+ chelators) to elucidate pathways [3]
  • Insulin measurement: Use validated radioimmunoassay for insulin quantification [3]
  • Cytotoxicity assessment: Measure lactate dehydrogenase (LDH) release using CytoTox 96 assay kit [3]

Antimicrobial Activity Testing:

  • Bacterial strains: Test against reference strains and multidrug-resistant clinical isolates including S. aureus, E. coli, A. baumannii [1]
  • MIC determination: Use broth microdilution method according to CLSI guidelines
  • Killing kinetics: Perform time-kill assays over 0-60 minutes [4]
  • Hemolytic activity: Assess against human erythrocytes to determine selectivity index [4] [1]
In Vivo Efficacy Studies

Animal Models:

  • Use high-fat fed NIH Swiss mice as a model of obesity-diabetes [6] [3]
  • Implement C57BL/6J mice for genetic models of diabetes if needed

Dosing Protocol:

  • Administer peptides intraperitoneally at 75 nmol/kg body weight twice daily [6]
  • Include exendin-4 (25 nmol/kg) as positive control [6]
  • Continue treatment for 28 days to assess chronic effects [6]

Outcome Measures:

  • Metabolic parameters: Monitor non-fasting blood glucose, plasma insulin, glucose tolerance, HbA1c [6]
  • Body composition: Assess fat mass, lean mass, and bone mineral density using appropriate imaging [6]
  • Islet function: Evaluate glucose-stimulated insulin secretion in isolated islets [6] [3]
  • Toxicity markers: Measure circulating amylase, liver enzymes, and lipid profiles [6]

Quantitative Data Summary

The biological activities of Esculentin-2CHa and its analogs demonstrate their therapeutic potential:

Table 1: Anti-Diabetic Efficacy of Esculentin-2CHa Analogs in High-Fat Fed Mice [6]

Parameter Native Peptide [D-Arg7, D-Lys15, D-Lys23] Analog [Lys15-octanoate] Analog Exendin-4 (Control)
Blood Glucose Reduction 6-12 mmol/L 6-12 mmol/L 6-12 mmol/L Similar extent
HbA1c Improvement Significant Significant Significant Similar extent
Body Weight Change Reduced Reduced Reduced Reduced
Insulin Sensitivity Improved Improved Improved Improved
Fat Mass Decreased Decreased Decreased Decreased

Table 2: Antimicrobial Activity and Selectivity of Esculentin-2CHa Analogs [4] [1]

Parameter Native Peptide C-terminal Amidation Increased Cationicity Truncated Variants
Gram-positive MIC Potent 10-fold decrease Up to 4-fold increase Variable
Gram-negative MIC Potent 10-fold decrease Up to 4-fold increase Variable
Killing Time 10-15 minutes 10-15 minutes Similar or reduced Variable
Hemolytic Activity Low Unchanged Moderate increase Variable
Selectivity Index High Improved Moderate Variable

Table 3: Key Structural Modifications and Functional Outcomes [3]

Modification Structural Impact Functional Outcome
[L28K] Increased cationicity, enhanced helicity Greater insulin secretion potency and efficacy
[D20K, D27K] Increased net positive charge Enhanced antimicrobial potency (4-fold)
C-terminal amidation Improved metabolic stability Prolonged half-life, enhanced activity
[C31S,C37S] Disrupted disulfide bridge, reduced helicity Decreased cytotoxicity but reduced potency
N-terminal truncation Reduced hydrophobic moment Decreased antimicrobial and antitumor activity

Conclusion and Future Directions

The computer-aided design of Esculentin-2CHa analogs represents a promising approach to developing novel therapeutic agents for diabetes, infectious diseases, and potentially neurodegenerative conditions [5]. The integration of computational prediction with experimental validation enables rational optimization of this naturally occurring peptide template.

Future directions should include:

  • Development of tissue-specific targeted analogs to enhance therapeutic precision
  • Exploration of combination therapies with existing antidiabetic or antimicrobial agents
  • Investigation of delivery strategies to improve bioavailability and pharmacokinetics
  • Expanded safety profiling including immunogenicity and chronic toxicity assessment

The protocols outlined provide a comprehensive framework for researchers to design, synthesize, and evaluate novel Esculentin-2CHa analogs with optimized therapeutic properties.

References

Understanding Cationic Charge Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the cationic charge is a key strategy to enhance the interaction between the peptide and negatively charged microbial membranes, thereby improving its biological activity and stability [1]. The table below summarizes the core approaches:

Optimization Approach Description Key Mechanism/Rationale
Amino Acid Substitution [2] Replacing neutral or acidic amino acids (e.g., Asp, Leu) with basic ones (e.g., Lys). Increases net positive charge; strengthens electrostatic interaction with anionic cell surfaces of microbes [1].
Use of D-Amino Acids [1] Incorporating D-enantiomers of amino acids into the peptide sequence. Enhances proteolytic stability against common proteases, improving the peptide's half-life in vivo.
Peptide Conjugation to Nanoparticles [1] [3] Covalently attaching or adsorbing peptides onto the surface of gold nanoparticles (AuNPs). Improves delivery to target sites, enhances overall stability, and can provide a synergistic effect for combination therapies.

Optimized Esculentin-2CHa Analogues

Research on Esculentin-2CHa has produced several analogues with modified charge profiles. The table below outlines specific examples, their sequences, and the resulting physicochemical changes.

Peptide Name Amino Acid Substitution Net Charge (pH 7) Isoelectric Point (pI) Reported Biological Impact
Esculentin-2CHa [2] (Parent sequence) +5 10.82 Baseline antimicrobial and insulinotropic activity.
[L21K]Esculentin-2CHa [2] Leu21 → Lys +6 10.91 More potent but less effective at stimulating insulin release than parent.
[L24K]Esculentin-2CHa [2] Leu24 → Lys +6 10.91 More potent but less effective at stimulating insulin release than parent.
[L28K]Esculentin-2CHa [2] Leu28 → Lys +6 10.91 Both more potent and produced a significantly greater maximum insulin response.
[C31K]Esculentin-2CHa [2] Cys31 → Lys +6 10.65 Both more potent and produced a significantly greater maximum insulin response.
[D20K, D27K]Esculentin-2CHa [2] Asp20 → Lys, Asp27 → Lys +9 11.97 Modest increase (up to 4-fold) in potency against microorganisms.
[D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1–30) [4] Multiple substitutions with D-amino acids Information not specified in source Information not specified in source Stable analogue with anti-diabetic efficacy in a diet-induced obesity model.

The following diagram illustrates the logical workflow for undertaking a charge optimization project, from design to validation.

ChargeOptimizationWorkflow Start Start: Parent Peptide Sequence Step1 Step 1: Sequence Analysis (Identify Asp, Leu, Cys sites) Start->Step1 Step2 Step 2: Design Analogs (Plan Lys/Arg/D-amino acid subs.) Step1->Step2 Step3 Step 3: Peptide Synthesis (Solid-phase, Purify via RP-HPLC) Step2->Step3 Step4 Step 4: Physicochemical Characterization (Mass Spec, pI) Step3->Step4 Step5 Step 5: Functional Assays (MIC, Insulin Release, Cytotoxicity) Step4->Step5 Step6 Step 6: Data Analysis & Select Lead Candidate Step5->Step6 Step6->Step2  Requires Re-design Success Success: Optimized Peptide Identified Step6->Success  Candidate Meets  All Criteria

Detailed Experimental Protocols

1. Peptide Synthesis and Purification

  • Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) methods [2].
  • Purification: Crude peptides are purified to near homogeneity (>98% purity) using reversed-phase high-performance liquid chromatography (RP-HPLC). A common method uses a C18 column with a water/acetonitrile/trifluoroacetic acid mobile phase, applying a linear gradient of increasing acetonitrile over 60 minutes [2].
  • Validation: The molecular mass and identity of the purified peptides are confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry [2].

2. Conjugation to Gold Nanoparticles (AuNPs) A protocol for creating a peptide-fusion protein-coated AuNP is detailed below [3].

AuNPWorkflow Prepare Prepare ESC-ABD Fusion Protein Mix Mix Protein, HAuCl₄, and Reducing Agent (NaBH₄) Prepare->Mix Incubate Incubate at Room Temperature with Stirring Mix->Incubate Purify Purify NPs (Ultracentrifugal Filtration) Incubate->Purify Characterize Characterize NPs (TEM, DLS, UV-Vis, FT-IR) Purify->Characterize

  • Characterization: The successful synthesis and properties of the AuNPs are assessed through:
    • TEM: To analyze size and morphology.
    • DLS: To measure hydrodynamic size and zeta potential.
    • UV-Vis Spectroscopy: To obtain absorption spectra.
    • FT-IR Spectroscopy: To confirm the presence of the protein coat on the AuNPs [3].

3. In Vitro Insulin Release Assay

  • Cell Line: Use clonal pancreatic BRIN-BD11 β-cells.
  • Procedure:
    • Incubate cells with the peptide across a concentration range in Krebs-Ringer bicarbonate buffer supplemented with different glucose concentrations for 20 minutes at 37°C.
    • Retrieve buffer aliquots and measure secreted insulin using a radioimmunoassay.
    • To probe the mechanism, perform assays in the presence of various channel blockers and modulators (e.g., KATP channel activators, Ca2+ channel inhibitors) [2].
  • Cytotoxicity: In parallel, assay the integrity of the plasma membrane using a lactate dehydrogenase (LDH) release cytotoxicity kit to ensure peptide effects are not due to cell lysis [2].

Troubleshooting Guide (FAQs)

Q1: My charge-optimized analog shows increased cytotoxicity against mammalian cells. What could be the cause?

  • A: This is a common challenge. Excessive positive charge can lead to non-specific binding to and disruption of zwitterionic mammalian cell membranes [1]. To mitigate this:
    • Fine-tune the charge: There may be an optimal charge window; avoid excessive substitutions.
    • Check amphipathicity: Ensure that increased charge does not disrupt the balance between hydrophilic and hydrophobic faces, which is critical for selectivity.
    • Consider D-amino acids: Incorporating D-amino acids can enhance selectivity for microbial membranes while reducing hemolytic activity [1].

Q2: The synthesized peptide has a lower-than-expected yield or purity after HPLC. What should I check?

  • A: Consider the following:
    • Synthesis Efficiency: Highly hydrophobic sequences or sequences with a high propensity for aggregation can lead to incomplete coupling during SPPS. Re-optimize synthesis cycles.
    • HPLC Method Development: The solvent gradient may not be ideal for your new analog. Adjust the acetonitrile/water gradient and consider using different column chemistries.
    • Peptide Solubility: Ensure the crude peptide is fully dissolved in the starting HPLC mobile phase before injection.

Q3: The peptide-AuNP conjugate is unstable and aggregates. How can I improve stability?

  • A: Aggregation indicates insufficient stabilization of the nanoparticles.
    • Protein-to-Gold Ratio: Optimize the ratio of your ESC-ABD fusion protein to the gold salt (HAuCl₄) during synthesis. An insufficient amount of protein will lead to incomplete coating and instability [3].
    • Purification: Ensure unreacted precursors and by-products are thoroughly removed using appropriate filtration or dialysis.
    • Storage Conditions: Store the conjugates in a suitable buffer (e.g., PBS) at 4°C and avoid freeze-thaw cycles [3].

Q4: My analog shows good in vitro activity but poor in vivo efficacy. What are potential reasons?

  • A: This often points to pharmacokinetic issues.
    • Proteolytic Degradation: The peptide may be rapidly degraded by proteases in the bloodstream. Utilize D-amino acid substitutions to enhance stability [1] [4].
    • Short Half-Life: The peptide may be cleared quickly. Conjugation to AuNPs is a proven strategy to significantly extend plasma half-life, as shown by the increase from a few hours to over 28 hours for ESC-ABD-AuNPs [3].
    • Inefficient Delivery: The peptide might not be reaching the target tissue in effective concentrations. AuNP conjugation also enhances accumulation in key organs like the liver and pancreas [3].

References

Current Research on Esculentin-2CHa and Its Analogues

Author: Smolecule Technical Support Team. Date: February 2026

While data on Esculentin-2L is missing, research on the related peptide Esculentin-2CHa provides insights into strategies for enhancing peptide stability. The table below summarizes key findings from studies on Esculentin-2CHa(1-30) and its stable analogues.

Aspect Peptide(s) Tested Findings/Relevance to Stability Source Model

| Structural Modifications | [D-Arg7, D-Lys15, D-Lys23]-esculentin-2CHa(1-30) [Lys15-octanoate]-esculentin-2CHa(1-30) | The creation of analogues with D-amino acids and acyl modification suggests these are strategies to enhance enzymatic stability and in vivo half-life. | High-fat fed mice [1] | | In Vivo Efficacy | Esculentin-2CHa(1-30) and its stable analogues | Twice-daily intraperitoneal administration over 28 days showed sustained anti-diabetic effects, indirectly suggesting the peptides remained active in the biological system for the duration [1]. | High-fat fed mice [1] | | Toxicity Indicators | Esculentin-2CHa(1-30) and its stable analogues | No change in circulating amylase or liver function markers after 28-day administration, indicating a lack of systemic toxicity at the tested dosage [1]. | High-fat fed mice [1] | | Oral Bioactivity | Esculentin-2CHa(GA30) | Demonstrated neuroprotective effects after 5 days of oral administration, suggesting a degree of stability against gastrointestinal degradation [2]. | Drosophila melanogaster [2] |

FAQs and Troubleshooting Guide

Based on the general principles derived from the research, here is a guide structured in a Q&A format.

Q1: How can I improve the serum stability of this compound for therapeutic applications?

  • A: Although not tested directly on this compound, successful strategies with Esculentin-2CHa include:
    • Amino Acid Substitution: Incorporate D-amino acids at specific positions (e.g., D-Arg, D-Lys) to make the peptide more resistant to proteolytic enzymes in serum [1].
    • Acylation: Modify the peptide with fatty acid chains (e.g., octanoate). This can enhance binding to serum albumin, shielding the peptide from degradation and prolonging its circulation time [1].

Q2: What are the expected in vivo outcomes after administering a stable Esculentin analogue?

  • A: Based on studies in mouse and fruit fly models, a stable peptide should:
    • Show sustained biological activity over the treatment period (e.g., improved glucose tolerance over 28 days) [1].
    • Mitigate pathological markers without inducing systemic toxicity, as indicated by stable levels of liver enzymes and amylase [1].
    • Improve behavioral or physiological outcomes in disease models, such as rescuing locomotor deficits in flies [2].

Q3: How can I design an experiment to test this compound stability in serum?

  • A: A standard experimental protocol would involve:
    • Incubation: Spiking a known concentration of this compound (and its stabilized analogues) into fresh human or animal serum.
    • Time-course sampling: Taking aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
    • Reaction termination: Precipitating serum proteins (e.g., with acid or organic solvent) to stop enzymatic activity.
    • Analysis: Using techniques like HPLC or Mass Spectrometry to quantify the remaining intact peptide over time and calculate its half-life.

Proposed Experimental Workflow for Serum Stability

The following diagram outlines a logical workflow for designing and interpreting a serum stability experiment, based on standard practices in the field.

G start Start: Design Experiment step1 Prepare peptide samples (this compound & analogues) start->step1 step2 Incubate in serum (37°C with agitation) step1->step2 step3 Collect aliquots at time points (t=0, 1, 2, 4, 8, 24h) step2->step3 step4 Precipitate serum proteins and analyze supernatant step3->step4 step5 Quantify intact peptide via HPLC/MS step4->step5 step6 Calculate half-life (t½) and degradation profile step5->step6 decision1 Is t½ sufficiently long for therapeutic aim? step6->decision1 node_proceed Proceed to in vivo studies decision1->node_proceed Yes node_reformulate Re-formulate peptide (e.g., D-amino acids, acylation) decision1->node_reformulate No node_reformulate->step1 Repeat test

Key Takeaways and Future Directions

The search confirms that specific data on This compound stability in serum is not available in the current scientific literature. The most relevant insights come from studies on the similar peptide Esculentin-2CHa.

  • Stability Engineering is Feasible: The creation of stable analogues of Esculentin-2CHa demonstrates that chemical modifications are a viable path to improving peptide stability, which can be directly applied to this compound [1].
  • Indirect Evidence of Stability: The sustained efficacy of these peptides in multi-day in vivo studies provides good indirect evidence that stable, active forms can be achieved [1] [2].

References

Formulation Strategies to Overcome Stability and Delivery Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge identified for Esculentin-2CHa is its short plasma half-life, which necessitates frequent administration (e.g., twice-daily injections) to achieve therapeutic effects in animal models [1]. The following table summarizes a cutting-edge approach that enhances the peptide's stability, circulation time, and targeting.

Approach Components Key Outcomes & Characteristics

| Fusion Protein-coated Gold Nanoparticles (ESC-ABD-AuNPs) [2] | - ESC-ABD Fusion Protein: Recombinant peptide fused to an Albumin-Binding Domain (ABD).

  • Gold Nanoparticle (AuNP) Core: Inert, biocompatible carrier. | - Extended Half-life: Plasma half-life of ~28.3 hours. [2]
  • Enhanced Liver Accumulation: High targeting to the liver. [2]
  • Stable Structure: Hydrodynamic size of ~120 nm; stable over 5 days at 4°C. [2]
  • Therapeutic Efficacy: Significantly reduced blood glucose and liver fat in NAFLD mouse models. [2] |

Experimental Protocol: Synthesis of ESC-ABD-AuNPs

The following workflow details the methodology for creating the stable nanoparticle formulation, as described in recent research [2].

ESC_ABD_AuNP_Synthesis cluster_protein_prep Fusion Protein Preparation cluster_np_synthesis Nanoparticle Synthesis & Characterization start Start step1 Recombinant Expression (pET28a-SUMO-3×ESC-ABD in E. coli) start->step1 end ESC-ABD-AuNPs step2 Induction with IPTG step1->step2 step3 Cell Lysis (Sonication) and Centrifugation step2->step3 step4 Purification (Talon Affinity Resins) step3->step4 step5 One-Step Reduction: Mix ESC-ABD, HAuCl₄, NaBH₄ step4->step5 step6 Purification (Ultra-centrifugal Filter) step5->step6 step7 Characterization: DLS, TEM, UV-VIS, FT-IR step6->step7 step7->end

Key Mechanisms of Action and Experimental Evidence

Understanding how Esculentin-2CHa works provides context for why ensuring its delivery is so critical. The peptide's multi-faceted mechanism of action is summarized below.

Esculentin_Mechanism cluster_cellular Cellular Level (Pancreatic β-Cell) cluster_systemic Systemic Level (In Vivo) peptide Esculentin-2CHa (or analogue) action1 Membrane Depolarization peptide->action1 action2 Inhibit KATP Channels action1->action2 via action3 Open Voltage-Dependent Ca²⁺ Channels action2->action3 effect1 Increased Intracellular Ca²⁺ action3->effect1 outcome1 Stimulates Insulin Secretion effect1->outcome1 outcome2 Improved Glucose Tolerance outcome1->outcome2 outcome3 Reduced Blood Glucose & HbA1c outcome1->outcome3 outcome4 Improved Insulin Sensitivity outcome2->outcome4 outcome5 Reduced Liver Fat Accumulation (NAFLD model) outcome3->outcome5 with NPs

Frequently Asked Questions (FAQs)

Q1: What is the core stability issue with native Esculentin-2CHa? The primary issue is its rapid clearance from the bloodstream, resulting in a short plasma half-life. This necessitates frequent dosing to maintain therapeutic efficacy, which is impractical for clinical development [1] [2].

Q2: How does the nanoparticle formulation improve upon the native peptide? The ESC-ABD-AuNP formulation simultaneously addresses multiple challenges. The Albumin-Binding Domain (ABD) extends circulation time, while the gold nanoparticle core provides a stable, biocompatible platform that enhances accumulation in the target organ (liver) and can be further loaded with other drugs for combination therapy [2].

Q3: What are the proven therapeutic benefits of Esculentin-2CHa? Extensive in vivo studies show that the peptide and its stabilized analogues can significantly lower blood glucose, improve glucose tolerance, enhance insulin secretion and sensitivity, and reduce fat mass and liver fat accumulation, making it a promising candidate for Type 2 Diabetes and NAFLD [1] [2] [3].

The research strongly suggests that for Esculentin-2CHa (and likely the related Esculentin-2L), the path forward lies not in traditional solvent optimization but in advanced delivery systems. The fusion protein-coated nanoparticle approach represents a state-of-the-art solution that successfully overcomes the inherent stability and delivery limitations of the peptide.

References

Esculentin-2L toxicity to mammalian cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity and Activity Data

The table below summarizes key findings on the toxicity and insulin-releasing activity of Esculentin-2CHa and its analogues from a 2015 study. Cytotoxicity was measured via Lactate Dehydrogenase (LDH) release, and insulin secretion was stimulated in BRIN-BD11 clonal pancreatic β-cells [1].

Peptide Name Sequence Modifications Net Charge (pH 7) Cytotoxicity (LDH Release) Insulin Secretion (Effective Concentration) Maximum Insulin Response (vs. Esculentin-2CHa)
Esculentin-2CHa Reference peptide +5 Not significant at > 0.3 nM Stimulated at > 0.3 nM Baseline
[L28K]Esculentin-2CHa Leucine-28 replaced with Lysine +6 Not significant at 75 nmol/kg in vivo More potent; in vivo: 75 nmol/kg Significantly greater (P < 0.001)
[C31S,C37S]Esculentin-2CHa Cysteines-31/37 replaced with Serine +5 Not significant at concentrations tested More potent but less effective Lower than parent peptide
[D20K, D27K]Esculentin-2CHa Aspartic acid-20/27 replaced with Lysine +9 Not significant at concentrations tested More potent but less effective Lower than parent peptide

Protocols for Assessing Cell Viability and Cytotoxicity

Here are established protocols to evaluate the toxicity of your peptides on mammalian cells. The MTT assay measures metabolic activity, while the LDH assay detects membrane integrity.

MTT Assay for Metabolic Activity

This assay measures the reduction of yellow MTT to purple formazan crystals by metabolically active cells, indicating cell viability [2].

  • Principle: Mitochondrial dehydrogenases in living cells reduce MTT. The formazan product is solubilized, and its concentration is measured by absorbance, which is directly proportional to the number of viable cells [2].
  • Procedure:
    • Treat cells: Incubate cells with your peptide (e.g., Esculentin-2L) across a range of concentrations.
    • Add MTT reagent: Discard media and add serum-free media containing MTT solution (e.g., 5 mg/mL in PBS). Incubate at 37°C for 3 hours [2].
    • Solubilize crystals: Add the recommended solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to dissolve the formazan crystals. Wrap the plate in foil and shake for 15 minutes [2].
    • Measure absorbance: Read the absorbance at 570–590 nm, using a reference wavelength (e.g., 630 nm) to correct for background. The reading should be performed within 1 hour [2].
LDH Release Assay for Membrane Integrity

This assay measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell membrane damage, indicating cytotoxicity [1] [2].

  • Principle: Damaged or dead cells release LDH. The enzyme activity in the culture supernatant is measured with a coupled enzymatic reaction that generates a colored product, proportional to the number of dead cells [2].
  • Procedure:
    • Collect supernatant: After treating cells with your peptide, centrifuge the culture plate to pellet cells and collect the supernatant.
    • Measure LDH activity: Use a commercial CytoTox 96 non-radioactive cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a substrate mix and measuring the absorbance at 490 nm after a set incubation period [1].

Apoptosis Signaling Pathways

If your peptide induces cell death, it may trigger programmed cell death (apoptosis). The diagram below illustrates the two main pathways. Esculentin-2CHa's mechanism of stimulating insulin secretion involves membrane depolarization and increased intracellular calcium, which is distinct from, but can be related to, cell stress pathways [1] [3] [4].

apoptosis_pathways cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_common Execution Phase IntrinsicStimuli Cellular Stress DNA Damage, Oxidative Stress p53 p53 Activation IntrinsicStimuli->p53 BaxBak BAX/BAK Activation p53->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoCRelease Cytochrome C Release MOMP->CytoCRelease Apoptosome Apoptosome Formation (CASP-9 Activation) CytoCRelease->Apoptosome with APAF-1 ExecutionerCaspases Executioner Caspase Activation (CASP-3, -7) Apoptosome->ExecutionerCaspases ExtrinsicStimuli Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptor Activation (e.g., Fas, TNFR1) ExtrinsicStimuli->DeathReceptor DISC DISC Formation (CASP-8 Activation) DeathReceptor->DISC BidCleavage tBID Formation DISC->BidCleavage DISC->ExecutionerCaspases Direct Activation BidCleavage->MOMP Cross-talk Apoptosis Apoptotic Cell Death (DNA Fragmentation, Membrane Blebbing) ExecutionerCaspases->Apoptosis Note Pathways can interact via BID cleavage Note->BidCleavage

Frequently Asked Questions

Q1: At what concentration does Esculentin-2CHa become cytotoxic? A1: The parent peptide, Esculentin-2CHa, did not show significant cytotoxicity (as measured by LDH release) in BRIN-BD11 clonal pancreatic β-cells at concentrations greater than 0.3 nM, which is sufficient to stimulate insulin secretion. This suggests a favorable therapeutic window for its insulin-releasing effects [1].

Q2: Which analogue of Esculentin-2CHa showed the best efficacy and low toxicity in vivo? A2: The [L28K] analogue was identified as a leading candidate. It was both more potent and produced a significantly greater maximum insulin response in vitro. Furthermore, acute and 28-day administration in high-fat-fed mice (at 75 nmol/kg) enhanced glucose tolerance and insulin secretion without adverse effects on body weight, food intake, or body composition [1].

Q3: How can I troubleshoot high background in my MTT assay when testing these peptides? A3: High background can be caused by interference. To mitigate this:

  • Use serum-free media during the MTT incubation step, as serum components can generate background [2].
  • Ensure your peptide solution does not contain reducing agents like ascorbic acid, which can directly reduce MTT [2].
  • Always include a sample background control (wells with MTT reagent and culture media, but no cells) and subtract this value from your assay readings [2].

References

Esculentin-2L large-scale production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Common Challenges & Troubleshooting Guide

The table below summarizes key challenges and proposed solutions based on current research, which can form the core of your troubleshooting guides.

Challenge Underlying Issue Proposed Solution Evidence/Mechanism
Short Plasma Half-Life [1] Rapid clearance from the body, requiring frequent dosing. Fusion protein with Albumin-Binding Domain (ABD) & conjugation to Gold Nanoparticles (AuNPs). Creates long-acting form (ESC-ABD-AuNPs) with plasma half-life extended to 28.3 hours [1].
Low Proteolytic Stability [2] Susceptibility to enzymatic degradation by proteases. Amino acid substitution with D-amino acids or non-coded amino acids (e.g., AIB). Enhances biostability by creating peptide analogues less recognizable by proteases [2].
Inefficient Delivery to Target Site [2] [1] Failure to accumulate at the site of action at effective concentrations. Use of nanoparticle-based delivery systems (e.g., Gold NPs). AuNPs show high accumulation in target organs like the liver and pancreas; improve therapeutic efficacy [1].
Cytotoxicity at High Doses [2] Harmful to mammalian cells at concentrations slightly above therapeutic levels. Rational design of analogues to optimize physicochemical properties. Modulating peptide properties (e.g., hydrophobicity, charge) improves selectivity for microbial vs. mammalian cells [2].

Detailed Experimental Protocols

For researchers looking to implement or verify these solutions, here are detailed methodologies from the search results.

Protocol 1: Synthesis of ESC-ABD-AuNPs (for Long Half-Life & Targeted Delivery) [1] This protocol describes creating a long-acting, nanoparticle-formulated version of Esculentin-2CHa.

  • Fusion Protein Production: Use recombinant E. coli (BL21 strain) to express the SUMO-3×ESC-ABD fusion protein. Induce expression with 0.5 mM IPTG.
  • Protein Purification: Purify the fusion protein from the cell lysate using TALON affinity chromatography. Verify purity and integrity via SDS-PAGE (10% gel).
  • Nanoparticle Synthesis: Synthesize AuNPs in a one-step reduction process.
    • Materials: Purified ESC-ABD fusion protein, Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O), Sodium borohydride (NaBH₄).
    • Procedure: Mix 3 mg of ESC-ABD (in 1 mL PBS) with 100 µL of 30 mg/mL HAuCl₄ and 1 mg of NaBH₄ (in 1 mL DDW). Incubate at room temperature with stirring at 1000 rpm for 20 minutes.
  • Purification & Characterization: Purify the resulting ESC-ABD-AuNPs using an ultra-centrifugal filter unit (100 kDa MWCO). Characterize using:
    • Dynamic Light Scattering (DLS): For hydrodynamic size and zeta potential.
    • Transmission Electron Microscopy (TEM): For size, morphology, and composition.
    • UV-Vis Spectroscopy & FT-IR: For further physicochemical characterization.

Protocol 2: Purification of Synthetic Peptides and Analogues [3] [4] This is a standard protocol for purifying synthetically produced peptides, including those with stabilizing amino acid substitutions.

  • Synthesis: Obtain crude peptide (e.g., from a commercial supplier like GL Biochem).
  • Purification: Purify to >98% homogeneity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
    • Column: Vydac 218TP1022 (C18).
    • Mobile Phase: Acetonitrile/water/trifluoroacetic acid (21.0/78.9/0.1 v/v).
    • Gradient: Raise acetonitrile concentration from 21% to 56% over 60 minutes.
    • Flow Rate: 6 mL/min.
  • Validation: Confirm the molecular mass of the purified peptide using MALDI-TOF mass spectrometry.

FAQs for Researchers

Q: What are the primary mechanisms behind the antidiabetic action of Esculentin-2CHa? A: Research indicates it is a potent insulinotropic agent. Its mechanism involves:

  • Stimulating Insulin Secretion: It causes membrane depolarization in pancreatic beta-cells, leading to an increase in intracellular calcium and subsequent insulin release. This activity is mediated through the closure of K_ATP channels and the opening of voltage-dependent calcium channels [3] [4].
  • Improving Glucose Tolerance: In vivo studies on high-fat-fed mice show it significantly improves glucose tolerance and insulin sensitivity [5] [4].
  • Modulating Gene Expression: It has beneficial effects on the expression of genes critical for insulin action in skeletal muscle and for beta-cell function in pancreatic islets [5].

Q: Besides metabolic disease, what other therapeutic applications are being explored? A: Esculentin peptides demonstrate multifunctional host-defense properties:

  • Antimicrobial Activity: The peptide and its shorter derivative, Esc(1-21), show potent, broad-spectrum activity against various bacteria, including Pseudomonas aeruginosa [2] [6].
  • Wound Healing Promotion: Esc(1-21) has been shown to significantly stimulate the migration of human keratinocytes, suggesting a potential role in promoting skin re-epithelialization [7].
  • Neuroprotective Effects: A truncated version, Esculentin-2CHa(GA30), has demonstrated the ability to mitigate copper-induced oxidative stress and associated behavioral deficits in a Drosophila melanogaster model [8].

Solution Implementation Workflow

The following diagram maps the logical workflow from identifying a production challenge to implementing and validating a solution, integrating the strategies discussed above.

Start Identify Production/Stability Challenge Step1 Select Optimization Strategy Start->Step1 SubStrategy1 A. Enhance Stability Step1->SubStrategy1 SubStrategy2 B. Improve Delivery Step1->SubStrategy2 Step2 Implement Solution Step3 Characterize & Validate Step2->Step3 Validation1 In Vitro Assays: - Protease Resistance - Cytotoxicity Step3->Validation1 Validation2 In Vivo Models: - Pharmacokinetics (PK) - Efficacy (e.g., HFD mice) Step3->Validation2 End Proceed to Pre-clinical/Clinical Testing Method1A Amino Acid Substitution (e.g., D-amino acids) SubStrategy1->Method1A Method1B Create Fusion Protein (e.g., with ABD) SubStrategy1->Method1B Method2 Nanoparticle Conjugation (e.g., Gold NPs) SubStrategy2->Method2 Method1A->Step2 Method1B->Step2 Method2->Step2 Validation1->End Validation2->End

References

Strategies for Enhancing Amphipathicity

Author: Smolecule Technical Support Team. Date: February 2026

The core approach to enhancing the amphipathicity and stability of Esculentin-2 peptides involves making specific amino acid substitutions. The table below summarizes key strategies derived from experimental data.

Strategy Description Amino Acid Substitution Example Key Outcome / Rationale Citation
Increase Cationicity Replace acidic (negatively charged) residues with basic (positively charged) ones. Aspartic acid (Asp/D) → Lysine (Lys/K) (e.g., [D20K, D27K]) [1]. Increases net positive charge; strengthens electrostatic interaction with negatively charged microbial membranes [1].
Modify Hydrophobicity/Helicity Replace hydrophobic leucine residues within the helical face with lysine. Leucine (Leu/L) → Lysine (Lys/K) (e.g., [L21K], [L24K], [L28K]) [1]. Enhances helix-forming propensity and amphipathicity; can improve insulinotropic potency and efficacy [1].
Enhance Proteolytic Stability Incorporate non-proteinogenic or D-amino acids to reduce enzymatic degradation. L-amino acids → corresponding D-amino acids or α-aminoisobutyric acid (Aib) [2]. Improves resistance to proteases, enhancing peptide biostability in vivo [2].
C-terminal Cyclization Form a disulfide bridge in the C-terminal region. Two cysteine residues form a cyclic C-terminal domain (e.g., native Esculentin-2CHa) [1]. Contributes to structural stability; removal can decrease antimicrobial and cytotoxic activity [1].

Experimental Protocols for Validation

After designing peptide analogues, researchers use the following key experiments to validate their effectiveness, which can form the basis of detailed troubleshooting guides.

1. In Vitro Insulin Release Assay

  • Objective: To determine the insulinotropic activity of novel peptide analogues.
  • Methodology:
    • Use clonal rat pancreatic BRIN-BD11 cells or isolated mouse islets.
    • Incubate cells/islets with a range of peptide concentrations (e.g., 1 pM–3 μM) in Krebs-Ringer bicarbonate buffer containing different glucose levels (e.g., 1.4, 5.6, 16.7 mM) for 20-60 minutes [1].
    • Collect the buffer and measure insulin secretion using a radioimmunoassay.
    • Troubleshooting Tip: Include a cytotoxicity assay (e.g., measuring Lactate Dehydrogenase (LDH) release) in parallel to ensure insulin secretion is not due to cell damage [1].

2. Mechanism of Action Studies

  • Membrane Depolarization and Calcium Influx:
    • Objective: To confirm if the peptide acts through membrane depolarization.
    • Methodology: Use FLIPR membrane potential kits or fluorescent dyes in BRIN-BD11 cells. Treat cells with the peptide (e.g., 1 μM) and monitor changes in membrane potential and intracellular calcium ([Ca²⁺]i) over time using a flexstation microplate reader [1].
    • Inhibitor Studies: Activity can be attenuated using KATP channel activators, voltage-dependent Ca²⁺ channel inhibitors, or extracellular Ca²⁺ chelators, helping to pinpoint the exact pathway [1].

3. In Vivo Efficacy Testing in Animal Models

  • Objective: To evaluate the anti-diabetic and metabolic effects of stable analogues.
  • Model: High-fat diet (HFD)-fed NIH Swiss mice that develop obesity, glucose intolerance, and insulin resistance [3] [1].
  • Protocol:
    • Administer the peptide (e.g., 75 nmol/kg body weight) via intraperitoneal injection twice daily for 28 days [3].
    • Monitor body weight, food intake, and non-fasting blood glucose and insulin levels.
    • Perform glucose and insulin tolerance tests at defined intervals.
    • Isolate islets and tissues at the endpoint for gene expression analysis (e.g., Ins1, Slc2a2, Pdx1 for islets; Slc2a4, Irs1, Akt1 for muscle) [3].

Troubleshooting Common Experimental Issues

Here are some common issues researchers might encounter, presented in a Q&A format for your support center.

Q1: My newly designed peptide shows poor stability in serum. What are the main strategies to improve it?

  • A: Proteolytic degradation is a common hurdle. Consider incorporating D-amino acids or α-aminoisobutyric acid (Aib) at the cleavage sites. These non-coded amino acids are unrecognizable by common proteases, significantly enhancing the peptide's half-life in biological fluids [2].

Q2: The peptide analogue has increased hemolytic activity against human red blood cells. How can I reduce this cytotoxicity?

  • A: Increased hydrophobicity or cationicity can sometimes lead to off-target effects on mammalian cells. Try to fine-tune the hydrophobicity of the peptide's non-polar face. Using Aib substitutions has been shown in some studies to simultaneously improve proteolytic stability and reduce hemolytic activity compared to other modifications [2].

Q3: The in vitro results are promising, but the in vivo efficacy is low. What could be the reason?

  • A: This often points to rapid systemic clearance or insufficient delivery to the target site. Advanced delivery systems can help. Research has shown that conjugating Esculentin-2CHa to gold nanoparticles (AuNPs) or fusing it with an albumin-binding domain (ABD) can dramatically extend its plasma half-life (e.g., from hours to over 28 hours) and improve its accumulation in target tissues like the liver and pancreas [4].

Experimental Workflow and Modification Logic

The following diagrams outline the core decision pathway for peptide modification and the subsequent experimental validation workflow using the DOT language, as you requested.

esculentin_mod_workflow Start Start A1 Define Modification Goal Start->A1 End End A2 Select Strategy A1->A2 A3 Increase Cationicity A2->A3 e.g., D→K A4 Enhance Helicity/Amphipathicity A2->A4 e.g., L→K A5 Improve Proteolytic Stability A2->A5 e.g., L→D-Amino Acid A6 Design & Synthesize Peptide Analogues A3->A6 A4->A6 A5->A6 A7 Proceed to Experimental Validation A6->A7 A7->End

Diagram 1: Logic for modifying Esculentin-2. This flowchart outlines the strategic decision-making process for selecting amino acid substitutions to achieve specific biophysical goals.

experimental_validation Start Start B1 In Vitro Insulin Release (BRIN-BD11 Cells / Mouse Islets) Start->B1 End End B2 Mechanism of Action Studies (Membrane Depolarization, Ca²⁺ Influx) B1->B2 B3 Stability & Cytotoxicity Assays (Proteolysis, LDH Release, Hemolysis) B2->B3 B4 In Vivo Efficacy (HFD-Fed Mouse Model) B3->B4 B5 Islet & Tissue Analysis (Gene Expression, Morphometry) B4->B5 B5->End

Diagram 2: Experimental validation workflow for novel analogues. This chart shows a typical progression of experiments to validate the function and safety of newly designed Esculentin-2 analogues.

References

Esculentin-2CHa: Mechanism & Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is Esculentin-2CHa and what are its primary researched therapeutic actions?

A: Esculentin-2CHa is a host-defense peptide originally isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis [1]. It is a cationic, amphipathic peptide with a helical propensity. Research has moved beyond its initial antimicrobial properties to focus on its significant metabolic and protective effects [1].

The table below summarizes its core mechanisms and observed actions:

Mechanism of Action Biological Effects Experimental Models

| Insulin Secretion [1]: Stimulates insulin release from pancreatic β-cells. Mechanism involves membrane depolarization, increase in intracellular Ca²⁺, and inhibition of Kₐₜₚ channels. | - Improved glucose tolerance and insulin sensitivity [2] [1].

  • Reduced non-fasting blood glucose and HbA1c [2].
  • Enhanced insulin response to glucose, alanine, and GLP-1 [2]. | BRIN-BD11 clonal β-cells, isolated mouse islets [1]. | | Islet Cell Modulation [2] [1]: Improves islet gene expression (Ins1, Slc2a2, Pdx1). Normalizes α-cell mass and reduces plasma glucagon levels. | - Reduced high-fat-diet-induced increase in β-cell proliferation and apoptosis [2].
  • Improved β-cell secretory responsiveness [1]. | High-fat-fed (HFD) NIH Swiss mice [2]. | | Redox & Anti-oxidant Effects [3]: Mitigates oxidative stress by reducing reactive oxygen species and lipid peroxidation. Boosts antioxidant enzyme activities. | - Dose-dependent reduction in hydrogen peroxide, TBARS, and protein carbonyls [3].
  • Increased catalase and glutathione S-transferase activity [3].
  • Neuroprotection against copper-induced toxicity [3]. | Drosophila melanogaster (fruit fly) model [3]. | | Anti-inflammatory & Immunomodulatory [1] [4]: Shown to stimulate release of anti-inflammatory cytokine IL-10. | - Potential to modulate pathways involved in metabolic disease and salt sensitivity. | Mouse lymphoid cells [1]. |

Q: How is the insulin secretion activity of Esculentin-2CHa experimentally measured?

A: In Vitro Insulin Release Assay from BRIN-BD11 Cells This protocol is adapted from the research detailed in [1].

  • Cell Culture: Maintain rat clonal pancreatic BRIN-BD11 cells in standard culture conditions (RPMI-1640 medium with 10% FBS, antibiotics at 37°C and 5% CO₂).
  • Pre-incubation: Seed cells into 24-well plates and allow to attach. Before the experiment, wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer.
  • Test Incubation: Incubate cells for 20 minutes at 37°C with KRB buffer containing:
    • A base glucose concentration (typically 5.6 mM).
    • Esculentin-2CHa or its analogues across a concentration range (e.g., 1 pM to 3 µM).
    • For mechanistic studies, include modulators like Kₐₜₚ channel activators, Ca²⁺ channel blockers, or Ca²⁺ chelators.
  • Sample Collection & Analysis: After incubation, collect the buffer from each well. Measure the insulin concentration in the buffer using a validated radioimmunoassay [1].
  • Cytotoxicity Check: In parallel, measure the release of Lactate Dehydrogenase (LDH) from the cells using a commercial cytotoxicity assay kit to ensure peptide effects are not due to cell damage [1].

Advanced Formulations & Experimental Models

Q: What are some strategies to improve the pharmacokinetic profile of Esculentin-2CHa for in vivo studies?

A: The native peptide has a short plasma half-life, requiring frequent administration (e.g., twice-daily for 28 days) [2] [4]. Advanced formulations have been developed to overcome this, as summarized below.

Formulation Strategy Description & Key Findings Reference
Stable Analogues Creation of peptide analogues with improved stability and/or potency. Examples include [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa and [Lys¹⁵-octanoate]-esculentin-2CHa. These showed anti-diabetic efficacy equal to or better than the native peptide [2]. [2]
Fusion Protein (ESC-ABD) Genetic fusion of a tandem repeat of three ESC units to an Albumin-Binding Domain (ABD). This strategy extends plasma half-life to approximately 12 hours by leveraging the long circulation time of serum albumin [4]. [4]
Gold Nanoparticles (ESC-ABD-AuNPs) ESC-ABD fusion protein is used to coat and synthesize gold nanoparticles. This innovative formulation achieves an extended plasma half-life of ~28.3 hours and shows high liver and pancreas accumulation, with efficacy in a mouse model of NAFLD [4]. [4]

Q: What in vivo models are appropriate for evaluating Esculentin-2CHa's efficacy?

A: High-Fat Diet (HFD) Induced Obesity-Diabetes Mouse Model This widely used model recapitulates key features of human metabolic syndrome, including obesity, glucose intolerance, and insulin resistance [2] [1].

  • Protocol:
    • Animals: Use male NIH Swiss mice.
    • Diet Induction: Maintain mice on a high-fat diet (45% fat) for 120 days to develop the obese, insulin-resistant phenotype.
    • Treatment: Administer Esculentin-2CHa or its analogues (e.g., 75 nmol/kg body weight) via intraperitoneal (i.p.) injection, typically twice daily for 28 days. Exendin-4 (25 nmol/kg) can be used as a positive control.
    • Assessment: Monitor body weight, food intake, and non-fasting blood glucose. Conduct glucose and insulin tolerance tests. At endpoint, analyze plasma insulin, glucagon, HbA1c, and perform histomorphometric analysis of pancreatic islets [2].

A: Copper-Induced Toxicity in *Drosophila melanogaster* This invertebrate model is useful for studying oxidative stress and neuroprotection [3].

  • Protocol:
    • Treatment: Feed flies a diet containing Copper (Cu²⁺, e.g., 1mM) to induce oxidative stress and behavioral deficits, co-administered with or without Esculentin-2CHa (e.g., 5.0 and 7.5 µM/kg diet) for 5 days.
    • Assessment:
      • Viability: Record survival and eclosion rates.
      • Oxidative Stress Markers: Measure levels of hydrogen peroxide, thiobarbituric reactive substances (TBARS for lipid peroxidation), and protein carbonyls.
      • Antioxidant Enzymes: Assess activities of catalase and glutathione S-transferase.
      • Neurobehavior: Evaluate locomotor activity and assess enzymes like acetylcholinesterase [3].

Visualizing Experimental Workflows

The following diagram illustrates the core workflow for assessing the anti-diabetic effects of Esculentin-2CHa in a high-fat-fed mouse model.

HFD_Workflow Start High-Fat Diet (HFD) Mouse Model A1 HFD Feeding (120 days) Start->A1 A2 Induces: - Obesity - Glucose Intolerance - Insulin Resistance A1->A2 B 28-Day Treatment with Esculentin-2CHa A2->B C Endpoint Assessments B->C D1 In Vivo: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Plasma Insulin/Glucagon C->D1 D2 Ex Vivo: - Isolated Islet Function - Islet Morphometry & Gene Expression C->D2 E Key Outcomes: Improved Glucose Control Enhanced Insulin Secretion Reduced α-cell mass D1->E D2->E

Experimental Workflow for Anti-Diabetic Assessment

This diagram outlines the signaling pathways involved in Esculentin-2CHa's insulinotropic effect on pancreatic beta cells.

SignalingPathway ESC Esculentin-2CHa KATP Kₐₜₚ Channel (Inhibition) ESC->KATP 1 PM Beta-Cell Plasma Membrane Depol Membrane Depolarization KATP->Depol VDCC Voltage-Dependent Ca²⁺ Channel Depol->VDCC CaInflux Ca²⁺ Influx VDCC->CaInflux Insulin Insulin Secretion CaInflux->Insulin

Insulin Secretion Signaling Pathway

Frequently Asked Questions (FAQs)

Q: The peptide appears to be insoluble in my buffer. How can I resolve this? A: Esculentin-2CHa is a cationic, amphipathic peptide. For initial dissolution, use a small amount of dilute acetic acid (e.g., 0.1%) or DMSO (if compatible with your assay system) to create a stock solution. This can then be diluted into your final assay buffer (e.g., Krebs-Ringer buffer or saline) to the working concentration. Ensure the final pH is physiological.

Q: My in vivo results show high variability in glucose-lowering effects. What could be the cause? A: Consider these factors:

  • Peptide Handling: Ensure proper storage (lyophilized at -20°C or -80°C; reconstituted aliquots frozen). Avoid repeated freeze-thaw cycles.
  • Animal Model: The metabolic baseline of HFD-fed mice can vary. Ensure a consistent and sufficiently long diet induction period (e.g., 16-20 weeks) and stratify animals into treatment groups based on baseline glucose tolerance or body weight.
  • Administration: Confirm the accuracy of i.p. injection technique and the timing of injections relative to metabolic tests.

Q: How does the research on Esculentin-2CHa connect to salt sensitivity? A: While no studies directly link Esculentin-2CHa to salt-sensitive hypertension (SSBP), there is a well-established pathophysiological connection between insulin resistance and SSBP [5]. Since Esculentin-2CHa is a potent anti-diabetic and insulin-sensitizing agent [2] [1], it is a compelling candidate for investigating its effects on salt sensitivity. Research could focus on its potential to improve the vascular dysfunction and immune activation that are common to both insulin resistance and salt sensitivity [5].

References

overcoming Esculentin-2L host cell toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQs and Troubleshooting Guides

Here are answers to common challenges researchers face regarding Esculentin-2CHa toxicity.

Q1: What are the primary strategies to reduce the host cell toxicity of Esculentin-2CHa?

  • A1: The main strategies involve peptide engineering and advanced drug delivery systems.
    • Structural Modification: Creating peptide analogues by substituting specific amino acids can enhance therapeutic potency while reducing cytotoxicity. For instance, the [L28K] and [C31K] analogues are reported to be more potent and effective at stimulating insulin release with no significant cytotoxicity observed in vitro [1] [2]. Increasing the peptide's net positive charge is a common strategy to improve its interaction with target cells.
    • Peptide Truncation: Using a truncated, active fragment of the peptide can be effective. The 30-amino acid version, Esculentin-2CHa(1-30) (lacking the C-terminal seven amino acids), has been extensively studied for its antidiabetic and neuroprotective effects with a good safety profile in mouse models [3] [4].
    • Nanoparticle Delivery: Conjugating the peptide to nanoparticles can enhance its stability and biodistribution. A recent study developed Esculentin-2CHa fusion protein-coated gold nanoparticles (ESC-ABD-AuNPs), which showed an extended plasma half-life of 28.3 hours and were well-tolerated in efficacy studies, mitigating potential toxicity concerns [5].

Q2: How can I experimentally measure and monitor Esculentin-2CHa-induced cytotoxicity?

  • A2: You can use the following standard assays, as applied in recent research:
    • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the integrity of the plasma membrane. The release of LDH into the cell culture medium indicates cell damage and is a standard marker for cytotoxicity [1] [2]. Commercial kits like the CytoTox 96 non-radioactive cytotoxicity assay are available for this purpose.
    • Hemolytic Activity Test: This test assesses the peptide's toxicity to human red blood cells (erythrocytes), a common model for evaluating the safety profile of host-defense peptides. Esculentin-2CHa has been reported to have relatively low hemolytic activity [1] [6].
    • Cell Viability Assays: Use assays such as MTT or WST to measure metabolic activity in treated cells (e.g., pancreatic beta cells, hepatocytes) as an indicator of overall cell health [5].

Q3: Are there specific experimental conditions that can minimize toxic effects?

  • A3: Yes, critical factors include concentration, cell type, and exposure time.
    • Work at Low Concentrations: Toxicity is often concentration-dependent. In insulin release studies, effective concentrations were in the low nanomolar range (e.g., >0.3 nM), which did not show cytotoxicity [1]. Always establish a dose-response curve for your specific application.
    • Use Therapeutically Relevant Cell Models: Toxicity should be assessed in the primary cells or cell lines relevant to your target disease. For example, Esculentin-2CHa has shown differential cytotoxicity, being more toxic to tumor cells than to erythrocytes [6].
    • Consider In Vivo Models for Final Assessment: A peptide may show low toxicity in vitro but cause issues in vivo. Sub-chronic studies (e.g., twice-daily administration for 28 days in mice) are crucial for evaluating long-term safety, including effects on body weight, organ function, and plasma biomarkers [1] [3].

Cytotoxicity and Mitigation Data

The table below summarizes key data from the literature to help you compare the cytotoxicity and modified properties of different Esculentin-2CHa peptides.

Peptide / Intervention Reported Cytotoxicity / Safety Profile Key Experimental Context
Native Esculentin-2CHa (37-aa) Stimulated insulin release at >0.3 nM with no cytotoxicity [1]; Low hemolytic activity against human erythrocytes [1] [6] In vitro using BRIN-BD11 clonal pancreatic β-cells [1] [2].
[L28K]esculentin-2CHa More potent and effective; No adverse effects on body weight, food intake, or organ toxicity after 28 days of treatment in mice [1]. In vivo in high-fat fed mice (75 nmol/kg body weight) [1] [2].
Esculentin-2CHa(1-30) No significant alteration of liver function markers (amylase, etc.) in treated mice; Reduced high-fat diet-induced toxicity [3]. In vivo in high-fat fed mice (75 nmol/kg body weight) [3].
ESC-ABD-AuNPs Good stability & extended plasma half-life (28.3 h); Well tolerated in cell viability tests; High liver accumulation without apparent toxicity [5]. In vitro and in vivo in HFD-fed obese mice [5].

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research.

Protocol 1: In Vitro Insulin Release and Cytotoxicity Assay [1] [2] This protocol is used to test the bioactivity and safety of novel peptide analogues.

  • Cell Culture: Use BRIN-BD11 rat clonal pancreatic β-cells or isolated mouse islets.
  • Glucose Buffers: Prepare Krebs-Ringer bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM).
  • Peptide Incubation: Incubate cells with a range of peptide concentrations (e.g., 1 pM–3 μM) for 20 minutes (BRIN-BD11) or 1 hour (mouse islets) at 37°C.
  • Insulin Measurement: Collect buffer aliquots and store at -20°C. Measure insulin concentration using a radioimmunoassay.
  • Cytotoxicity Measurement: In parallel experiments, use the CytoTox 96 non-radioactive cytotoxicity assay to measure lactate dehydrogenase (LDH) release from the cells as an indicator of membrane integrity.

Protocol 2: Synthesis of Peptide-Coated Gold Nanoparticles (ESC-ABD-AuNPs) [5] This protocol describes creating a long-acting, potentially less toxic formulation.

  • Prepare Fusion Protein: Express and purify the ESC-ABD (Esculentin-2CHa(1-30) fused to an albumin-binding domain) using recombinant E. coli technology.
  • Synthesize Nanoparticles:
    • Add 3 mg of ESC-ABD (in 1 mL PBS) to a glass vial.
    • Add 1 mg of the reducing agent NaBH4 (in 1 mL DDW).
    • Add 100 μL of 30 mg/mL HAuCl4·3H2O.
    • Incubate the reaction mixture at room temperature with stirring at 1000 rpm for 20 minutes.
  • Purify NPs: Use an ultra-centrifugal filter unit (MWCO: 100 kDa) to remove unreacted precursors.
  • Characterize NPs: Assess successful preparation using TEM, UV-VIS spectroscopy, DLS for hydrodynamic size and zeta potential, and FT-IR.

Mechanistic Pathways and Workflows

The diagrams below illustrate the mechanisms of peptide toxicity and strategic mitigation approaches.

G A Application of Native Esculentin-2CHa B Non-specific interaction with host cell membrane A->B C Membrane Disruption and Pore Formation B->C D Loss of membrane integrity and intracellular content C->D E Cell Death (Cytotoxicity) D->E F Increased Net Positive Charge F->B Strategy G Enhanced specificity for bacterial vs. host membranes F->G H Reduced Host Cell Toxicity G->H

Strategies for Mitigating Esculentin-2CHa Toxicity

G A1 Identify Toxicity Issue with Native Peptide A2 Choose Mitigation Strategy A1->A2 A3 Structural Modification A2->A3 A4 Peptide Truncation A2->A4 A5 Advanced Delivery System A2->A5 A6 Design/Synthesize Peptide Analogues A3->A6 A7 Synthesize Truncated Peptide (e.g., GA30) A4->A7 A8 Fabricate Nanoparticle Conjugate (e.g., ESC-ABD-AuNPs) A5->A8 A9 In Vitro Validation (Bioactivity & Cytotoxicity) A6->A9 A7->A9 A8->A9 A10 In Vivo Validation (Efficacy & Safety) A9->A10

Experimental Workflow for Toxicity Mitigation

References

Esculentin-2L vs conventional antibiotics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Esculentin-2EM (lin)

The table below summarizes the experimental minimum lethal concentration (MLC) data for linearized Esculentin-2EM (E2EM-lin) against a panel of bacteria [1]. Lower MLC values indicate higher potency.

Bacterial Strain Type E2EM-lin MLC (μM) Efficacy Interpretation
Staphylococcus aureus Gram-positive ≤ 6.25 Potent
Bacillus subtilis Gram-positive ≤ 6.25 Potent
Escherichia coli Gram-negative ≥ 75.0 Weak
Pseudomonas aeruginosa Gram-negative ≥ 75.0 Weak

Experimental Protocols for Cited Data

To ensure reproducibility, here are the key methodologies from the research on E2EM-lin [1]:

  • Antibacterial Activity Assay (MLC Determination): Bacterial suspensions in their exponential log phase were prepared and centrifuged. The cell pellets were resuspended in Ringer's solution. E2EM-lin, dissolved in 25% Ringer's solution, was serially diluted and inoculated with the bacterial suspension. After 12 hours of incubation at 37°C, samples were spread on Nutrient agar plates. The Minimum Lethal Concentration (MLC) was defined as the lowest peptide concentration that resulted in no bacterial growth after a subsequent 12-hour incubation in fresh broth. Experiments were performed in quintuplicate.

  • Analysis of Membrane Interaction Mechanisms: To elucidate the mechanism of action, the following techniques were employed:

    • Circular Dichroism (CD) Spectroscopy: Used to analyze the peptide's secondary structure in membrane-mimicking environments (e.g., with lipids like phosphatidylglycerol) at varying pH levels (6 to 8). This demonstrated E2EM-lin adopts an α-helical structure, which increases under alkaline conditions.
    • Langmuir Monolayer Experiments: Measured the peptide's ability to penetrate and lyse model bacterial membranes, showing enhanced membrane perturbation at higher pH.
    • Hydrophobic Moment Plot Analysis: A computational method used to predict the peptide's potential to form "tilted" α-helical segments, which are associated with a pore-forming, membranolytic mechanism.

Mechanisms of Action and Key Properties

The following diagram illustrates the proposed mechanism of action for E2EM-lin, highlighting features that contrast with many conventional antibiotics.

Esculentin2Mechanism cluster_bacterial_membrane Bacterial Membrane Environment LPS Lipopolysaccharide (Gram-negative) PG Phosphatidylglycerol E2EM_active E2EM-lin (α-Helical) PG->E2EM_active Strong Induction PE Phosphatidylethanolamine PE->E2EM_active Weak Induction E2EM_inactive E2EM-lin (Unstructured) E2EM_inactive->E2EM_active  Structural Folding Pore Membrane Pore E2EM_active->Pore  Forms Tilted  Oligomers Lysis Cell Lysis & Death Pore->Lysis Alkaline_pH Alkaline pH Enhances Alkaline_pH->E2EM_active

This proposed mechanism is characterized by several key, measurable properties [1]:

  • pH-Dependent Activity with Alkaline Optimum: Its antibacterial activity is enhanced at alkaline pH (up to pH 8), a property useful in environments like chronic wounds (psoriasis) but a limitation in acidic environments (e.g., cystic fibrosis airways).
  • Gram-Positive Selectivity: It shows a clear preference for Gram-positive bacteria, primarily because the lipid phosphatidylglycerol (PG), more abundant in their membranes, is highly effective at inducing the peptide's active α-helical structure.
  • Membranolytic Action: The primary mechanism is physical disruption of the bacterial membrane via pore formation, making it a "tilted peptide". This non-specific mechanism is distinct from conventional antibiotics that inhibit specific protein targets and may reduce the rate of resistance development [2].

Key Comparisons and Research Implications

While a direct side-by-side efficacy table with antibiotics is unavailable, the data allows for these objective comparisons:

  • Spectrum of Activity: E2EM-lin is narrow-spectrum, showing high potency against Gram-positive bacteria but weak activity against Gram-negatives. This contrasts with broad-spectrum conventional antibiotics.
  • Mechanism of Action: Its membranolytic mechanism differs fundamentally from most conventional antibiotics that inhibit specific targets like cell wall synthesis (e.g., β-lactams) or protein synthesis (e.g., macrolides) [2] [1].
  • Contextual Efficacy: Its performance is highly dependent on environmental factors like pH and membrane lipid composition, which is a more complex consideration than for many traditional drugs [1].

For your research, focusing on Esculentin-1a(1-21)NH2 and its diastereomers might be more fruitful, as they have been tested against clinically relevant strains like Pseudomonas aeruginosa and show promising additional properties, such as promoting wound healing in epithelial cells and resisting proteolytic degradation [2] [3] [4].

References

Esculentin-2L activity against multidrug-resistant bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity and Performance Comparison

The table below summarizes the experimentally determined antibacterial activity of esculentin-2 peptides and selected analogues against multidrug-resistant bacterial strains.

Peptide Name Source Organism Target Bacterial Strains Activity (MIC or MLC) Key Structural Features Citations
Esculentin-2CHa Lithobates chiricahuensis (Chiricahua leopard frog) Clinical isolates of multidrug-resistant Staphylococcus aureus, Acinetobacter baumannii, Stenotrophomonas maltophilia MIC ≤ 6 μM [1] Full-length, cyclic C-terminal domain [2] [1]
Linearized E2EM (E2EM-lin) Glandirana emeljanova (Imienpo Station frog) Staphylococcus aureus, Bacillus subtilis MLC ≤ 6.25 μM [3] Linearized form; Disrupted C-terminal disulfide bond [3]
Escherichia coli, Pseudomonas aeruginosa MLC ≥ 75.0 μM [3]
[D20K, D27K] Esculentin-2CHa Synthetic analogue of Esculentin-2CHa Multidrug-resistant bacterial strains Potency increased up to 4-fold compared to native peptide [1] Increased cationicity; Asp residues replaced by Lys [1]
Esculentin-2P Pelophylax fukienensis (Fukien gold-striped pond frog) Staphylococcus aureus MIC = 2.2 μM [4] Natural homolog [4]
Escherichia coli MIC = 0.9 μM [4]

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the key methodologies from the cited studies.

Antibacterial Susceptibility Testing

This protocol is used to determine the Minimum Lethal Concentration (MLC), as described for E2EM-lin [3].

  • Bacterial Culture: Grow freeze-dried cultures (e.g., S. aureus, E. coli) in nutrient broth to the exponential log phase.
  • Cell Preparation: Centrifuge bacterial suspensions, discard supernatant, and resuspend cell pellets in Ringer's solution to a density of ~5.8 x 10^8 CFU/mL.
  • Peptide Incubation: Incubate serial dilutions of the peptide (e.g., 0.06-150 μM) with an equal volume of bacterial suspension for 12 hours at 37°C.
  • Viability Assessment: Spread the incubated mixture onto nutrient agar plates. After a further 12-hour incubation, the MLC is defined as the lowest peptide concentration that yields no bacterial growth upon sub-culturing in fresh broth [3].
Mechanism of Action Studies
  • Membrane Permeabilization: The antibacterial action of esculentin peptides is primarily membranolytic. E2EM-lin was shown to adopt an α-helical structure in membrane-mimetic environments, penetrate lipid monolayers, and cause lytic effects on bacterial membranes [3]. Similarly, esculentin-1PN was found to disrupt cell membrane integrity [5].
  • DNA Binding Assay: Some peptides, like esculentin-1PN, exhibit a secondary mechanism involving the hydrolysis of genomic DNA, contributing to bacterial cell death [5].

Structure-Activity Relationship Insights

Research on Esculentin-2CHa has identified key structural elements critical for its activity [1]:

  • N-terminal hydrophobic region: Removal of the hexapeptide (GFSSIF) abolished antimicrobial and cytotoxic activities.
  • C-terminal cyclic domain: The disulfide-bridged cyclic region (CKISKQC) is essential for full potency; its removal or substitution of cysteine residues with serine appreciably decreases cytotoxicity.
  • Net charge: Increasing the peptide's cationicity, such as in the [D20K, D27K] analogue, can enhance potency against microorganisms [1].

Additional Biological Activities

Beyond direct antimicrobial effects, esculentin peptides display multifunctional properties:

  • Immunomodulatory Activity: Esculentin-2CHa can stimulate the release of cytokines like IL-10 and TNF-α from mouse immune cells [1]. Esculentin-1PN was shown to amplify the respiratory burst and enhance pro-inflammatory cytokine gene expression (TNF-α, IL-1β) in RAW264.7 macrophage cells [5].
  • Anti-diabetic Properties: Notably, Esculentin-2CHa and its analogues demonstrate significant insulin-releasing and glucose-lowering effects in models of diet-induced obesity and diabetes [2] [6].

Mechanisms of Action and Experimental Workflow

The diagrams below summarize the primary antibacterial mechanisms and a generalized workflow for evaluating peptide activity.

cluster_0 Mechanisms of Antibacterial Action Peptide Esculentin-2 Peptide Mech1 Membrane Interaction & Disruption Peptide->Mech1 Mech2 Induction of Lytic Pore Formation Peptide->Mech2 Mech3 Genomic DNA Hydrolysis Peptide->Mech3 Secondary Mechanism Outcome Bacterial Cell Death Mech1->Outcome Mech2->Outcome Mech3->Outcome

Start 1. Peptide Synthesis & Purification (Solid-phase, HPLC) A 2. In Vitro Susceptibility Testing (Determine MIC/MLC) Start->A B 3. Mechanism of Action Studies A->B C 4. Secondary Assays B->C B1 Membrane Potential/Depolarization B->B1 B2 Membrane Permeabilization B->B2 B3 DNA Binding Assays B->B3 C1 Cytotoxicity (Hemolytic Activity) C->C1 C2 Immunomodulatory Effects (Cytokine Measurement) C->C2

Research Gaps and Future Directions

  • Esculentin-2L Specific Data: Current knowledge is based on variants like 2CHa, 2P, and 2EM. Direct experimental data on "this compound" remains a gap in published literature.
  • Optimization Strategies: Studies on analogues suggest that strategic modifications, particularly those enhancing cationicity and stability, can improve potency and therapeutic potential [1].

References

Esculentin-2L spectrum Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum Comparison

The table below summarizes the experimental data on the antibacterial activity of different Esculentin-2 peptides, showing their potency against representative Gram-positive and Gram-negative bacteria.

Peptide Variant Source Organism Gram-Positive Bacteria (MIC/MLC) Gram-Negative Bacteria (MIC/MLC) Key Findings & Selectivity Citation
Esculentin-2 HYba (and amidated analogs) Endemic frog (HYba) Potent activity (specific strains/missing values) Potent activity (specific strains/missing values) Potent broad-spectrum activity; C-terminal amidation significantly ↑ potency vs. fish pathogens (↓ MIC 10-fold, ↓ killing time to 10-15 min). [1]
Linearized Esculentin-2EM (E2EM-lin) Glandirana emeljanova Potent efficacy (MLCs ≤ 6.25 μM) Weak activity (MLCs ≥ 75.0 μM) Clear preference for Gram-positive bacteria; activity is pH-dependent, enhanced under alkaline conditions. [2]
Esculentin-1PN Pelophylax nigromaculatus Active vs. S. saprophyticus (MIC=6.25 μg/mL); weaker vs. L. monocytogenes (MIC=50 μg/mL) Highly active vs. E. coli, V. anguillarum (MIC=6.25 μg/mL); active vs. P. aeruginosa (MIC=25 μg/mL) Broad-spectrum activity, with high potency against certain Gram-negative pathogens. [3]

Experimental Protocols Cited

To evaluate the antibacterial activity of Esculentin-2 peptides, researchers typically employ standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).

  • Protocol for MIC/MLC Determination: Bacterial suspensions are prepared from cultures grown to their exponential log phase [2]. The cell pellets are resuspended in an appropriate solution like Ringer's [2]. A stock solution of the peptide is serially diluted and inoculated with a standardized amount of bacteria. After incubation (e.g., 12 hours at 37°C), the MIC is determined as the lowest peptide concentration that yields no visible bacterial growth. To determine the MLC, samples from wells with no growth are subcultured on agar plates; the MLC is the lowest concentration that results in no growth upon subculturing, indicating bacterial death [2].

  • Investigating the Mechanism of Action: A common mechanism for AMPs like Esculentin-2 involves disrupting the bacterial cell membrane.

    • Membrane Integrity Assays: The release of lactate dehydrogenase (LDH) from bacterial cells is a key indicator of membrane damage. Increased LDH release in the supernatant upon peptide treatment correlates with loss of membrane integrity [3].
    • Genomic DNA Binding: Some peptides, like Esculentin-1PN, can hydrolyze bacterial genomic DNA, suggesting a dual mechanism of action that includes targeting intracellular components [3].

Mechanisms and Influencing Factors

The differential activity against Gram-positive and Gram-negative bacteria is largely determined by the fundamental structural differences between these two classes of bacteria, as illustrated below.

G Start Bacterial Cell Wall Structure GP Gram-Positive Start->GP GN Gram-Negative Start->GN GPL Thick, multi-layered peptidoglycan GP->GPL GPT Teichoic Acids present GP->GPT GNL Thin peptidoglycan layer GN->GNL GNM Outer Membrane GN->GNM GNPS Periplasmic Space GN->GNPS Access Easier peptide access to cell membrane GNL->Access GNLS Lipopolysaccharide (LPS) GNM->GNLS Barrier Acts as formidable physical barrier GNLS->Barrier

Beyond basic structure, other factors fine-tune Esculentin-2's activity:

  • pH Dependence: The activity of some variants, like linearized Esculentin-2EM, is highly pH-dependent. Its membranolytic action against Gram-positive bacteria is enhanced under alkaline conditions (pH 8 vs. pH 6) [2].
  • Membrane Lipid Composition: The preference of E2EM-lin for Gram-positive bacteria is driven by the superior ability of phosphatidylglycerol (common in Gram-positive membranes) to induce α-helical structure in the peptide compared to phosphatidylethanolamine (more abundant in Gram-negative membranes) [2].
  • Peptide Modification: Chemical modifications like C-terminal amidation can drastically enhance potency and speed of killing against certain pathogens without altering hemolytic potential [1].

References

Esculentin-2L truncated analog activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Esculentin-2CHa Analog Activities

The table below summarizes the key experimental findings for Esculentin-2CHa and its analogs, highlighting their effects in various models of metabolic and oxidative stress.

Peptide Name & Sequence Experimental Model Key Findings (vs. Control) Primary Mechanism / Effects

| Esculentin-2CHa(1-30) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Reduced blood glucose by 6-12 mmol/L [1] • Improved glucose tolerance & insulin sensitivity [1] • Decreased fat mass & HbA1c [1] • Enhanced glucose-stimulated insulin secretion in isolated islets [1] | Improves beta-cell function and insulin action; modulates islet gene expression (Ins1, Slc2a2, Pdx1) and muscle genes (Slc2a4, Irs1, Akt1) [1]. | | [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Stable analogue with enhanced enzymatic resistance; actions comparable to the native truncated peptide [1]. | | [Lys15-octanoate]-Esculentin-2CHa(1-30) [1] | High-fat fed NIH Swiss mice (75 nmol/kg, twice daily for 28 days) [1] | • Effects on blood glucose, glucose tolerance, and insulin sensitivity similar to native (1-30) peptide [1] • Reduced high-fat diet-induced rise in LDL cholesterol [1] | Acylated stable analogue; actions comparable to the native truncated peptide [1]. | | [L28K]Esculentin-2CHa [2] | • BRIN-BD11 clonal beta-cells [2] • High-fat fed mice (75 nmol/kg, acute and 28-day administration) [2] | • More potent and effective at stimulating insulin secretion in vitro than native peptide [2] • Enhanced glucose tolerance & insulin secretion in vivo [2] • Decreased plasma triglycerides & glucagon [2] | Stimulates insulin secretion by membrane depolarization and increasing intracellular Ca²⁺; mechanism involves K_ATP channel closure and voltage-dependent Ca²⁺ channels [2]. | | Esculentin-2CHa(GA30) [3] | Drosophila melanogaster (fruit fly) with copper-induced toxicity (5.0 and 7.5 µM/kg diet) [3] | • Mitigated Cu²⁺-induced oxidative stress: reduced H₂O₂ (15.1-15.8%), TBARS (37.2-55.1%), protein carbonyl (20.7-63.8%) [3] • Restored activity of antioxidant enzymes (catalase, glutathione S-transferase) [3] • Improved Cu²⁺-impaired locomotor activity (21.4-72.1%) [3] | Exhibits neuroprotection by mitigating redox imbalance and associated behavioural deficits; may sequester copper ions [3]. |

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed overview of the key methodologies used in the cited studies.

  • In Vivo Model for Diabetes and Obesity: The anti-diabetic and insulin-sensitizing effects were primarily evaluated in male NIH Swiss mice fed a high-fat diet (45% fat) to induce obesity, glucose intolerance, and insulin resistance [1] [2]. Peptides were administered via intraperitoneal injection (e.g., 75 nmol/kg body weight, twice daily for 28 days). Key outcomes measured included:

    • Blood Glucose and Plasma Insulin: Measured in fasting and non-fasting states and during glucose tolerance tests [1] [2].
    • Insulin Sensitivity: Assessed via insulin tolerance tests [1].
    • Metabolic Markers: HbA1c, plasma lipid profiles (cholesterol, LDL, triglycerides), and hormone levels (GLP-1, glucagon) were analyzed [1] [2].
    • Body Composition: Changes in fat mass, lean mass, and bone density were monitored [1].
  • In Vitro Insulin Secretion Studies: The direct insulinotropic effects and mechanisms were investigated using:

    • BRIN-BD11 clonal pancreatic beta-cells: Cells were incubated with peptides in Krebs-Ringer bicarbonate buffer at various glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) for 20 minutes [2].
    • Isolated mouse islets: Islets were isolated via collagenase digestion and incubated with peptides for 1 hour [2].
    • Mechanistic Probes: The involvement of specific ion channels was tested using inhibitors like diazoxide (K_ATP channel opener), verapamil (Ca²⁺ channel blocker), and extracellular Ca²⁺ chelators [2].
    • Insulin Measurement: Secreted insulin in the buffer was quantified by radioimmunoassay [2].
  • Models of Oxidative Stress and Neuroprotection: The neuroprotective potential of Esculentin-2CHa(GA30) was studied in a copper-toxicity model using *Drosophila melanogaster*. Flies were fed a diet containing Cu²⁺ (1 mM) with or without the peptide for 5 days [3]. Assessments included:

    • Markers of Oxidative Stress: Levels of hydrogen peroxide (H₂O₂), thiobarbituric acid reactive substances (TBARS, for lipid peroxidation), and protein carbonyls were measured [3].
    • Antioxidant Defense System: Activities of key enzymes like catalase and glutathione S-transferase, along with levels of non-protein thiols, were analyzed [3].
    • Neurobehavioral Assessment: Locomotor activity was tested to evaluate the mitigation of copper-induced deficits [3].

Visualizing Mechanisms and Structures

The following diagrams, generated with Graphviz, illustrate the proposed mechanisms of action and the structure-activity relationships of the Esculentin-2CHa peptides based on the experimental data.

Diagram 1: Proposed Insulinotropic Mechanism of Action

This diagram illustrates the cellular pathway by which Esculentin-2CHa and its analogs, particularly [L28K], stimulate insulin secretion from pancreatic beta-cells [2].

InsulinSecretion Proposed Insulinotropic Mechanism of Esculentin-2CHa Peptide Esculentin-2CHa Analogs KATP_Channel Closure of K_ATP Channels Peptide->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca2_Channel Opening of Voltage-Dependent Ca²⁺ Channels Depolarization->Ca2_Channel Ca2_Influx Influx of Extracellular Ca²⁺ Ca2_Channel->Ca2_Influx Insulin Stimulated Insulin Secretion Ca2_Influx->Insulin

Diagram 2: Structure-Activity Relationship of Key Analogs

This diagram provides a logical overview of the parent peptide and its key truncated/modified analogs, linking their structural changes to their enhanced profiles as identified in the studies [1] [2].

SAR Structure-Activity Relationship of Esculentin-2CHa Analogs Parent Esculentin-2CHa (1-37) Truncated Esculentin-2CHa(1-30) (Truncated, C-terminal 7 residues removed) Parent->Truncated Truncation PotentAnalog [L28K]Esculentin-2CHa Increased cationicity & efficacy More potent and effective in vitro Parent->PotentAnalog Single Residue Substitution StableAnalogs Stable Analogs of (1-30) [e.g., D-Arg7, D-Lys15, D-Lys23] Enhanced enzymatic resistance Truncated->StableAnalogs Stabilization AcylatedAnalog Acylated Analog of (1-30) [Lys15-octanoate] Improved pharmacokinetics Truncated->AcylatedAnalog Acylation

Key Insights and Conclusions

  • Consistent Therapeutic Profile: Esculentin-2CHa(1-30) and its stable analogs ([D-Arg7, D-Lys15, D-Lys23] and [Lys15-octanoate]) demonstrate a consistent and potent ability to improve glycemic control, enhance insulin sensitivity, and promote beneficial metabolic changes in a mouse model of diet-induced diabetes, with effects comparable to the drug exendin-4 [1].
  • Multifunctional Potential: The biological activity of these peptides extends beyond metabolism. Esculentin-2CHa(GA30) shows significant neuroprotective and antioxidant properties in a Drosophila model of copper-induced toxicity, suggesting a potential for treating conditions linked to oxidative stress and neurodegeneration [3].
  • Structure-Activity Relationship (SAR): Modifications to the native peptide structure are crucial for enhancing its drug-like properties. Truncation, stabilization (using D-amino acids), acylation, and point mutations to increase cationicity (e.g., [L28K]) have successfully yielded analogs that are more stable, potent, and effective [1] [2].

References

Esculentin-2L in vivo efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy Data Summary

The table below consolidates key findings from animal studies on Esculentin-2CHa and its analogues.

Peptide / Analog Animal Model Dose & Duration Key Efficacy Findings Source Study
[L28K]Esculentin-2CHa (37 aa) HFF mice (obesity, insulin resistance) 75 nmol/kg body weight, twice daily for 28 days Improved glucose tolerance & insulin secretion; ↓ non-fasting plasma glucose; ↑ non-fasting plasma insulin; ↓ plasma triglycerides; normalized α-cell mass. [1]
Esculentin-2CHa(1-30) (truncated) HFF mice with impaired glucose tolerance 75 nmol/kg body weight, twice daily for 28 days Improved glucose tolerance, insulin sensitivity, 24h blood glucose profile; ↓ HbA1c, body weight, fat mass; beneficial effects on islet & muscle gene expression. [2]
[D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30) (stable analogue) HFF mice with impaired glucose tolerance 75 nmol/kg body weight, twice daily for 28 days Effects similar to Esculentin-2CHa(1-30), including improved glucose tolerance, insulin sensitivity, and weight loss. [2]
[Lys15-octanoate]-Esculentin-2CHa(1-30) (acylated analogue) HFF mice with impaired glucose tolerance 75 nmol/kg body weight, twice daily for 28 days Effects similar to Esculentin-2CHa(1-30); notably reduced HFF-induced increase in LDL cholesterol. [2]

Experimental Protocols for Key Studies

The following methodologies detail how the efficacy of these peptides was validated in vivo.

  • Animal Model Preparation: The primary model used was male NIH Swiss mice maintained on a high-fat diet (45% fat) for 120 days to induce obesity, glucose intolerance, and insulin resistance [1].
  • Peptide Administration Protocol:
    • Treatment: Mice received twice-daily intraperitoneal (i.p.) injections of the peptide or a control/positive control for 28 days [1] [2].
    • Dosage: A common dose of 75 nmol/kg body weight was used for Esculentin-2CHa peptides [1] [2].
    • Positive Control: Studies often included exendin-4 (25 nmol/kg), a known GLP-1 receptor agonist, for comparison [2].
  • Key Outcome Measurements:
    • Metabolic Tests: Oral and intraperitoneal glucose tolerance tests (OGTT/IPGTT) and insulin sensitivity tests were performed [1] [2].
    • Systemic Analysis: Plasma glucose, insulin, glucagon, GLP-1, triglyceride, and cholesterol levels were measured. HbA1c was also assessed [1] [2].
    • Islet Function: Pancreatic islets were isolated post-study to assess insulin secretion in response to glucose, alanine, and GLP-1. Islet morphometry (β-cell and α-cell mass) and gene expression analysis (e.g., Ins1, Slc2a2, Pdx1) were conducted [1] [2].
    • Safety: Plasma markers of liver function (amylase, liver enzymes) were checked to assess potential toxicity [2].

Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which Esculentin-2CHa peptides stimulate insulin secretion from pancreatic β-cells, based on in vitro studies [1].

mechanism Peptide Esculentin-2CHa Peptide Depolarization Membrane Depolarization Peptide->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel Opening Depolarization->VDCC CaInflux Ca²⁺ Influx VDCC->CaInflux InsulinSecretion Insulin Secretion CaInflux->InsulinSecretion KATP KATP Channel (Activity attenuates effect) KATP->Depolarization

This mechanism is supported by experimental data showing that insulin secretion stimulated by esculentin-2CHa was attenuated by activation of KATP channels, inhibition of voltage-dependent Ca2+ channels, and chelation of extracellular Ca2+ [1].

Conclusion and Research Context

The collective data strongly suggest that Esculentin-2CHa-related peptides are promising candidates for anti-diabetic therapy. Their efficacy in improving glucose homeostasis and insulin secretion in pre-clinical models is comparable to exendin-4, a established GLP-1-based therapy [2]. Beyond anti-diabetic effects, recent research also indicates that a truncated analogue, Esculentin-2CHa(GA30), exhibits neuroprotective and antioxidant properties in a Drosophila melanogaster model of copper-induced toxicity, hinting at a broader therapeutic potential [3].

References

Cytotoxicity and Insulinotropic Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on the cytotoxic and insulin-releasing effects of Esculentin-2CHa and its analogues from the 2015 study [1] [2].

Peptide Name Sequence Modifications Net Charge (pH 7) Cytotoxicity Profile (on BRIN-BD11 cells) Insulin-Releasing Effect (vs. Native Peptide)
Esculentin-2CHa (Native) - +5 No cytotoxicity at concentrations > 0.3 nM [1] [2] Baseline [1] [2]
[L21K] Esculentin-2CHa Leucine-21 → Lysine +6 Information missing More potent, less effective [1] [2]
[L24K] Esculentin-2CHa Leucine-24 → Lysine +6 Information missing More potent, less effective [1] [2]
[L28K] Esculentin-2CHa Leucine-28 → Lysine +6 Information missing More potent and more effective (significantly greater max response) [1] [2]
[C31K] Esculentin-2CHa Cysteine-31 → Lysine +6 Information missing More potent and more effective (significantly greater max response) [1] [2]
[C31S,C37S] Esculentin-2CHa Cysteine-31/37 → Serine +5 Information missing More potent, less effective [1] [2]
[D20K, D27K] Esculentin-2CHa Aspartic Acid-20/27 → Lysine +9 Information missing More potent, less effective [1] [2]

> Important Note: The search results lack comprehensive quantitative cytotoxicity data (e.g., IC50 values) for most analogues. The primary finding is that the native peptide is non-cytotoxic at insulinotropic concentrations.

Experimental Protocols from Key Studies

The methodologies from the cited papers are detailed below for your reference.

1. In Vitro Insulin Release and Cytotoxicity Assay (2015 Study) [1] [2]

  • Cell Line Used: Rat clonal pancreatic β-cells (BRIN-BD11).
  • Insulin Release Protocol: Cells were incubated with peptides in a concentration range from 1 pM to 3 μM in Krebs-Ringer bicarbonate buffer for 20 minutes. Released insulin was measured by radioimmunoassay.
  • Cytotoxicity Assessment: Cell membrane integrity was evaluated by measuring the release of lactate dehydrogenase (LDH) using a commercial cytotoxicity assay kit. This is a standard colorimetric assay based on the principle that damage to the plasma membrane causes the release of LDH into the cell culture medium, which can be enzymatically detected [1] [2] [3].

2. In Vivo Efficacy and Toxicity (2017 & 2025 Studies)

  • Animal Model: High-fat-fed NIH Swiss mice (a model for obesity and insulin resistance).
  • Dosing Regimen: Peptides were administered twice daily at 75 nmol/kg body weight for 28 days [4].
  • Toxicity Screening: Studies reported no significant changes in body weight, food intake, or markers of liver function (plasma amylase and other enzymes), indicating a lack of overt toxicity at the therapeutic dose [4]. A 2025 study on a gold nanoparticle-fused peptide also reported that the formulation was "well tolerated in cell viability tests" [5].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Esculentin-2CHa and the general workflow for assessing its bioactivity, based on the methodologies described in the search results.

Esculentin_Mechanism cluster_inhibitors Mechanism Inhibition Confirmed By Peptide Esculentin-2CHa Analogue Depolarization Membrane Depolarization Peptide->Depolarization  Initiates KATP KATP Channel (Closed) Depolarization->KATP  Involves VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC  Activates CaInflux Ca2+ Influx VDCC->CaInflux  Allows Insulin Insulin Secretion CaInflux->Insulin  Stimulates Inhibitor1 KATP Openers Inhibitor2 VDCC Blockers Inhibitor3 Ca2+ Chelators

Mechanism of Insulin Secretion by Esculentin-2CHa

Experimental_Workflow Start Peptide Synthesis & Purification InVitro1 In Vitro: Insulin Release (BRIN-BD11 cells) Start->InVitro1 InVitro2 In Vitro: Cytotoxicity Assay (LDH Release) InVitro1->InVitro2 MechStudy Mechanism Studies (Membrane Potential, Ca2+) InVitro2->MechStudy InVivo In Vivo: Efficacy & Toxicity (HFD-Fed Mouse Model) MechStudy->InVivo Data Data Analysis & Reporting InVivo->Data

Experimental Workflow for Bioactivity Assessment

Research Implications and Data Gaps

  • Promising Candidates: [L28K] and [C31K] Esculentin-2CHa are highlighted as the most promising analogues due to their enhanced potency and efficacy in stimulating insulin secretion without reported cytotoxicity [1] [2].
  • Critical Data Gap: A significant limitation is the lack of explicit, quantitative cytotoxicity data (e.g., IC50, CC50 values) for most analogues. The primary safety finding is that the native peptide is non-cytotoxic at concentrations that stimulate insulin secretion.
  • Recent Research Trend: The most current study (2025) focuses on a long-acting fusion protein (ESC-ABD) coated on gold nanoparticles to improve the peptide's pharmacokinetics, which was reported to be well-tolerated [5]. This indicates a translational research direction aimed at overcoming the inherent challenges of peptide therapeutics.

References

Esculentin-2L stability compared to synthetic analogs

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Strategies and Analog Performance

Researchers have developed specific analogs of Esculentin-2CHa to improve its stability and efficacy. The table below summarizes key analogs and their performance based on experimental models.

Peptide Name Key Modification Experimental Model Observed Stability / Efficacy Citation
[D-Arg7, D-Lys15, D-Lys23]-esculentin-2CHa(1-30) Incorporation of D-amino acids High-fat fed mice (28-day study) Effective in long-term study; stable to proteolytic degradation [1].
[Lys15-octanoate]-esculentin-2CHa(1-30) Acylation (addition of a fatty acid chain) High-fat fed mice (28-day study) Effective in long-term study [1].
[L28K]Esculentin-2CHa Substitution of Leucine with Lysine at position 28 High-fat fed mice (28-day study) Improved insulinotropic potency and efficacy in vitro; enhanced glucose tolerance in vivo [2].
ESC-ABD Fusion Protein Fusion to an Albumin-Binding Domain In vitro and mouse model Extended plasma half-life to 12 hours (vs. short-lived native peptide) [3].
ESC-ABD-AuNPs Fusion protein coated onto Gold Nanoparticles In vitro and mouse model Further extended plasma half-life to 28.3 hours; improved liver accumulation [3].

Detailed Experimental Protocols

The following methodologies are commonly used in the cited research to evaluate the biological activity and stability of Esculentin-2CHa peptides.

  • In Vitro Insulin Secretion Studies

    • Cell Models: Clonal rat pancreatic β-cells (BRIN-BD11) and isolated mouse islets are standard models [2] [4].
    • Procedure: Cells or islets are incubated with varying concentrations of the peptide (e.g., 1 pM–3 μM) in Krebs-Ringer bicarbonate (KRB) buffer at different glucose levels (1.4, 5.6, 16.7 mM) for 20 minutes to 1 hour [2] [4].
    • Measurement: Insulin released into the buffer is quantified by radioimmunoassay [2] [4].
    • Mechanism Investigation: To understand the pathway, studies use agents like diazoxide (KATP channel activator), verapamil (Ca2+ channel blocker), and extracellular Ca2+ chelators [2].
  • In Vivo Efficacy and Stability Studies

    • Animal Model: Male NIH Swiss mice are fed a high-fat diet (45% fat) for 120 days to induce obesity, insulin resistance, and impaired glucose tolerance [1] [2].
    • Treatment: Peptides are typically administered intraperitoneally (i.p.) at a dose of 75 nmol/kg body weight, often twice daily for 28 days to assess long-term effects [1] [2].
    • Key Metrics: Body weight, food intake, non-fasting blood glucose, plasma insulin, glucose tolerance (IPGTT and OGTT), insulin sensitivity, and glycated hemoglobin (HbA1c) are monitored [1] [2].
    • Stability Assessment: The extended half-life of stabilized analogs (like ESC-ABD-AuNPs) is determined through pharmacokinetic (PK) studies, measuring plasma concentration over time after intravenous administration [3].

Signaling Pathway for Insulin Secretion

The research indicates that Esculentin-2CHa peptides stimulate insulin secretion through a specific pathway in pancreatic beta cells, which can be visualized as follows:

G Peptide Esculentin-2CHa Peptide Depolarization Membrane Depolarization Peptide->Depolarization KATP Inhibition of KATP Channel Depolarization->KATP VDCC Activation of Voltage-Dependent Ca²⁺ Channels Depolarization->VDCC Calcium Influx of Extracellular Ca²⁺ VDCC->Calcium Insulin Insulin Secretion Calcium->Insulin

Key Research Findings and Data

  • Improved Metabolic Parameters: In 28-day studies on high-fat fed mice, stable analogs of Esculentin-2CHa (at 75 nmol/kg, twice daily) significantly reduced blood glucose levels, improved glucose tolerance and insulin sensitivity, and decreased HbA1c, performing similarly to the diabetes drug exendin-4 [1].
  • Cellular and Molecular Effects: Islets from peptide-treated mice showed enhanced insulin secretion in response to glucose, alanine, and GLP-1. Treatments also positively affected gene expression related to insulin action (e.g., Slc2a4, Irs1, Akt1 in muscle) and islet function (e.g., Ins1, Pdx1) [1].
  • Safety Profile: Treatments with Esculentin-2CHa peptides at effective doses did not alter circulating amylase or liver enzymes, indicating a lack of acute toxicity in these studies [1].

The presented data on Esculentin-2CHa demonstrates that strategic modifications like D-amino acid incorporation, acylation, and fusion proteins can successfully enhance peptide stability and therapeutic potential.

References

Esculentin-2L antibiofilm activity vs antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antibiofilm Agents

The table below summarizes experimental data on the antibiofilm activity of Esculentin-1 peptides and antibiotics against various bacterial strains.

Agent Target Bacteria Key Antibiofilm Activity / Effect Concentration Experimental Model/Assay
Esc(1-21) [1] E. coli O157:H7 >50% inhibition of biofilm formation [1] ½ MIC (2 µM) [1] Microtiter plate assay, Scanning Electron Microscopy (SEM) [1]
Esc(1-18) [1] E. coli O157:H7 >50% inhibition of biofilm formation [1] ½ MIC (16 µM) [1] Microtiter plate assay, Scanning Electron Microscopy (SEM) [1]
Ciprofloxacin [2] S. aureus Limited disruption of established biofilm (when used alone) [2] 1x MIC (0.5 µg/mL) [2] Crystal violet assay, Live/Dead staining [2]
Ciprofloxacin + Melimine [2] S. aureus ~91% disruption of established biofilm (synergistic effect) [2] 0.5x MIC of each [2] Crystal violet assay, Live/Dead staining [2]
Ciprofloxacin + Mel4 [2] S. aureus ~83% disruption of established biofilm (synergistic effect) [2] 0.5x MIC of each [2] Crystal violet assay, Live/Dead staining [2]

Experimental Protocols and Mechanisms

Understanding the methodologies behind the data is crucial for evaluation and replication.

  • Antibiofilm Assays: The efficacy of these agents is typically quantified using the crystal violet assay [2]. This method involves growing biofilms in microtiter plates, staining them with crystal violet, and then measuring the absorbance to determine the total biofilm biomass. Viability within the biofilm is often confirmed with Live/Dead staining and visualized using Scanning Electron Microscopy (SEM) to observe the biofilm structure [1] [2].
  • Mechanism of Action: The agents work through distinct but potentially complementary pathways.
    • Esculentin Peptides: These peptides primarily target the bacterial cell membrane. Studies on a homolog (esculentin-1PN) show it disrupts cell membrane integrity, leading to the release of cellular contents, and can also hydrolyze genomic DNA [3]. At sub-MIC levels, they interfere with biofilm formation and upregulate bacterial genes related to biofilm dispersal and stress response (e.g., flhC, fliC, csrA) [1].
    • Ciprofloxacin: This antibiotic inhibits bacterial DNA replication by targeting enzymes DNA gyrase and topoisomerase IV, causing double-stranded DNA breaks [4]. It is less effective against biofilm-embedded cells alone but shows strong synergy with AMPs [2].
    • Synergistic Combinations: Combining ciprofloxacin with antimicrobial peptides (e.g., melimine, Mel4) enhances biofilm disruption. The proposed mechanism is that ciprofloxacin may bind to cell wall components, allowing AMPs better access to the membrane. This combined action results in greater release of intracellular ATP and DNA/RNA from biofilm cells, indicating profound membrane and cellular damage [2].

The following diagram illustrates the primary and synergistic mechanisms of action against bacterial cells.

mechanisms cluster_esculentin Esculentin Peptides cluster_cipro Ciprofloxacin cluster_synergy Synergistic Action (e.g., Cipro + AMP) BacterialCell Bacterial Cell EscMembrane Disrupts Cell Membrane BacterialCell->EscMembrane CiproDNA Inhibits DNA Gyrase/ Topoisomerase IV BacterialCell->CiproDNA Synergy Enhanced Membrane Disruption and Content Release BacterialCell->Synergy EscDNA Hydrolyzes Genomic DNA EscBiofilm Inhibits Biofilm Formation (Sub-MIC) CiproDNAEffect Causes Double-Stranded DNA Breaks

Key Insights for Research

  • Synergy is a Promising Avenue: A significant finding is that combining conventional antibiotics like ciprofloxacin with antimicrobial peptides can overcome the limitations of either agent used alone, creating a more potent antibiofilm strategy [2].
  • Dual Targeting is Effective: Esculentin peptides demonstrate the advantage of having multiple mechanisms of action (membrane disruption and DNA binding), which can make it more difficult for bacteria to develop resistance [3].
  • Activity at Sub-MIC Levels: Esculentin-1 derivatives can inhibit biofilm formation at concentrations below those required to kill free-floating (planktonic) bacteria. This suggests their utility as anti-virulence agents at low doses [1].

References

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Sequence

GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC

Dates

Last modified: 07-21-2023

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